Product packaging for 1-(3,5-Dichlorophenyl)piperazine(Cat. No.:CAS No. 55827-50-4)

1-(3,5-Dichlorophenyl)piperazine

Cat. No.: B1586709
CAS No.: 55827-50-4
M. Wt: 231.12 g/mol
InChI Key: LISGMSBYRAXPJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(3,5-Dichlorophenyl)piperazine is a useful research compound. Its molecular formula is C10H12Cl2N2 and its molecular weight is 231.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12Cl2N2 B1586709 1-(3,5-Dichlorophenyl)piperazine CAS No. 55827-50-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,5-dichlorophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2/c11-8-5-9(12)7-10(6-8)14-3-1-13-2-4-14/h5-7,13H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISGMSBYRAXPJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10204416
Record name 1-(3,5-Dichlorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55827-50-4
Record name 1-(3,5-Dichlorophenyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55827-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-Dichlorophenyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055827504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3,5-Dichlorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3,5-dichlorophenyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.384
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(3,5-DICHLOROPHENYL)PIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K43YG8V8FV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(3,5-Dichlorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

1-(3,5-Dichlorophenyl)piperazine is a notable member of the arylpiperazine class, a scaffold of significant interest in medicinal chemistry. Arylpiperazines are integral to the structure of numerous centrally acting agents, owing to the piperazine ring's ability to confer desirable pharmacokinetic properties such as improved solubility and oral bioavailability. The specific substitution pattern on the phenyl ring, in this case, the 3,5-dichloro substitution, critically influences the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering field-proven insights and detailed experimental methodologies to support its application in drug discovery and development. Dichlorophenylpiperazines, as a class, are recognized as potent inhibitors of the enzyme DHCR7, which is involved in the final step of cholesterol biosynthesis, highlighting their potential pharmacological relevance[1].

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to establish its structural identity. The following section details the key identifiers for this compound.

Structural Representation

Caption: 2D Structure of this compound

Key Identifiers
PropertyValueSource
CAS Number 55827-50-4[2]
Molecular Formula C₁₀H₁₂Cl₂N₂[2]
Molecular Weight 231.12 g/mol [2]
InChI 1S/C10H12Cl2N2/c11-8-5-9(12)7-10(6-8)14-3-1-13-2-4-14/h5-7,13H,1-4H2
SMILES Clc1cc(Cl)cc(c1)N2CCNCC2

Physicochemical Properties

The physicochemical properties of a molecule are paramount in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Physical State and Appearance

This compound is typically a solid at room temperature.

Melting and Boiling Points
  • Melting Point: 48-49 °C[2][3]

  • Boiling Point: A predicted boiling point of 138 °C has been reported[2][3]. It is important to note that this is a predicted value and experimental verification is recommended.

pKa (Acid Dissociation Constant)

The pKa value is critical for understanding the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor interactions. For this compound, the piperazine ring contains two nitrogen atoms that can be protonated.

A predicted pKa value for this compound is approximately 8.74[3]. This value likely corresponds to the protonation of the secondary amine in the piperazine ring. The electron-withdrawing nature of the dichlorophenyl group is expected to decrease the basicity of the anilinic nitrogen, making it significantly less likely to be protonated under physiological conditions.

The causality behind choosing UV-Vis spectrophotometry for pKa determination lies in its sensitivity to changes in the electronic structure of the molecule upon protonation. The chromophore, in this case, the dichlorophenyl ring system, will exhibit a shift in its absorption spectrum as the adjacent piperazine nitrogen's electronic state is altered by protonation.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with a range of pH values (e.g., from pH 2 to 12).

  • Sample Preparation: Add a small aliquot of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis. Ensure the organic solvent concentration is low to avoid affecting the pH.

  • UV-Vis Measurement: Record the UV-Vis spectrum for each sample at a constant temperature.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the change upon protonation is maximal) against the pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve.

LogP (Octanol-Water Partition Coefficient)

The shake-flask method is the gold standard for LogP determination due to its direct measurement of partitioning.

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

  • Sample Preparation: Prepare a stock solution of this compound in either the aqueous or n-octanol phase.

  • Partitioning: Combine known volumes of the n-octanol and aqueous phases in a flask and add the stock solution.

  • Equilibration: Shake the flask for a sufficient time to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: Calculate the LogP using the formula: LogP = log([Concentration in Octanol] / [Concentration in Water]).

Solubility

The solubility of a compound in both aqueous and organic media is crucial for its formulation and delivery. While specific quantitative solubility data for this compound is not widely published, general solubility characteristics can be inferred from its structure and data on related compounds. For instance, the hydrochloride salt of the related 1-(2,3-Dichlorophenyl)piperazine is soluble in water, DMSO, and methanol[4]. It is reasonable to expect that this compound would exhibit solubility in common organic solvents.

  • Solvent Selection: Choose a range of relevant solvents (e.g., water, phosphate-buffered saline (PBS), methanol, ethanol, DMSO, acetonitrile).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in separate vials.

  • Equilibration: Agitate the vials at a constant temperature for an extended period to ensure saturation.

  • Sample Filtration: Filter the saturated solutions to remove any undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV.

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the dichlorophenyl ring and the aliphatic protons of the piperazine ring. The aromatic protons would likely appear as multiplets in the downfield region (around 7.0-7.5 ppm). The piperazine protons would appear as two distinct multiplets in the upfield region (around 3.0-3.5 ppm), corresponding to the protons adjacent to the two different nitrogen atoms. The proton on the secondary amine will be an exchangeable proton.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons and the aliphatic carbons of the piperazine ring. The two carbons of the dichlorophenyl ring bearing the chlorine atoms would be downfield shifted. The piperazine carbons would appear in the aliphatic region (around 40-55 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

  • N-H stretch: A band in the region of 3200-3500 cm⁻¹ corresponding to the secondary amine in the piperazine ring.

  • C-H stretch (aromatic): Bands above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Bands below 3000 cm⁻¹.

  • C=C stretch (aromatic): Bands in the region of 1450-1600 cm⁻¹.

  • C-N stretch: Bands in the region of 1000-1350 cm⁻¹.

  • C-Cl stretch: Strong bands in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In an electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) at m/z 230, with a characteristic isotopic pattern for two chlorine atoms. Common fragmentation pathways for arylpiperazines involve cleavage of the piperazine ring.

fragmentation M [M]+. m/z 230 F1 Fragment 1 M->F1 - CH2=NH F2 Fragment 2 M->F2 - C2H4N F3 Fragment 3 M->F3 - C4H8N2

Caption: A simplified potential fragmentation pathway for arylpiperazines.

Synthesis

Arylpiperazines are commonly synthesized via nucleophilic substitution of an activated aryl halide with piperazine or by the reaction of an aniline with a bis(2-haloethyl)amine derivative.

General Synthesis Workflow

synthesis_workflow start Starting Materials: 3,5-Dichloroaniline & Piperazine (or derivative) reaction Reaction: Nucleophilic Aromatic Substitution or Buchwald-Hartwig Amination start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification: Column Chromatography or Recrystallization workup->purification characterization Characterization: NMR, MS, IR purification->characterization product This compound characterization->product

Caption: General workflow for the synthesis of this compound.

A plausible synthesis involves the reaction of 3,5-dichloroaniline with a bis(2-haloethyl)amine derivative in the presence of a base.

  • Reaction Setup: In a round-bottom flask, combine 3,5-dichloroaniline and a suitable solvent (e.g., a high-boiling point solvent like xylene or N-methyl-2-pyrrolidone).

  • Addition of Reagents: Add bis(2-chloroethyl)amine hydrochloride and a base (e.g., sodium carbonate or triethylamine).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture and perform an aqueous workup to remove inorganic salts. Extract the product into an organic solvent.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Pharmacological Context and Significance

The 1-arylpiperazine moiety is a privileged scaffold in medicinal chemistry, frequently found in drugs targeting the central nervous system. The dichlorophenyl substitution pattern can significantly influence the pharmacological profile. For instance, different isomers of dichlorophenylpiperazine serve as precursors or are metabolites of antipsychotic drugs like aripiprazole[5][6]. While the specific biological activity of the 3,5-dichloro isomer is not extensively detailed in the provided search results, its structural similarity to other pharmacologically active arylpiperazines suggests its potential as a building block for the synthesis of novel CNS-active compounds. The presence of the chlorine atoms can enhance binding affinity to target proteins through halogen bonding and increase the metabolic stability of the compound.

Conclusion

This compound is a compound of significant interest for researchers in drug discovery and development. Its physicochemical properties, largely dictated by the dichlorophenyl and piperazine moieties, position it as a valuable synthetic intermediate for creating novel therapeutic agents. This guide has provided a detailed overview of its key physicochemical characteristics and outlined robust experimental protocols for their determination. A thorough understanding and experimental validation of these properties are crucial for the successful application of this compound in the synthesis and development of new medicines.

References

biological activity of 1-(3,5-Dichlorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 1-(3,5-Dichlorophenyl)piperazine

Abstract

The piperazine ring is a quintessential privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] Within this class, arylpiperazines are of particular interest for their broad range of biological activities, especially in the field of neuropharmacology.[2][3] This technical guide provides a comprehensive examination of this compound, a key synthetic intermediate and potential pharmacophore. While direct biological data on this specific isomer is limited, this document synthesizes information from its closely related analogs—most notably the 2,3-dichloro and 3-chloro derivatives—to build a robust, predictive profile of its likely activities and mechanisms of action. We will delve into its inferred receptor pharmacology, provide detailed experimental protocols for its characterization, and discuss its primary application as a foundational building block in the development of novel agents targeting the central nervous system (CNS).

The Arylpiperazine Scaffold: A Foundation for CNS Drug Discovery

Arylpiperazine derivatives are integral to the development of drugs targeting a variety of conditions, including psychosis, depression, and anxiety.[1][2][3] Their rigid structure, combined with the basicity of the distal nitrogen, allows for specific interactions with key monoamine G-protein coupled receptors (GPCRs) and transporters. The substitution pattern on the phenyl ring is a critical determinant of receptor affinity and selectivity. The presence of electron-withdrawing groups, such as chlorine atoms, significantly influences the electronic properties and binding orientation of the molecule within the receptor pocket.[1]

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological and psychiatric disorders.[4] Its structure suggests a strong potential for interaction with dopamine and serotonin receptors, a hypothesis supported by extensive data on its chemical relatives.

Predicted Pharmacological Profile

Based on the well-documented activities of analogous compounds, the pharmacological profile of this compound can be inferred. The primary targets are expected to be within the dopaminergic and serotonergic systems.

Dopamine Receptor Activity (D₂/D₃)

The 1-(2,3-dichlorophenyl)piperazine moiety is a cornerstone of several successful atypical antipsychotics, including aripiprazole and cariprazine.[5][6][7] This scaffold is known to confer partial agonism at dopamine D₂ and D₃ receptors.[5][6] Derivatives containing the 2,3-dichlorophenylpiperazine fragment have been extensively studied as potent and selective D₃ receptor antagonists.[8][9] It is therefore highly probable that the 3,5-dichloro isomer also possesses significant affinity for D₂ and D₃ receptors, making it a valuable starting point for the development of novel antipsychotics or treatments for substance abuse disorders.[8]

Serotonin Receptor and Transporter Interactions

The mono-chloro analog, 1-(3-chlorophenyl)piperazine (mCPP), is a non-selective serotonin receptor agonist and has a notable affinity for the serotonin transporter (SERT).[10][11][12] mCPP is known to interact with multiple 5-HT receptor subtypes, including 5-HT₁A, 5-HT₂A, and 5-HT₂C, and is often used as a pharmacological tool to probe the function of the serotonin system.[12][13][14][15] Given these precedents, this compound is likely to exhibit affinity for various serotonin receptors, potentially acting as an agonist or antagonist depending on the specific subtype. Its interaction with SERT could also contribute to its overall biological effect by modulating synaptic serotonin levels.[11]

Other Potential Biological Activities

The versatile piperazine scaffold has been associated with a wide range of other therapeutic effects, including:

  • Anticancer Activity: Arylpiperazines can induce cytotoxic effects in tumor cells through various mechanisms.[1] A carboxylate derivative of 1-(2,3-dichlorophenyl)piperazine complexed with cadmium showed potent antiproliferative activity against the HepG2 human cancer cell line and inhibited telomerase.[16]

  • Antimicrobial and Antifungal Activity: Various piperazine derivatives have demonstrated significant antibacterial and antifungal properties.[17][18]

  • Anti-inflammatory Potential: Certain piperazine-based compounds have shown efficacy in reducing inflammatory responses.[19][20]

While these activities are associated with the broader class of piperazines, specific investigation is required to determine if the 3,5-dichloro substitution pattern confers any of these effects.

Inferred Mechanism of Action: A Multi-Target Neuromodulator

The primary mechanism of action for this compound is predicted to be the modulation of dopaminergic and serotonergic neurotransmission through direct receptor binding. The diagram below illustrates the probable interactions based on data from its analogs.

Mechanism_of_Action cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron DCPP 1-(3,5-DCPP) SERT SERT DCPP->SERT ? DAT DAT DCPP->DAT ? D_auto D₂ Autoreceptor DCPP->D_auto ? DCPP_post 1-(3,5-DCPP) D2R D₂ Receptor D3R D₃ Receptor HT2A 5-HT₂A Receptor HT1A 5-HT₁A Receptor DCPP_post->D2R Binds (Partial Agonist?) DCPP_post->D3R Binds (Antagonist?) DCPP_post->HT2A Binds DCPP_post->HT1A Binds

Caption: Predicted interactions of 1-(3,5-DCPP) with key CNS targets.

Experimental Characterization: Protocols and Workflows

To empirically determine the , a systematic series of in vitro and in vivo assays is required.

In Vitro Radioligand Binding Assay

This assay quantifies the affinity of a compound for a specific receptor target.

Objective: To determine the binding affinity (Kᵢ) of this compound for human dopamine D₂, dopamine D₃, and serotonin 5-HT₂A receptors.

Methodology:

  • Membrane Preparation: Utilize commercially available cell membranes stably expressing the human receptor of interest (e.g., from CHO or HEK293 cells).

  • Radioligand Selection:

    • D₂ Receptor: [³H]-Spiperone or [³H]-Raclopride.

    • D₃ Receptor: [³H]-Spiperone or [¹²⁵I]-Iodosulpride.

    • 5-HT₂A Receptor: [³H]-Ketanserin.

  • Assay Buffer: Prepare appropriate buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Incubation: In a 96-well plate, combine the cell membranes, the selected radioligand at a concentration near its Kₑ, and varying concentrations of this compound (e.g., from 0.1 nM to 10 µM).

  • Non-Specific Binding: In parallel wells, include a high concentration of a known, non-labeled antagonist (e.g., 10 µM Haloperidol for D₂) to determine non-specific binding.

  • Incubation Conditions: Incubate at a specified temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the reaction mixture through glass fiber filters (e.g., GF/B) using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

References

An In-depth Technical Guide to 1-(3,5-Dichlorophenyl)piperazine: Synthesis, Properties, and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3,5-Dichlorophenyl)piperazine is a halogenated arylpiperazine that, while less studied than its isomers, holds significant potential as a scaffold in medicinal chemistry. This technical guide provides a comprehensive review of the available literature on this compound, covering its synthesis, chemical properties, and, by extension from related compounds, its probable pharmacological activities. Drawing on data from analogous dichlorophenylpiperazines, this document explores its likely interactions with key neurological targets, such as dopamine and serotonin receptors, and its potential role as an inhibitor of 7-dehydrocholesterol reductase (DHCR7). This guide aims to serve as a foundational resource for researchers interested in the further investigation and application of this compound in drug discovery and development.

Introduction: The Dichlorophenylpiperazine Scaffold in Neuropharmacology

The piperazine moiety is a cornerstone in medicinal chemistry, featured in a multitude of clinically significant drugs. When coupled with a dichlorophenyl group, the resulting scaffold gives rise to a class of compounds with pronounced activity within the central nervous system (CNS). These agents are known to modulate the activity of monoaminergic systems, making them valuable tools for the development of therapeutics for psychiatric and neurological disorders.

While isomers such as 1-(2,3-dichlorophenyl)piperazine and 1-(3,4-dichlorophenyl)piperazine have been more extensively studied due to their roles as metabolites of drugs like aripiprazole and their direct pharmacological effects, this compound remains a comparatively underexplored entity. This guide will synthesize the available information on this compound and extrapolate its potential properties based on the well-established structure-activity relationships (SAR) within the dichlorophenylpiperazine class.

Physicochemical Properties

A solid understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

PropertyValueSource
Molecular Formula C₁₀H₁₂Cl₂N₂
Molecular Weight 231.12 g/mol
CAS Number 55827-50-4
Appearance Solid
SMILES Clc1cc(Cl)cc(c1)N2CCNCC2
InChI 1S/C10H12Cl2N2/c11-8-5-9(12)7-10(6-8)14-3-1-13-2-4-14/h5-7,13H,1-4H2
InChI Key LISGMSBYRAXPJH-UHFFFAOYSA-N

These properties are crucial for analytical characterization, solubility studies, and in silico modeling.

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through the reaction of 3,5-dichloroaniline with bis(2-chloroethyl)amine or a protected piperazine, followed by deprotection. A more direct and scalable approach, adapted from the synthesis of the 2,3-dichloro isomer, involves the reaction of 3,5-dichloroaniline with diethanolamine in the presence of a strong acid catalyst.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediate Formation cluster_product Product Aniline 3,5-Dichloroaniline Product This compound Aniline->Product Diethanolamine Diethanolamine Intermediate Bis(2-bromoethyl)amine (formed in situ) Diethanolamine->Intermediate HBr Intermediate->Product Cyclization Workup 1. Basification (e.g., NaOH) 2. Extraction 3. Purification (Distillation) Product->Workup Catalyst Hydrogen Bromide (HBr) Catalyst->Intermediate Catalyst->Product Solvent_Heat High Temperature (e.g., 150-160°C) Solvent_Heat->Product

Figure 1: Proposed one-pot synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Based on the synthesis of the 2,3-dichloro isomer, a plausible experimental protocol for the synthesis of this compound is as follows:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel, combine diethanolamine and a 48% hydrobromic acid solution.

  • Initial Heating: Heat the mixture to 120-130°C for approximately 3 hours to facilitate the in-situ formation of bis(2-bromoethyl)amine hydrobromide.

  • Aniline Addition: Increase the temperature to 150-160°C and slowly add 3,5-dichloroaniline dropwise over several hours.

  • Cyclization: Maintain the reaction at high temperature until completion, which can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: After cooling, the reaction mixture is basified with a strong base (e.g., sodium hydroxide) to neutralize the acid and deprotonate the piperazine nitrogen.

  • Extraction and Purification: The product is then extracted into an organic solvent (e.g., toluene), and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound.

Alternative Synthetic Routes: Buchwald-Hartwig Amination

Modern synthetic methodologies offer alternative routes to N-arylpiperazines. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for the formation of carbon-nitrogen bonds. This method could be employed to couple 1,3-dichlorobenzene with piperazine, or a protected piperazine, offering a potentially milder and more versatile synthetic strategy.

Predicted Pharmacological Profile

Due to the scarcity of direct pharmacological data for this compound, its potential biological activities are inferred from the extensive research on its isomers and other arylpiperazines.

Interaction with Dopamine and Serotonin Receptors

Arylpiperazines are well-established ligands for dopamine and serotonin receptors. The substitution pattern on the phenyl ring significantly influences the affinity and selectivity for different receptor subtypes.

  • Dopamine Receptors (D₂ and D₃): The 2,3-dichloro isomer is a known partial agonist at D₂ and D₃ receptors. It is plausible that this compound also interacts with these receptors. The precise nature of this interaction (agonist, antagonist, or partial agonist) and its affinity would require experimental validation through radioligand binding assays and functional studies. Structure-activity relationship studies on related compounds suggest that the dichlorophenyl moiety is a key pharmacophoric element for high affinity at these receptors.

  • Serotonin Receptors (5-HT₁A, 5-HT₂A, etc.): Many arylpiperazines exhibit significant affinity for various serotonin receptor subtypes. For instance, 1-(3-chlorophenyl)piperazine (mCPP) is a non-selective serotonin receptor agonist. It is highly probable that this compound also modulates serotonergic neurotransmission.

The following diagram illustrates the general mechanism of action for arylpiperazines at dopaminergic and serotonergic synapses.

Receptor_Interaction cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Release Dopamine Release DCPP This compound Serotonin_Release Serotonin Release D2_Receptor D₂ Receptor DCPP->D2_Receptor Modulation D3_Receptor D₃ Receptor DCPP->D3_Receptor Modulation HT1A_Receptor 5-HT₁A Receptor DCPP->HT1A_Receptor Modulation HT2A_Receptor 5-HT₂A Receptor DCPP->HT2A_Receptor Modulation

Figure 2: Potential interactions of this compound at the synapse.

Inhibition of 7-Dehydrocholesterol Reductase (DHCR7)

A significant finding in the study of dichlorophenylpiperazines is their potent inhibition of 7-dehydrocholesterol reductase (DHCR7), the final enzyme in the cholesterol biosynthesis pathway. [1, 2] Inhibition of DHCR7 leads to an accumulation of 7-dehydrocholesterol (7-DHC), a condition associated with the developmental disorder Smith-Lemli-Opitz syndrome.

The 2,3-dichloro isomer, a metabolite of the atypical antipsychotics aripiprazole and cariprazine, is a potent inhibitor of DHCR7. [1, 2] Given that the dichlorophenylpiperazine moiety is the key structural feature responsible for this activity, it is highly likely that this compound also inhibits DHCR7. The IC₅₀ value for this inhibition would need to be determined experimentally.

The following workflow outlines the experimental approach to assess the DHCR7 inhibitory activity of this compound.

DHCR7_Inhibition_Workflow Start Start: Synthesize and Purify This compound Cell_Culture Cell-based Assay (e.g., Neuro2a cells) Start->Cell_Culture Incubation Incubate cells with varying concentrations of the compound Cell_Culture->Incubation Lipid_Extraction Lipid Extraction Incubation->Lipid_Extraction LC_MS_Analysis LC-MS/MS Analysis of Sterols (7-DHC and Cholesterol) Lipid_Extraction->LC_MS_Analysis Data_Analysis Data Analysis: Determine IC₅₀ value LC_MS_Analysis->Data_Analysis End End: Characterize DHCR7 Inhibitory Potency Data_Analysis->End

Figure 3: Workflow for determining the DHCR7 inhibitory activity.

Potential Therapeutic Applications

Based on its predicted pharmacological profile, this compound could serve as a valuable scaffold for the development of novel therapeutics for a range of CNS disorders.

  • Antipsychotics: Its potential interaction with D₂ and serotonin receptors makes it a candidate for the development of new antipsychotic agents, potentially with a unique efficacy and side-effect profile.

  • Antidepressants and Anxiolytics: Modulation of serotonergic and dopaminergic systems is a key mechanism of action for many antidepressant and anxiolytic drugs.

  • Neurological Disorders: The role of dopamine in motor control and cognition suggests that ligands targeting dopamine receptors could be explored for conditions such as Parkinson's disease and ADHD.

Future Research Directions

The current body of literature highlights a significant gap in our understanding of this compound. Future research should focus on:

  • Definitive Synthesis and Characterization: Development and publication of a detailed, reproducible synthetic protocol and full analytical characterization.

  • In Vitro Pharmacology: Comprehensive screening of its binding affinity and functional activity at a wide range of CNS receptors, particularly dopamine and serotonin subtypes.

  • DHCR7 Inhibition: Quantitative determination of its IC₅₀ value for DHCR7 inhibition and comparison with its isomers.

  • In Vivo Studies: Evaluation of its pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and its efficacy in animal models of psychosis, depression, and anxiety.

  • Toxicity Assessment: In vitro and in vivo toxicological studies to determine its safety profile.

Conclusion

This compound represents a promising but understudied chemical entity. Its structural similarity to well-characterized dichlorophenylpiperazines strongly suggests a rich pharmacology centered on the modulation of dopaminergic and serotonergic systems, as well as the inhibition of cholesterol biosynthesis. This technical guide has synthesized the available information and provided a framework for its further investigation. Through systematic study, the full therapeutic potential of this compound and its derivatives can be unlocked, potentially leading to the development of novel and effective treatments for a variety of CNS disorders.

An In-Depth Technical Guide to 1-(3,5-Dichlorophenyl)piperazine (CAS: 55827-50-4)

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of 1-(3,5-Dichlorophenyl)piperazine, a key chemical intermediate of significant interest to researchers, scientists, and professionals in drug development. Its primary utility lies in the synthesis of complex active pharmaceutical ingredients (APIs), most notably the atypical antipsychotic, Cariprazine. This guide will delve into its chemical and physical properties, its critical role in synthesis, validated analytical methodologies, and essential safety protocols, offering a holistic perspective grounded in scientific literature and established laboratory practices.

Core Compound Identity and Physicochemical Profile

This compound is a disubstituted phenylpiperazine derivative. The strategic placement of chlorine atoms on the phenyl ring and the presence of the reactive secondary amine in the piperazine moiety make it a versatile synthon in multi-step organic synthesis.

Chemical Structure and Identifiers
  • CAS Number: 55827-50-4

  • Molecular Formula: C₁₀H₁₂Cl₂N₂

  • Molecular Weight: 231.12 g/mol

  • IUPAC Name: this compound

  • SMILES: Clc1cc(Cl)cc(c1)N2CCNCC2

  • InChI Key: LISGMSBYRAXPJH-UHFFFAOYSA-N

Physicochemical Properties

A summary of the known physical and chemical properties is presented below. It is important to note that while some data is experimentally derived, other values are based on computational predictions.

PropertyValueSource
Physical State Solid or Yellow Oil[1]
Molecular Weight 231.12 g/mol
Boiling Point (Predicted) 370.1 ± 42.0 °C at 760 Torr[1]
Density (Predicted) 1.272 ± 0.06 g/cm³ at 20 °C[1]
Storage Conditions Store in a dry, well-ventilated place. Keep container tightly closed.[2]

The Strategic Role in Pharmaceutical Synthesis: The Cariprazine Pathway

The principal application of this compound is its function as a pivotal building block in the industrial synthesis of Cariprazine. Cariprazine is an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[3] The intermediate provides the core dichlorophenylpiperazine moiety, which is essential for the drug's unique pharmacological profile.

Context: Mechanism of Action of Cariprazine

To appreciate the significance of this intermediate, it is crucial to understand the mechanism of the final API. Cariprazine functions as a partial agonist at dopamine D₂ and D₃ receptors and serotonin 5-HT₁A receptors.[3][4] It also acts as an antagonist at 5-HT₂B receptors.[4] Notably, cariprazine exhibits a high affinity for the D₃ receptor, higher even than dopamine itself, which is believed to contribute to its efficacy against the negative and cognitive symptoms of schizophrenia.[5][6] The this compound fragment is integral to achieving this specific receptor binding profile.

Generalized Synthetic Pathway

The synthesis of Cariprazine involves the coupling of this compound with a functionalized cyclohexyl moiety. While various patented routes exist, a common strategy involves the acylation of the piperazine's secondary amine.

A generalized workflow is depicted below:

G cluster_0 Synthesis of Intermediate A cluster_1 Starting Material cluster_2 Final API A trans-4-{[(dimethylamino)carbonyl]amino} cyclohexyl)acetic acid C Cariprazine A->C Acylation Coupling (e.g., via acid chloride or other activating agents) B This compound (CAS: 55827-50-4) B->C

Caption: Generalized synthetic route to Cariprazine.

In this pathway, the nitrogen atom of the piperazine ring acts as a nucleophile, attacking an activated carboxylic acid derivative of the cyclohexyl component. This forms a stable amide bond, linking the two key fragments of the final drug molecule.[7]

Quality Control and Analytical Methodologies

Ensuring the purity of this compound is critical for the successful synthesis of the final API, as impurities can lead to side reactions and complicate downstream purification. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity and detecting related substances.

Recommended HPLC Protocol for Purity Assessment

The following protocol is a robust starting point for method development, adapted from established methods for closely related phenylpiperazine compounds.[8] This method is designed to be self-validating through the use of system suitability tests.

Objective: To determine the purity of this compound and quantify any related impurities by reverse-phase HPLC with UV detection.

Instrumentation and Columns:

  • HPLC system with a UV detector (e.g., Agilent 1200 series or equivalent).[8]

  • Column: Octadecylsilane (C18) bonded silica gel, 150 mm x 4.6 mm, 5 µm particle size.[8]

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and a phosphate buffer (e.g., 0.05 M sodium dihydrogen phosphate, pH adjusted to 5.5 with phosphoric acid) in a 50:50 ratio.[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30 °C.[8]

  • Detection Wavelength: 254 nm.[8]

  • Injection Volume: 20 µL.[8]

Methodology Workflow:

HPLC_Workflow cluster_prep Preparation cluster_data Calculations prep 1. Standard & Sample Prep sst 2. System Suitability Test prep->sst Inject Reference Standard prep_details Standard: ~1.0 mg/mL in mobile phase. Sample: ~1.0 mg/mL in mobile phase. Filter all solutions through 0.45 µm filter. analysis 3. Chromatographic Analysis sst->analysis System Passes (Tailing Factor < 2.0, RSD of peak area < 2.0%) data 4. Data Processing analysis->data Inject Blank (solvent), then Samples in duplicate report 5. Reporting data->report Integrate peaks, calculate % Area for main peak and impurities data_details Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Caption: HPLC workflow for purity analysis.

Causality and Rationale:

  • Reverse-Phase (C18): The nonpolar stationary phase is ideal for retaining the moderately nonpolar dichlorophenylpiperazine molecule.

  • Buffered Mobile Phase: Maintaining a stable pH (e.g., 5.5) ensures consistent ionization state of the basic piperazine nitrogens, leading to reproducible retention times and sharp peak shapes.

  • UV Detection at 254 nm: The dichlorophenyl aromatic ring provides strong chromophoric activity at this wavelength, enabling sensitive detection.[8]

  • System Suitability: This is a critical self-validating step. By injecting a known standard multiple times, the analyst confirms that the chromatographic system (pump, injector, column, detector) is performing correctly before analyzing unknown samples. Key parameters like peak tailing, resolution, and injection precision must meet predefined criteria.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this compound. The compound is classified with specific hazards that necessitate the use of appropriate personal protective equipment (PPE) and engineering controls.

GHS Hazard Classification
  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Signal Word: Warning[2]

Recommended Handling and PPE
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]

    • Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[2]

    • Skin and Body Protection: Wear a lab coat or protective clothing.[2]

    • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[2]

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]

  • In Case of Skin Contact: Immediately wash with plenty of water. If skin irritation occurs, get medical advice.[2]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical advice.

Storage and Disposal
  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up.[2]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2]

Conclusion

This compound (CAS 55827-50-4) is more than a simple chemical; it is an enabling component in the synthesis of modern therapeutics. Its value is intrinsically linked to the efficacy of Cariprazine, a drug that offers significant benefits to patients with severe mental health conditions. For the research and development scientist, a thorough understanding of this intermediate's properties, synthetic utility, analytical control, and safe handling is not merely academic—it is a prerequisite for innovation and for ensuring the quality and safety of the life-changing medicines of tomorrow.

References

1-(3,5-Dichlorophenyl)piperazine structural analogs and derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(3,5-Dichlorophenyl)piperazine: Structural Analogs and Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring is a privileged scaffold in medicinal chemistry, renowned for its versatile physicochemical properties that enhance drug-like characteristics such as aqueous solubility and oral bioavailability.[1] When substituted with a dichlorophenyl group, particularly in the 3,5-position, the resulting this compound core becomes a critical building block for a diverse range of pharmacologically active agents. This guide provides a comprehensive technical overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of structural analogs and derivatives of this compound. We delve into their applications in neuropharmacology and oncology, present detailed experimental protocols, and explore the mechanistic basis for their activity, offering field-proven insights for drug discovery and development professionals.

The 1-(Dichlorophenyl)piperazine Scaffold: A Foundation for Drug Design

The Piperazine Moiety: A Cornerstone in Medicinal Chemistry

The six-membered piperazine heterocycle, with its two opposing nitrogen atoms, is a cornerstone of modern drug design.[1] Its unique properties—structural rigidity, high polarity, and capacity to act as both hydrogen bond donors and acceptors—confer significant advantages. These attributes often lead to improved pharmacokinetic profiles, including enhanced water solubility and better absorption, distribution, metabolism, and excretion (ADME) characteristics, which are critical for developing orally administered drugs.[1] The N-arylpiperazine substructure, in particular, is a well-established pharmacophore that interacts with a variety of biological targets, most notably G-protein coupled receptors (GPCRs) like serotonin and dopamine receptors.[2]

Significance of the Dichlorophenyl Substitution

The addition of a dichlorophenyl ring to the piperazine scaffold introduces lipophilic and electronic properties that profoundly influence target affinity and selectivity. The specific substitution pattern (e.g., 2,3-dichloro, 3,4-dichloro, or 3,5-dichloro) is a key determinant of the molecule's biological activity. For instance, 1-(2,3-Dichlorophenyl)piperazine is a crucial precursor and metabolite in the synthesis of the atypical antipsychotic aripiprazole.[3][4][5] The 3,4-dichloro isomer is known to act as a serotonin releasing agent.[3] The 3,5-dichloro substitution pattern, the focus of this guide, offers a unique electronic and steric profile that has been exploited in the development of novel therapeutic agents targeting neurological disorders and cancer.[6]

Synthesis of this compound and its Derivatives

General Synthetic Strategies for N-Arylpiperazines

The synthesis of N-arylpiperazines, including the this compound core, typically involves the reaction of a substituted aniline with a piperazine synthon. A common and robust method is the condensation of an aniline with bis(2-haloethyl)amine or diethanolamine.[5] This approach has been widely used in discovery chemistry due to its reliability and applicability to a broad range of starting materials. Subsequent derivatization is usually achieved by alkylating the second nitrogen atom (N4) of the piperazine ring, allowing for the introduction of diverse functional groups to modulate the compound's pharmacological properties.

Protocol: Synthesis of a 1,4-Disubstituted Dichlorophenylpiperazine Derivative

This protocol describes a representative two-step synthesis for a derivative, starting from 3,5-dichloroaniline. The choice of a strong base and a polar aprotic solvent in the second step is critical for achieving high yields in nucleophilic substitution reactions.

Step 1: Synthesis of this compound

  • To a solution of 3,5-dichloroaniline (1.0 eq) in a suitable high-boiling solvent such as xylene, add bis(2-chloroethyl)amine hydrochloride (1.1 eq).

  • Heat the reaction mixture to reflux (approximately 140-150°C) for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with an aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield pure this compound.

Step 2: N-Alkylation to Form a 1,4-Disubstituted Derivative

  • Dissolve this compound (1.0 eq) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Add a suitable base, for example, potassium carbonate (K₂CO₃, 2.0 eq), to the solution.

  • Add the desired alkylating agent (e.g., a substituted benzyl bromide or chloroalkyl chain, 1.1 eq) to the mixture.

  • Stir the reaction at a temperature ranging from room temperature to 80°C until the starting material is consumed, as monitored by TLC or HPLC.

  • After cooling, filter off the base and concentrate the solvent in vacuo.

  • Redissolve the residue in an organic solvent and wash with water to remove any remaining inorganic salts.

  • Dry, concentrate, and purify the final product by column chromatography or recrystallization.

Workflow for Synthesis, Purification, and Characterization

The following diagram illustrates a standard workflow for producing and verifying the integrity of novel dichlorophenylpiperazine derivatives.

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Purification & Analysis Start Reactants: 3,5-Dichloroaniline + Bis(2-chloroethyl)amine Reaction1 Step 1: N-Arylation (Reflux in Xylene) Start->Reaction1 Intermediate Crude this compound Reaction1->Intermediate Purification1 Purification (Column Chromatography) Intermediate->Purification1 PureIntermediate Pure Intermediate Purification1->PureIntermediate Reaction2 Step 2: N-Alkylation (Base + Alkyl Halide) PureIntermediate->Reaction2 CrudeProduct Crude Final Product Reaction2->CrudeProduct Purification2 Final Purification (Chromatography/Recrystallization) CrudeProduct->Purification2 Characterization Structural Characterization: - NMR (¹H, ¹³C) - Mass Spectrometry (MS) - Purity (HPLC) Purification2->Characterization FinalProduct Pure, Characterized Derivative Characterization->FinalProduct

Caption: General workflow for synthesis and characterization.

Pharmacological Landscape and Structure-Activity Relationships (SAR)

Derivatives of the dichlorophenylpiperazine scaffold have been investigated for a wide array of therapeutic applications, demonstrating the platform's versatility.

Antipsychotic and Neurological Applications

The most prominent application of dichlorophenylpiperazines is in the field of neuropsychiatry. The 2,3-dichloro analog is a key metabolite of aripiprazole and cariprazine, both potent atypical antipsychotics.[3][7] These drugs exhibit complex pharmacologies, often acting as partial agonists at dopamine D₂ receptors and serotonin 5-HT₁ₐ receptors.[3][8] Studies have shown that dichlorophenylpiperazines themselves can act as potent inhibitors of DHCR7, the final enzyme in the cholesterol biosynthesis pathway.[7] This off-target effect is significant, as DHCR7 inhibition can lead to developmental abnormalities, highlighting the need for careful toxicological profiling of new analogs.[7]

Antimicrobial and Anticancer Investigations

The structural framework of dichlorophenylpiperazine has also been explored for other therapeutic areas. For example, certain N-substituted derivatives have shown promising antimycobacterial activity.[9] In oncology, N-arylpiperazines are known to interact with various targets.[2] Some derivatives have demonstrated cytotoxic activity against cancer cell lines like HepG2 (human liver cancer).[10] The mechanism often involves the inhibition of key cellular processes or signaling pathways essential for cancer cell proliferation.[10]

SAR Summary Table

The biological activity of these compounds is highly dependent on the nature and position of substituents on both the phenyl ring and the N4 position of the piperazine.

Structural Modification Observed Effect on Activity Potential Therapeutic Area Reference
Phenyl Ring Substitution The position of chlorine atoms (2,3- vs 3,4- vs 3,5-) dictates receptor selectivity and mechanism (e.g., partial agonism vs. serotonin release).Neurology, Psychiatry[3]
N4-Alkylation Introduction of long, flexible, or bulky groups at N4 can modulate binding affinity to specific receptors and influence pharmacokinetic properties.Neurology, Infectious Disease[9][11]
Hybrid Molecules Conjugating the piperazine core with other pharmacophores (e.g., carbamoyloxy linkers) can yield hybrid molecules with enhanced potency.Infectious Disease (Antimycobacterial)[9]
Metal Complexation Forming transition metal complexes with carboxylated derivatives can create potent and selective inhibitors of enzymes like telomerase.Oncology[10]

Key Analogs and Their Mechanisms of Action

Impact on Cellular Signaling: DHCR7 Inhibition

A notable and mechanistically significant finding is the potent inhibition of 7-dehydrocholesterol reductase (DHCR7) by dichlorophenylpiperazines.[7] This enzyme catalyzes the final step of cholesterol synthesis. Its inhibition leads to an accumulation of the precursor 7-dehydrocholesterol (7-DHC). This mechanism is particularly relevant for antipsychotics like aripiprazole and cariprazine, as their common dichlorophenylpiperazine metabolite contributes to this effect.[7] Understanding this off-target activity is crucial for assessing the safety profile of new drug candidates, especially concerning their use during pregnancy.[7]

Signaling Pathway Diagram: Cholesterol Biosynthesis Disruption

The diagram below illustrates the point of inhibition in the cholesterol biosynthesis pathway by dichlorophenylpiperazine derivatives.

DHCR7_Inhibition cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibitor Inhibitor AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Lanosterol Lanosterol Mevalonate->Lanosterol SevenDHC 7-Dehydrocholesterol (7-DHC) Lanosterol->SevenDHC Cholesterol Cholesterol SevenDHC->Cholesterol DHCR7 DHCR7 Enzyme DCPP Dichlorophenylpiperazine (Metabolite/Analog) DCPP->DHCR7 Inhibition DHCR7->Cholesterol

Caption: Inhibition of the DHCR7 enzyme by DCPP analogs.

Experimental Protocols for Biological Evaluation

Validating the biological activity of newly synthesized derivatives requires a cascade of robust in vitro and in vivo assays. The choice of assay is dictated by the therapeutic hypothesis.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard colorimetric assay for assessing the metabolic activity of cells, serving as a proxy for cell viability and cytotoxicity. It is a crucial first step in evaluating potential anticancer agents.

  • Cell Seeding: Plate human cancer cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The rationale here is that viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.[10]

Workflow for Biological Screening Cascade

A logical progression of experiments is essential to efficiently identify promising lead compounds while minimizing resource expenditure.

Screening_Cascade A Library of Synthesized DCPP Derivatives B Primary Screening: In Vitro Cytotoxicity Assay (e.g., MTT on HepG2 cells) A->B C Hit Identification: Select compounds with IC₅₀ < 10 µM B->C Filter D Secondary Screening: Target-based assays (e.g., Telomerase Inhibition Assay) C->D E Lead Prioritization: Evaluate potency, selectivity, and initial ADME properties D->E Analyze F In Vivo Studies: Test lead compounds in animal models (e.g., Xenograft model) E->F G Lead Candidate F->G

Caption: A typical screening cascade for anticancer drug discovery.

Conclusion and Future Perspectives

The this compound scaffold and its isomers remain a highly productive platform for the discovery of new therapeutic agents. Its proven success in targeting CNS receptors continues to drive the development of novel antipsychotics and antidepressants with potentially improved efficacy and side-effect profiles. Furthermore, emerging research in oncology and infectious diseases demonstrates the scaffold's versatility.[9][10]

Future research should focus on leveraging computational tools for the rational design of derivatives with enhanced selectivity to minimize off-target effects, such as the potent DHCR7 inhibition.[7] The exploration of novel bioisosteric replacements for the dichlorophenyl ring and the synthesis of constrained analogs could lead to compounds with superior potency and refined pharmacokinetic properties. As synthetic methodologies evolve, the ability to rapidly generate diverse libraries of these analogs will continue to fuel the discovery of next-generation therapeutics grounded in this privileged chemical structure.

References

pharmacological profile of dichlorophenylpiperazine isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pharmacological Profile of Dichlorophenylpiperazine Isomers

Authored by: Gemini, Senior Application Scientist

Abstract

Dichlorophenylpiperazine (DCPP) isomers represent a class of pharmacologically active compounds that are primarily known as metabolites of widely prescribed psychotropic medications. Their emergence during the metabolism of parent drugs such as the atypical antipsychotic aripiprazole necessitates a thorough understanding of their distinct pharmacological profiles. These metabolites can contribute to the overall therapeutic efficacy and side-effect profile of the parent drug, making their study critical for drug development professionals, researchers, and clinicians. This guide provides a detailed examination of the two primary isomers, 1-(2,3-dichlorophenyl)piperazine (2,3-DCPP) and 1-(3,4-dichlorophenyl)piperazine (3,4-DCPP), focusing on their receptor binding affinities, functional activities, metabolic origins, and the experimental methodologies used for their characterization.

Introduction: The Significance of Active Metabolites

In drug development and pharmacology, the metabolic fate of a compound is as crucial as the activity of the parent molecule. Metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver, can produce derivatives with their own distinct pharmacological properties. When these metabolites are active, they can prolong or alter the effects of the parent drug, lead to drug-drug interactions, or contribute to off-target effects.

Dichlorophenylpiperazine (DCPP) isomers are prominent examples of such active metabolites. 2,3-DCPP, for instance, is a major metabolite of the blockbuster antipsychotic aripiprazole.[1][2][3] Its interaction with key neurotransmitter receptors means its presence can influence the neurological effects experienced by the patient. Understanding the specific pharmacology of these isomers is therefore not merely an academic exercise but a practical necessity for predicting drug behavior, optimizing therapeutic regimens, and designing safer, more effective medications.

Metabolic Pathways: The Genesis of DCPP Isomers

The formation of DCPP isomers is intrinsically linked to the biotransformation of their parent drugs. The primary source of 2,3-DCPP is aripiprazole, a widely used atypical antipsychotic.

Aripiprazole Metabolism to 2,3-DCPP

Aripiprazole undergoes extensive hepatic metabolism, primarily through the actions of two key cytochrome P450 enzymes: CYP3A4 and CYP2D6.[4][5][6] One of the major metabolic pathways involves N-dealkylation, which cleaves the piperazine linker, yielding 2,3-DCPP. While aripiprazole's primary active metabolite is dehydroaripiprazole, the formation of 2,3-DCPP is also significant.[2][4] The genetic polymorphism of CYP2D6 can lead to considerable variability in plasma concentrations of aripiprazole and its metabolites among patients, highlighting the importance of understanding the contribution of each component.[5]

The diagram below illustrates this critical metabolic conversion.

Aripiprazole_Metabolism cluster_liver Hepatic Metabolism Aripiprazole Aripiprazole CYP3A4 CYP3A4 Aripiprazole->CYP3A4 Dehydrogenation CYP2D6 CYP2D6 Aripiprazole->CYP2D6 N-dealkylation DCPP 2,3-Dichlorophenylpiperazine (2,3-DCPP) Dehydro Dehydroaripiprazole (Active Metabolite) CYP3A4->Dehydro CYP2D6->DCPP Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane 1. Prepare Membranes from cells expressing the target receptor (e.g., D3) Incubate 3. Incubate Membranes, Radioligand, and Test Compound at a defined temperature and time Membrane->Incubate Ligands 2. Prepare Assay Buffer, Radioligand ([125I]IABN), and serial dilutions of DCPP isomer Ligands->Incubate Separate 4. Separate Bound from Free Radioligand via Rapid Vacuum Filtration Incubate->Separate Count 5. Quantify Radioactivity on filters using a gamma counter Separate->Count Analyze 6. Plot Displacement Curve and calculate IC50 value Count->Analyze Ki 7. Convert IC50 to Ki using the Cheng-Prusoff equation Analyze->Ki

References

The Phenylpiperazine Scaffold: A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(3,5-Dichlorophenyl)piperazine: A Core Intermediate in Modern Drug Discovery

Executive Summary: this compound is a pivotal chemical intermediate, serving as a foundational scaffold in the synthesis of diverse and complex bioactive molecules. Its unique structural and electronic properties, conferred by the dichlorinated phenyl ring and the reactive piperazine moiety, make it a valuable building block in medicinal chemistry. This guide provides a comprehensive overview for researchers and drug development professionals, detailing the synthesis, analytical characterization, and strategic applications of this compound. We delve into the causality behind experimental protocols and highlight its role in developing novel therapeutic agents, particularly in the fields of neuropharmacology.

The phenylpiperazine motif is a cornerstone of modern drug design, recognized as a "privileged structure" for its ability to interact with a wide array of biological targets. Many derivatives exhibit significant pharmacological activity, particularly within the central nervous system (CNS), by engaging with monoamine pathways.[1] Compounds incorporating this scaffold have been successfully developed as antipsychotic, antidepressant, and anxiolytic agents.[1]

This compound (hereafter referred to as 3,5-DCPP) is a specific and highly valuable member of this class. The presence of two chlorine atoms on the phenyl ring at the 3 and 5 positions critically influences the molecule's lipophilicity, metabolic stability, and electronic properties, which in turn dictates its interaction with target proteins and its utility as a synthetic precursor.[2] This guide focuses exclusively on the 3,5-dichloro isomer, a key starting material for novel chemical entities.

Physicochemical Properties and Safety Mandates

Accurate characterization and safe handling are paramount in a research and development setting. The key properties of 3,5-DCPP are summarized below.

PropertyValueReference
CAS Number 55827-50-4[3][4]
Molecular Formula C₁₀H₁₂Cl₂N₂[4][5]
Molecular Weight 231.12 g/mol [4][5]
Appearance Solid[4]
InChI Key LISGMSBYRAXPJH-UHFFFAOYSA-N[4][5]
SMILES Clc1cc(Cl)cc(c1)N2CCNCC2[4]
Safety and Handling Protocol

3,5-DCPP is classified as an irritant. Adherence to strict safety protocols is mandatory.

  • Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][6]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles conforming to EN166 standards, and a lab coat.[3][6] All handling of the solid or its solutions should occur in a well-ventilated area or a chemical fume hood.[7][8]

  • First Aid Measures:

    • In case of skin contact: Immediately wash with plenty of soap and water.[6]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[3]

    • If inhaled: Move the person to fresh air.[3][7]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[7] Keep locked up.[3]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3][7]

Synthesis of this compound

The most common and industrially scalable synthesis of N-arylpiperazines involves the condensation of an appropriately substituted aniline with a piperazine-forming reagent, such as bis(2-chloroethyl)amine. This approach provides a direct and efficient route to the target intermediate.

Detailed Experimental Protocol

This protocol is a representative method adapted from analogous syntheses of dichlorophenylpiperazine isomers.[9][10]

Reaction: 3,5-dichloroaniline + bis(2-chloroethyl)amine hydrochloride → this compound

  • Reactor Setup: To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 3,5-dichloroaniline (16.2 g, 0.1 mol), bis(2-chloroethyl)amine hydrochloride (17.8 g, 0.1 mol), and p-xylene (250 mL).

  • Catalyst Addition (Optional but Recommended): Add a phase-transfer catalyst such as tetrabutylammonium bromide (3.2 g, 0.01 mol) to facilitate the reaction.

  • Reaction Execution: Begin vigorous stirring and heat the reaction mixture to reflux (approx. 140°C) under a nitrogen atmosphere. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction typically requires 24-48 hours for completion.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Adjust the pH of the solution to approximately 9-10 with a 2M aqueous solution of sodium hydroxide (NaOH). This step neutralizes the hydrochloride salt and deprotonates the aniline, ensuring the product is in its free base form. c. Transfer the mixture to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with ethyl acetate (2 x 100 mL). d. Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: a. Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid. b. The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane) to yield this compound as a solid.

Causality in Experimental Design
  • Solvent Choice: Xylene is used as a high-boiling solvent, enabling the reaction to be conducted at the elevated temperatures required to drive the double N-alkylation and cyclization.

  • Inert Atmosphere: A nitrogen atmosphere prevents the oxidation of the aniline starting material at high temperatures.

  • Basification: The addition of a base during work-up is critical. It deprotonates the piperazine nitrogens, rendering the final product soluble in organic solvents and facilitating its extraction from the aqueous medium.

Synthetic Workflow Diagram

G cluster_reactants Reactants & Setup cluster_reaction Reaction Conditions cluster_workup Work-up & Isolation cluster_purification Purification Reactant1 3,5-Dichloroaniline Setup Flask under N2 Reactant1->Setup Reactant2 Bis(2-chloroethyl)amine HCl Reactant2->Setup Solvent Xylene Solvent->Setup Reflux Heat to Reflux (~140°C) 24-48 hours Setup->Reflux Monitor Monitor by HPLC/TLC Reflux->Monitor Cool Cool to RT Monitor->Cool Basify Adjust pH to 9-10 with NaOH(aq) Cool->Basify Extract Extract with Ethyl Acetate Basify->Extract Dry Dry over Na2SO4 Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Recrystallize or Vacuum Distill Concentrate->Purify FinalProduct Pure this compound Purify->FinalProduct

Caption: Workflow for the synthesis of 3,5-DCPP.

Analytical Characterization and Quality Control

Rigorous analytical testing ensures the identity, purity, and quality of the intermediate, which is critical for its use in regulated pharmaceutical synthesis.

Spectroscopic and Chromatographic Profile
Analysis MethodExpected Results
¹H NMR Signals corresponding to the aromatic protons on the dichlorophenyl ring and four distinct signals for the eight protons of the piperazine ring (two sets of inequivalent methylene protons).
¹³C NMR Signals for the six unique carbons of the dichlorophenyl ring and the two unique carbons of the piperazine ring.
Mass Spec (MS) A molecular ion peak (M+) and characteristic isotopic pattern for two chlorine atoms.
HPLC-UV A single major peak with a purity typically >98%, analyzed at a wavelength where the phenyl ring absorbs (e.g., 254 nm).
Standard Protocol: HPLC Purity Assessment

This method provides a reliable way to quantify the purity of 3,5-DCPP batches.[11][12]

  • System: High-Performance Liquid Chromatography with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Trifluoroacetic Acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve an accurately weighed sample (approx. 1 mg) in 10 mL of the mobile phase to create a 0.1 mg/mL solution.

  • Injection Volume: 10 µL.

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Analytical Workflow Diagram

G cluster_input Input Sample cluster_tests Analytical Tests cluster_output Quality Assessment Sample Synthesized 3,5-DCPP Batch HPLC HPLC-UV (Purity) Sample->HPLC NMR 1H & 13C NMR (Structure ID) Sample->NMR MS Mass Spectrometry (Molecular Weight) Sample->MS FTIR FT-IR (Functional Groups) Sample->FTIR Purity Purity > 98% HPLC->Purity Identity Structure Confirmed NMR->Identity MS->Identity FTIR->Identity Spec Meets Specification Purity->Spec Identity->Spec Final Batch Release Spec->Final

Caption: Quality control workflow for 3,5-DCPP.

Core Application as a Versatile Chemical Intermediate

The true value of 3,5-DCPP lies in its role as a versatile scaffold. The piperazine ring contains two nitrogen atoms: N1, which is directly attached to the dichlorophenyl ring and is less nucleophilic due to electronic delocalization, and N4, which is a secondary amine and serves as a highly reactive nucleophilic handle for further chemical modification.

Strategic Derivatization

The N4 nitrogen can be readily functionalized via standard organic transformations, including:

  • N-Alkylation: Reaction with alkyl halides to introduce new side chains.[13]

  • N-Acylation: Reaction with acyl chlorides or carboxylic acids (with coupling agents) to form amides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

  • Urea/Carbamate Formation: Reaction with isocyanates or chloroformates.[14]

These reactions allow for the systematic exploration of the chemical space around the core scaffold, a key strategy in lead optimization for drug discovery.

Example Application: Synthesis of a Novel Carbamate Derivative

This protocol demonstrates a common derivatization, based on methodologies described in patents for creating novel piperazine compounds.[14]

  • Setup: In a clean, dry flask under a nitrogen atmosphere, dissolve this compound (2.31 g, 10 mmol) and a non-nucleophilic base like triethylamine (1.5 mL, 11 mmol) in a suitable aprotic solvent such as dichloromethane (50 mL).

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of a phenyl chloroformate derivative (10 mmol) in dichloromethane (10 mL) dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purification: Purify the product by column chromatography on silica gel.

Derivatization Pathways and Therapeutic Potential

The derivatives of dichlorophenylpiperazines have shown potential in several therapeutic areas. For instance, various isomers are known precursors or metabolites of antipsychotic drugs like aripiprazole and cariprazine, which act on dopamine (D₂) and serotonin receptors.[15][16] Furthermore, some dichlorophenylpiperazines are potent inhibitors of DHCR7, an enzyme involved in cholesterol biosynthesis, highlighting their potential impact on cellular pathways beyond neurotransmission.[15] The 3,5-DCPP scaffold provides a robust platform for generating novel compounds to be screened for activity against these and other targets in neuropharmacology and oncology.[2]

G Core This compound (3,5-DCPP) Alkylation N-Alkylation (R-X) Core->Alkylation Acylation N-Acylation (RCOCl) Core->Acylation ReductiveAmination Reductive Amination (RCHO, [H]) Core->ReductiveAmination UreaFormation Urea/Carbamate Formation (R-NCO) Core->UreaFormation AlkylDeriv Alkylpiperazines Alkylation->AlkylDeriv AmideDeriv Amide Derivatives Acylation->AmideDeriv AmineDeriv Substituted Amines ReductiveAmination->AmineDeriv UreaDeriv Urea/Carbamate Analogs UreaFormation->UreaDeriv CNS CNS Agents (Antipsychotics, Antidepressants) AlkylDeriv->CNS Anticancer Anticancer Agents AmideDeriv->Anticancer AmineDeriv->CNS UreaDeriv->CNS UreaDeriv->Anticancer

Caption: Derivatization pathways from the 3,5-DCPP core.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its well-defined synthesis, robust chemical nature, and the versatile reactivity of its piperazine ring make it an ideal starting point for constructing libraries of novel compounds. The insights provided in this guide—from synthesis and handling to analytical validation and strategic application—are intended to empower researchers to leverage the full potential of this important intermediate in the quest for next-generation therapeutics.

References

An In-depth Technical Guide to the Safety and Handling of 1-(3,5-Dichlorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-(3,5-Dichlorophenyl)piperazine, a substituted piperazine derivative of significant interest in medicinal chemistry and drug development. As a Senior Application Scientist, this document synthesizes critical technical information with practical, field-proven insights to ensure its safe handling, storage, and application in a laboratory setting.

Chemical and Physical Properties

This compound is a solid organic compound with the empirical formula C₁₀H₁₂Cl₂N₂ and a molecular weight of 231.12 g/mol .[1] Key identifiers for this compound are provided in the table below.

PropertyValue
CAS Number 55827-50-4[1]
Molecular Formula C₁₀H₁₂Cl₂N₂[1]
Molecular Weight 231.12 g/mol [1]
Appearance Solid
Melting Point 48-49 °C
Boiling Point 138 °C

Synthesis and Purification

A common synthetic route involves the condensation of the corresponding aniline with bis(2-chloroethyl)amine or a related derivative. For instance, a patent for new piperazine derivatives indicates that this compound can be synthesized in a manner analogous to other N-arylpiperazines.[2] Another patent describes the preparation of N-(4-substituted-3,5-dichloro-phenyl)-piperazines, which suggests similar synthetic strategies may be applicable.[3]

A plausible synthetic workflow is outlined below:

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_purification Purification cluster_final_product Final Product 3,5-Dichloroaniline 3,5-Dichloroaniline Condensation Condensation 3,5-Dichloroaniline->Condensation Bis(2-chloroethyl)amine Bis(2-chloroethyl)amine Bis(2-chloroethyl)amine->Condensation Crude Product Crude Product Condensation->Crude Product High Temperature Purification_Step Column Chromatography or Recrystallization Crude Product->Purification_Step Final_Product This compound Purification_Step->Final_Product

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol (Adapted from related syntheses):

Caution: This is an adapted protocol and should be optimized and validated under appropriate laboratory safety conditions.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, combine 3,5-dichloroaniline, a suitable solvent (e.g., xylene or DMSO), and a base (e.g., potassium carbonate).

  • Addition of Piperazine Precursor: Slowly add bis(2-chloroethyl)amine hydrochloride to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 130-150 °C) and maintain for several hours (e.g., 24-48 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to minimize exposure. The following information is derived from available Safety Data Sheets (SDS).[4][5][6][7]

Hazard Identification

The compound is associated with the following hazards:

  • Skin Irritation (H315): Causes skin irritation.[4]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[4]

  • Respiratory Irritation (H335): May cause respiratory irritation.[4]

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat and, if handling larger quantities, additional protective clothing.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is necessary.

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or aerosols. Handle in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.

Analytical Methods

The characterization and purity assessment of this compound can be achieved through various analytical techniques. While specific data for the 3,5-dichloro isomer is not widely published, methods for related piperazine derivatives can be readily adapted.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for purity determination and quantification. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically employed. Detection is commonly performed using a UV detector at a wavelength where the compound exhibits strong absorbance.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for both identification and quantification. The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns of the piperazine and dichlorophenyl moieties.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum would be expected to show signals for the aromatic protons on the dichlorophenyl ring and the protons of the piperazine ring. The chemical shifts and coupling patterns would be characteristic of the 3,5-substitution pattern.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. Characteristic peaks for N-H stretching (if the secondary amine of the piperazine is present), C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-N stretching would be expected. The IR spectrum for the related 1-(3,4-dichlorophenyl)piperazine is available in the NIST WebBook and can serve as a reference.[8]

Biological Activity and Potential Applications

Substituted phenylpiperazines are a well-established class of compounds with a broad range of biological activities, primarily targeting the central nervous system.[9] Many of these compounds exhibit affinity for serotonin (5-HT) and dopamine (D) receptors, making them valuable scaffolds in the development of antipsychotics, antidepressants, and anxiolytics.

While specific pharmacological data for this compound is limited in the public domain, its structural similarity to other dichlorophenylpiperazine derivatives suggests it may also interact with these receptors. For example, 2,3-dichlorophenylpiperazine is a known metabolite of the atypical antipsychotic aripiprazole and has been shown to act as a partial agonist at dopamine D₂ and D₃ receptors.[10] Dichlorophenyl piperazines have also been identified as potent inhibitors of DHCR7, the final enzyme in cholesterol biosynthesis.[9]

The presence of the dichloro-substituents on the phenyl ring is known to influence the binding affinity and selectivity of these compounds for their biological targets. Therefore, this compound represents a compound of interest for further pharmacological investigation.

The following diagram illustrates the potential interaction of N-arylpiperazines with key CNS receptors:

SignalingPathway cluster_ligand Ligand cluster_receptors Potential Targets cluster_effects Downstream Effects cluster_outcomes Physiological Outcomes Arylpiperazine This compound Serotonin_Receptor Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) Arylpiperazine->Serotonin_Receptor Binds to Dopamine_Receptor Dopamine Receptors (e.g., D2, D3) Arylpiperazine->Dopamine_Receptor Binds to Signaling_Cascades Modulation of Intracellular Signaling Cascades Serotonin_Receptor->Signaling_Cascades Neurotransmitter_Release Alteration of Neurotransmitter Release Serotonin_Receptor->Neurotransmitter_Release Dopamine_Receptor->Signaling_Cascades Dopamine_Receptor->Neurotransmitter_Release CNS_Effects Potential CNS Effects (e.g., Antipsychotic, Antidepressant) Signaling_Cascades->CNS_Effects Neurotransmitter_Release->CNS_Effects

Caption: Potential mechanism of action for N-arylpiperazines in the CNS.

Conclusion

This compound is a valuable chemical intermediate with potential applications in drug discovery, particularly in the development of novel CNS-active agents. Its handling requires strict adherence to safety protocols due to its hazardous nature. This guide provides a foundational understanding of its synthesis, safety, and potential biological relevance to aid researchers in its responsible and effective use. Further investigation into the specific analytical and pharmacological properties of this compound is warranted to fully elucidate its potential.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(3,5-Dichlorophenyl)piperazine Derivatives for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1-(3,5-dichlorophenyl)piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally acting agents with applications as antipsychotics, antidepressants, and anxiolytics.[1][2] The specific substitution pattern on the phenyl ring and the piperazine nitrogen atoms critically influences the pharmacological profile, particularly the compound's affinity and selectivity for various neurotransmitter receptors, such as dopamine and serotonin receptors.[3][4] This application note provides a detailed guide for the synthesis of this compound and its subsequent derivatization, offering robust protocols for researchers engaged in the discovery and development of novel CNS-active compounds.

The synthetic strategies discussed herein are centered around two pivotal and widely adopted reactions in modern organic synthesis: the Buchwald-Hartwig amination for the formation of the core arylpiperazine structure and subsequent N-alkylation for the introduction of chemical diversity. These methods are selected for their reliability, scalability, and tolerance of a wide range of functional groups, making them highly amenable to the generation of compound libraries for structure-activity relationship (SAR) studies.

Mechanistic Considerations: The Cornerstone of Rational Synthesis

A thorough understanding of the underlying reaction mechanisms is paramount for successful and reproducible synthesis. The choice of catalysts, ligands, bases, and solvents is not arbitrary but is dictated by the intricate steps of the catalytic cycle.

Buchwald-Hartwig Amination: A Palladium-Catalyzed C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing aryl-amine bonds.[5] The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle, as illustrated below, involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the desired N-arylpiperazine and regenerate the active catalyst. The choice of a bulky electron-rich phosphine ligand is crucial for promoting both the oxidative addition and the final reductive elimination steps, particularly when less reactive aryl chlorides are used as substrates.

Buchwald_Hartwig Pd(0)Ln Pd(0)Ln Oxidative Addition Complex Oxidative Addition Complex Pd(0)Ln->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination HNR2 Deprotonation Deprotonation Amine Coordination->Deprotonation Base Reductive Elimination Complex Reductive Elimination Complex Deprotonation->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)Ln Ar-NR2 Ar-NR2 Reductive Elimination Complex->Ar-NR2 Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

N-Alkylation of Piperazines: Introducing Molecular Diversity

The derivatization of the second nitrogen atom of the piperazine ring is most commonly achieved through nucleophilic substitution, where the piperazine acts as a nucleophile attacking an alkyl halide or a similar electrophile. The reaction is typically carried out in the presence of a base to scavenge the acid generated during the reaction and to maintain the nucleophilicity of the piperazine. The choice of solvent and temperature can influence the reaction rate and selectivity, particularly in cases where over-alkylation to form a quaternary ammonium salt is a possibility.

Experimental Protocols

Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed coupling of 1-bromo-3,5-dichlorobenzene with piperazine.

Materials:

  • 1-Bromo-3,5-dichlorobenzene

  • Piperazine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

  • Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add 1-bromo-3,5-dichlorobenzene (1.0 equiv), piperazine (1.5 equiv), cesium carbonate (2.0 equiv), palladium(II) acetate (0.05 equiv), and BINAP (0.08 equiv).

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous toluene (10 volumes) via syringe.

  • Stir the reaction mixture at 110 °C under a nitrogen atmosphere for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Expected Yield: 75-85%

Characterization Data (Representative):

  • ¹H NMR (CDCl₃, 400 MHz): δ 6.85 (d, J = 1.6 Hz, 2H), 6.70 (t, J = 1.6 Hz, 1H), 3.15 (t, J = 5.0 Hz, 4H), 3.05 (t, J = 5.0 Hz, 4H), 1.95 (br s, 1H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 152.5, 135.2, 118.0, 114.5, 50.5, 46.0.

  • MS (ESI): m/z 231.0 [M+H]⁺.

Protocol 2: N-Alkylation of this compound

This protocol describes a general procedure for the derivatization of the N'-position of the piperazine core.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, 1-bromo-3-chloropropane)

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous DMF or acetonitrile.

  • Add potassium carbonate (2.0 equiv) to the solution. For less reactive alkyl halides, a stronger base like sodium hydride (1.2 equiv) can be used, in which case the reaction should be cooled to 0 °C before the addition of NaH.

  • Add the desired alkyl halide (1.1 equiv) dropwise to the stirred suspension at room temperature (or 0 °C if using NaH).

  • Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 4-16 hours, monitoring by TLC or LC-MS.

  • After completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to yield the desired N-alkylated derivative.

Synthetic Workflow and Derivatization Strategy

The following diagram illustrates the two-step synthetic approach for generating a library of this compound derivatives.

Synthesis_Workflow cluster_step1 Step 1: Core Synthesis cluster_step2 Step 2: Derivatization Aryl_Halide 1-Bromo-3,5-dichlorobenzene Core_Product This compound Aryl_Halide->Core_Product Buchwald-Hartwig Amination Piperazine Piperazine Piperazine->Core_Product Core_Product_ref This compound Alkyl_Halide R-X Derivative N-Alkyl Derivative Alkyl_Halide->Derivative Core_Product_ref->Derivative N-Alkylation

Caption: General workflow for the synthesis of this compound derivatives.

Quantitative Data Summary

The following table summarizes representative reaction conditions and outcomes for the synthesis of various N-alkylated derivatives of this compound based on the general protocol described above.

EntryAlkyl Halide (R-X)BaseSolventTemp (°C)Time (h)Yield (%)
1Benzyl bromideK₂CO₃MeCNRT692
21-Bromo-3-chloropropaneK₂CO₃DMF60885
3Ethyl bromoacetateK₂CO₃MeCNRT495
42-(2-Bromoethyl)-1,3-dioxolaneNaHDMFRT1278

Conclusion

The synthetic protocols detailed in this application note provide a reliable and versatile platform for the synthesis of this compound and its derivatives. The strategic application of the Buchwald-Hartwig amination and subsequent N-alkylation allows for the efficient generation of a diverse range of compounds crucial for the exploration of new chemical space in CNS drug discovery. Researchers and drug development professionals can adapt these methodologies to create novel molecules with tailored pharmacological profiles, thereby accelerating the identification of promising new therapeutic agents.

References

Application Notes and Protocols for the Analytical Detection of 1-(3,5-Dichlorophenyl)piperazine (DCPP)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1-(3,5-Dichlorophenyl)piperazine (DCPP) is a chemical intermediate and a potential metabolite of certain pharmaceutical compounds. Its accurate detection and quantification are critical in various stages of drug development, including metabolic studies, pharmacokinetic analysis, and quality control of active pharmaceutical ingredients (APIs). This guide provides detailed analytical methods for the detection of DCPP in both bulk substances and biological matrices, tailored for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established analytical principles and offer robust frameworks for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

I. Foundational Principles of DCPP Analysis

The analytical strategy for DCPP is dictated by its physicochemical properties. The presence of the dichlorophenyl ring provides a chromophore suitable for UV detection, while the piperazine moiety and the overall molecular structure lend themselves to mass spectrometry-based techniques. The choice of method depends on the required sensitivity, selectivity, and the nature of the sample matrix.

  • HPLC-UV: A widely accessible and robust technique for quantifying DCPP in bulk materials and pharmaceutical formulations. The method relies on the absorption of UV light by the aromatic ring of DCPP. For trace analysis or in complex matrices where sensitivity is a concern, derivatization may be employed to enhance UV absorbance, although the inherent chromophore of DCPP is often sufficient.[1][2]

  • GC-MS: A powerful technique for the analysis of volatile and thermally stable compounds. While DCPP can be analyzed directly, derivatization may sometimes be used to improve its chromatographic properties. GC-MS offers excellent selectivity and is particularly useful for impurity profiling and confirmation of identity through characteristic mass fragmentation patterns.[3][4]

  • LC-MS/MS: The gold standard for trace quantitative analysis of DCPP in complex biological matrices such as plasma and urine. This method combines the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry, allowing for detection at very low concentrations.[5][6][7]

II. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is ideal for the quantification of DCPP in API and drug product manufacturing, where concentration levels are relatively high.

Rationale for Method Design

The selection of a reversed-phase C18 column is based on the non-polar nature of the dichlorophenyl group, which allows for good retention and separation from more polar impurities. The mobile phase, a combination of acetonitrile and a phosphate buffer, provides efficient elution and maintains a stable pH to ensure consistent peak shape and retention time. The detection wavelength of 254 nm is chosen as it corresponds to a region of strong UV absorbance for the dichlorophenyl moiety, maximizing sensitivity.[8]

Experimental Protocol: HPLC-UV for DCPP Quantification

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: Octadecylsilane (C18) bonded silica, 150 mm x 4.6 mm, 3 µm particle size.[8]

  • Mobile Phase A: 0.02 M Disodium Hydrogen Phosphate buffer.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient program should be optimized to ensure good separation of DCPP from any impurities. A starting point could be a linear gradient from 20% B to 80% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30 °C.[8]

  • Detection Wavelength: 254 nm.[8]

  • Injection Volume: 10-20 µL.[8]

2. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of DCPP reference standard and dissolve it in a 25 mL volumetric flask with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with acetonitrile to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh the sample containing DCPP and dissolve it in acetonitrile to achieve a final concentration within the calibration range.

3. Analysis Workflow:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (acetonitrile) to ensure a clean baseline.

  • Inject the working standard solutions in increasing order of concentration to establish a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the amount of DCPP in the sample by comparing the peak area to the calibration curve.

HPLC-UV Method Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis Stock Prepare DCPP Stock Solution Standards Prepare Working Standards Stock->Standards Sample Prepare Sample Solution Inject_Sample Inject Sample Sample->Inject_Sample Equilibrate System Equilibration Inject_Standards Inject Standards (Calibration Curve) Equilibrate->Inject_Standards Inject_Standards->Inject_Sample Data_Processing Data Processing & Quantification Inject_Sample->Data_Processing

Caption: Workflow for DCPP analysis by HPLC-UV.

III. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly specific method for the identification and quantification of DCPP, especially in complex mixtures or for impurity analysis.

Rationale for Method Design

A low-polarity capillary column, such as a DB-5ms, is chosen for its ability to separate a wide range of compounds based on their boiling points and polarity. The temperature program is optimized to ensure that DCPP is eluted with a sharp peak and is well-separated from other components in the sample. The use of splitless injection is recommended for trace analysis to maximize the amount of analyte introduced into the column. Electron ionization (EI) at 70 eV is a standard technique that produces reproducible fragmentation patterns for library matching and structural confirmation. Selected Ion Monitoring (SIM) mode is employed for quantitative analysis to enhance sensitivity and selectivity by monitoring characteristic ions of DCPP.

Experimental Protocol: GC-MS for DCPP Analysis

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph equipped with a mass selective detector.

  • Capillary Column: J&W DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.[4]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[4]

  • Oven Temperature Program:

    • Initial temperature: 120 °C, hold for 1 min.

    • Ramp 1: 10 °C/min to 150 °C, hold for 5 min.

    • Ramp 2: 7.5 °C/min to 300 °C, hold for 2 min.[4]

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Transfer Line Temperature: 280 °C.[4]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

  • Mass Analyzer Mode: Full Scan for identification and Selected Ion Monitoring (SIM) for quantification.

2. Sample Preparation:

  • For Bulk Samples: Dissolve the sample in a suitable organic solvent (e.g., methanol or ethyl acetate) to a concentration of approximately 1 µg/mL.

  • For Biological Matrices (Urine):

    • To 1 mL of urine, add an internal standard (e.g., a deuterated analog of DCPP or a structurally similar compound).

    • Perform acid hydrolysis to release conjugated metabolites.[9]

    • Adjust the pH to basic (pH > 9) with a suitable buffer.

    • Perform a liquid-liquid extraction (LLE) with a water-immiscible organic solvent such as ethyl acetate or methyl tert-butyl ether (MTBE).

    • Evaporate the organic layer to dryness and reconstitute the residue in a small volume of the injection solvent.

GC-MS Sample Preparation and Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation (Urine) cluster_analysis GC-MS Analysis Urine_Sample 1 mL Urine Sample + Internal Standard Hydrolysis Acid Hydrolysis Urine_Sample->Hydrolysis pH_Adjust pH Adjustment (Basic) Hydrolysis->pH_Adjust LLE Liquid-Liquid Extraction pH_Adjust->LLE Evap_Recon Evaporation & Reconstitution LLE->Evap_Recon Injection GC Injection Evap_Recon->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection (Scan/SIM) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for DCPP analysis in urine by GC-MS.

IV. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides the highest sensitivity and selectivity for the quantification of DCPP in biological fluids and is the preferred method for pharmacokinetic and toxicological studies.

Rationale for Method Design

The combination of a reversed-phase C18 column with a gradient elution of acetonitrile and formic acid in water allows for excellent separation of DCPP from endogenous matrix components. Formic acid is used as a mobile phase additive to promote the protonation of DCPP, which is essential for positive ion electrospray ionization (ESI). Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for DCPP and its internal standard. Protein precipitation is a simple and effective sample preparation technique for plasma samples, removing the majority of proteins that can interfere with the analysis.[6]

Experimental Protocol: LC-MS/MS for DCPP in Human Plasma

1. Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.[5]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[5]

  • Flow Rate: 0.5 mL/min.[7]

  • Gradient Elution: A gradient should be optimized for baseline separation. A starting point is a linear gradient from 10% B to 90% B over 5 minutes.

  • Ionization Mode: ESI positive.

  • MS/MS Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for DCPP need to be determined by infusing a standard solution.

2. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of an internal standard solution (e.g., deuterated DCPP).

  • Add 300 µL of cold acetonitrile to precipitate the proteins.[6]

  • Vortex for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube for injection into the LC-MS/MS system.

Data Presentation: Comparative Performance of Analytical Methods
ParameterHPLC-UVGC-MSLC-MS/MS
Principle UV AbsorbanceMass-to-charge ratio of fragmentsSpecific precursor-product ion transitions
Primary Application Quantification in bulk, formulationsConfirmatory analysis, impurity profilingTrace quantification in biological fluids
Sample Preparation Simple dissolutionLLE, Derivatization may be neededProtein Precipitation, LLE, or SPE
Typical LOD/LOQ ppm range (µg/mL)[1]low ng/mL range[4]pg/mL to low ng/mL range[6]
Selectivity ModerateHighVery High
Throughput HighModerateHigh

Note: The LOD/LOQ values are estimates and should be determined for each specific method and instrument.

V. Method Validation and Quality Control

All analytical methods used for the quantification of DCPP must be validated according to regulatory guidelines (e.g., ICH Q2(R1)). Key validation parameters include:

  • Specificity/Selectivity: The ability to differentiate and quantify DCPP in the presence of other components, such as impurities, degradation products, or matrix components.

  • Linearity: The ability to produce results that are directly proportional to the concentration of DCPP in the sample over a defined range.

  • Accuracy: The closeness of the test results to the true value, typically assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of DCPP in a sample that can be detected but not necessarily quantified.

  • Limit of Quantification (LOQ): The lowest amount of DCPP in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

VI. Sample Handling and Stability

The stability of DCPP in biological matrices is a critical consideration for accurate quantification. Phenylpiperazine derivatives can be susceptible to degradation. Therefore, it is recommended that biological samples be stored at -20°C or lower for long-term storage.[10] Room temperature storage should be avoided.[10] Freeze-thaw stability should also be evaluated during method validation if samples are expected to undergo such cycles.

VII. Conclusion

The analytical methods detailed in this guide provide a comprehensive framework for the detection and quantification of this compound. The choice of method will be guided by the specific analytical requirements, including the sample matrix, required sensitivity, and available instrumentation. For routine analysis of bulk materials, HPLC-UV offers a robust and reliable solution. For confirmatory analysis and impurity profiling, GC-MS is a powerful tool. For trace-level quantification in biological matrices, LC-MS/MS is the method of choice, offering unparalleled sensitivity and selectivity. Proper method validation is essential to ensure the reliability and accuracy of the generated data.

References

Application Notes & Protocols: The Utility of 1-(3,5-Dichlorophenyl)piperazine in Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The arylpiperazine scaffold is a cornerstone in the development of centrally acting agents, integral to numerous approved drugs for psychiatric and neurological disorders.[1] 1-(3,5-Dichlorophenyl)piperazine (DCPP) is a member of this versatile chemical class, presenting researchers with a tool to probe monoaminergic systems.[2] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the neuropharmacological context, practical applications, and detailed experimental protocols for utilizing DCPP. We emphasize the causality behind experimental design, ensuring that each protocol is a self-validating system for generating robust and reproducible data.

Introduction: The Significance of Dichlorophenylpiperazines

Phenylpiperazines are privileged structures in neuropharmacology, primarily due to their ability to interact with serotonin (5-HT) and dopamine (D) receptors.[3] The specific substitution pattern on the phenyl ring dictates the receptor binding profile—affinity, selectivity, and functional activity (agonist, antagonist, or partial agonist). Dichlorophenylpiperazine derivatives are precursors and metabolites of several key therapeutic agents, including the atypical antipsychotic aripiprazole.[4][5]

While extensive data exists for isomers like 1-(2,3-dichlorophenyl)piperazine (2,3-DCPP) and 1-(3-chlorophenyl)piperazine (mCPP), the 3,5-dichloro- substitution of DCPP offers a unique electronic and steric profile for receptor interaction.[4][6] This makes DCPP a valuable tool for structure-activity relationship (SAR) studies and for dissecting the roles of specific receptor subtypes in complex neuronal circuits. Research on related dichlorophenylpiperazines shows potent activity at dopamine D2 and D3 receptors and various serotonin receptors, suggesting DCPP holds significant potential for investigating neuropsychiatric conditions.[4][7]

Compound Profile and Safe Handling

Before initiating any experiment, a thorough understanding of the compound's properties and safety requirements is mandatory.

Physicochemical Data
PropertyValueSource
Chemical Name This compound[8]
CAS Number 55827-50-4[8]
Molecular Formula C₁₀H₁₂Cl₂N₂[8]
Molecular Weight 231.12 g/mol [8]
Appearance Solid[8]
SMILES Clc1cc(Cl)cc(c1)N2CCNCC2[8]
InChI Key LISGMSBYRAXPJH-UHFFFAOYSA-N[8]
Safety and Handling Precautions

This compound is an irritant and should be handled with care in a laboratory setting.[9]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields.[10][11] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[11]

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[10]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[10][12]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[9][12]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[11]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][11] Keep the compound locked up.[9]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][11] Do not let the product enter drains.[10]

Putative Mechanism of Action and Research Applications

Based on the pharmacology of its analogs, DCPP is predicted to interact with G-protein coupled receptors (GPCRs) within the serotonin and dopamine systems. The general mechanism involves competitive binding to the orthosteric site of these receptors, modulating downstream second messenger signaling cascades.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DCPP DCPP (Ligand) Receptor 7-TM Receptor (e.g., 5-HT₂ or D₂) DCPP->Receptor:f0 Binds G_Protein G-Protein (α, β, γ) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A (PKA) Second_Messenger->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates Gene_Expression Gene Expression & Cellular Response CREB->Gene_Expression Regulates

Figure 1: A generalized GPCR signaling cascade potentially modulated by DCPP.

Applications:
  • SAR Studies: Use DCPP in conjunction with its 2,3- and 3,4-dichloro isomers to understand how the chlorine substitution pattern affects receptor affinity and selectivity.

  • Target Validation: Investigate the role of specific serotonin or dopamine receptors in cellular or animal models of disease by using DCPP as a pharmacological probe.

  • Tool Compound for Assay Development: Employ DCPP as a reference compound when developing novel screening assays for monoaminergic targets.

In Vitro Experimental Protocols

In vitro assays are fundamental for characterizing the pharmacological profile of a compound. The following protocols are designed to determine the binding affinity and functional activity of DCPP at a receptor of interest.

Protocol 1: Radioligand Competitive Binding Assay

This protocol determines the binding affinity (Kᵢ) of DCPP for a specific receptor by measuring its ability to displace a known high-affinity radioligand.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Prepare Cell Membranes (Expressing Receptor of Interest) E Combine Membranes, Buffer, Radioligand, and DCPP in Assay Plate A->E B Prepare Assay Buffer B->E C Prepare Radioligand Stock (e.g., [³H]-Spiperone for D₂) C->E D Prepare DCPP Serial Dilutions D->E F Incubate at RT (e.g., 60 minutes) E->F G Terminate Reaction via Rapid Filtration (Harvest onto Filter Mats) F->G H Wash Filters to Remove Unbound Radioligand G->H I Add Scintillation Cocktail H->I J Count Radioactivity (Disintegrations Per Minute) I->J K Plot DPM vs. [DCPP] (Sigmoidal Dose-Response Curve) J->K L Calculate IC₅₀ and Kᵢ K->L

Figure 2: Workflow for a competitive radioligand binding assay.

Objective: To determine the inhibitory constant (Kᵢ) of DCPP at a chosen neurotransmitter receptor.

Materials:

  • Cell membranes from a cell line stably expressing the receptor of interest (e.g., HEK293 cells expressing human D₂ receptor).

  • Appropriate radioligand (e.g., [³H]-Spiperone).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Non-specific binding control (e.g., 10 µM Haloperidol).

  • This compound (DCPP).

  • 96-well assay plates, filter mats (e.g., GF/B), cell harvester.

  • Scintillation fluid and a liquid scintillation counter.

Methodology:

  • Preparation: Thaw frozen cell membranes on ice. Prepare a serial dilution of DCPP in assay buffer, typically from 10 mM down to 0.1 nM in 1:10 or 1:3 dilution steps.

  • Assay Plate Setup: To each well of a 96-well plate, add in the following order:

    • 50 µL of Assay Buffer (for total binding) OR 50 µL of non-specific control (for non-specific binding) OR 50 µL of DCPP dilution.

    • 50 µL of the selected radioligand diluted in assay buffer to a final concentration near its Kₑ (e.g., ~0.2 nM [³H]-Spiperone).

    • 100 µL of diluted cell membranes (e.g., 10-20 µg protein per well).

  • Incubation: Gently mix the plate and incubate at room temperature for 60-90 minutes to allow the binding to reach equilibrium. The exact time and temperature must be optimized for each receptor system.

  • Harvesting: Terminate the binding reaction by rapid filtration using a cell harvester. Aspirate the contents of each well through a filter mat, followed by 3-4 rapid washes with ice-cold assay buffer to separate bound from unbound radioligand.

  • Quantification: Punch out the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Count the radioactivity (Disintegrations Per Minute, DPM) in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

    • Convert DPM counts for each DCPP concentration to a percentage of specific binding.

    • Plot the percentage of specific binding against the log concentration of DCPP.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the IC₅₀ (the concentration of DCPP that inhibits 50% of specific radioligand binding).

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 2: In Vitro cAMP Functional Assay

This protocol determines if DCPP acts as an agonist or antagonist at a Gᵢ or Gₛ-coupled receptor by measuring changes in intracellular cyclic adenosine monophosphate (cAMP).

Objective: To characterize the functional activity of DCPP at a GPCR that signals through adenylyl cyclase.

Materials:

  • A cell line expressing the receptor of interest (e.g., CHO cells expressing 5-HT₁ₐ receptor, which is Gᵢ-coupled).

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics.

  • Forskolin (an adenylyl cyclase activator).

  • DCPP and a known reference agonist/antagonist.

  • A commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

Methodology:

  • Cell Culture: Plate cells in 96-well or 384-well plates and grow to ~90% confluency. The day before the assay, replace the growth medium with a serum-free medium.

  • Agonist Mode:

    • Prepare a serial dilution of DCPP.

    • Add the diluted DCPP to the cells and incubate for 15-30 minutes at 37°C.

    • For Gᵢ-coupled receptors, add a fixed concentration of forskolin (e.g., 10 µM) to all wells to stimulate cAMP production.

    • Incubate for another 30 minutes.

  • Antagonist Mode:

    • Prepare a serial dilution of DCPP.

    • Pre-incubate the cells with the diluted DCPP for 15-30 minutes.

    • Add a fixed concentration of a known reference agonist (at its EC₈₀ concentration) to stimulate the receptor.

    • Incubate for another 30 minutes.

  • Detection: Stop the reaction and lyse the cells according to the cAMP kit manufacturer's instructions. Add the detection reagents.

  • Data Analysis:

    • Read the plate using a plate reader compatible with the detection kit.

    • Agonist Mode: Plot the signal against the log concentration of DCPP to generate a dose-response curve and determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

    • Antagonist Mode: Plot the signal against the log concentration of DCPP to determine the IC₅₀, which can be used to calculate the antagonist constant (Kₑ).

In Vivo Experimental Protocols

In vivo studies are critical for understanding how a compound's pharmacological activity translates to a physiological or behavioral outcome in a whole organism.

Protocol 3: Elevated Plus Maze (EPM) for Anxiolytic/Anxiogenic Effects

The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in the open arms, whereas anxiogenic compounds decrease it.

In_Vivo_Workflow A Animal Acclimation (1 week) B Habituation to Test Room (60 minutes) A->B C Drug Administration (Vehicle or DCPP, i.p.) B->C D Pre-treatment Period (e.g., 30 minutes) C->D E Behavioral Testing (Place animal in EPM center, record for 5 minutes) D->E F Data Scoring & Analysis (Time in open arms, arm entries, etc.) E->F G Statistical Analysis (e.g., ANOVA or t-test) F->G

Figure 3: General workflow for an in vivo behavioral experiment.

Objective: To evaluate the potential anxiolytic or anxiogenic effects of DCPP in mice or rats.

Animals: Adult male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Elevated Plus Maze apparatus.

  • Video tracking software for automated scoring (e.g., Any-maze, EthoVision).

  • DCPP dissolved in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween-80).

  • Syringes and needles for intraperitoneal (i.p.) injection.

Methodology:

  • Acclimation: Allow animals to acclimate to the facility for at least one week before testing. Handle them daily for 2-3 days to reduce stress.

  • Drug Preparation: Prepare fresh solutions of DCPP at various doses (e.g., 1, 5, 10 mg/kg) and a vehicle control on the day of the experiment.

  • Administration: Administer the vehicle or DCPP solution via i.p. injection at a volume of 10 mL/kg.

  • Pre-treatment: Return the animal to its home cage for a pre-treatment period (typically 30 minutes) to allow for drug absorption and distribution to the brain.

  • Testing:

    • Place the animal gently onto the central platform of the EPM, facing one of the open arms.

    • Start the video recording and leave the room.

    • Allow the animal to explore the maze for 5 minutes.

  • Data Collection: At the end of the 5-minute session, return the animal to its home cage. Clean the maze thoroughly with 70% ethanol between subjects to eliminate olfactory cues.

  • Data Analysis: Score the video recordings (manually or with software) for the following parameters:

    • Time spent in the open arms and closed arms.

    • Number of entries into the open and closed arms.

    • Total distance traveled (a measure of general locomotor activity).

    • Calculate the percentage of time spent in open arms (% Open Arm Time = [Time in Open / (Time in Open + Time in Closed)] * 100) and percentage of open arm entries.

    • Compare the different dose groups to the vehicle control group using appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test).

Causality and Interpretation: An increase in % open arm time without a significant change in total distance traveled suggests an anxiolytic effect. Conversely, a decrease suggests an anxiogenic effect. Changes in total distance traveled are important to note, as the drug may have sedative or stimulant properties that could confound the interpretation of the anxiety measures.

Conclusion

This compound is a valuable chemical tool for neuropharmacological research. Its unique substitution pattern provides an opportunity to conduct detailed SAR studies and probe the function of monoaminergic systems. The protocols outlined in this guide provide a robust framework for characterizing its binding affinity, functional activity, and behavioral effects. By carefully designing experiments with appropriate controls, researchers can leverage DCPP to gain deeper insights into the complex mechanisms underlying brain function and disease.

References

Application Notes and Protocols: 1-(3,5-Dichlorophenyl)piperazine as a Privileged Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine ring is a quintessential scaffold in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds targeting a wide array of physiological targets.[1][2][3] This guide focuses on a specific, highly valuable derivative: 1-(3,5-Dichlorophenyl)piperazine . The strategic placement of two chlorine atoms on the phenyl ring imparts unique physicochemical properties that medicinal chemists can leverage to enhance metabolic stability, modulate receptor affinity, and fine-tune lipophilicity. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth insights into the synthesis, chemical reactivity, and therapeutic applications of this building block, complete with detailed, field-proven experimental protocols.

Introduction: The Strategic Value of the 3,5-Dichloro Substitution

While the N-arylpiperazine motif is common, the choice of a 3,5-dichlorophenyl group is a deliberate design element. This substitution pattern offers several distinct advantages:

  • Metabolic Blocking: The chlorine atoms at the meta positions effectively block potential sites of aromatic hydroxylation, a common metabolic pathway for phenyl rings. This can significantly increase the compound's half-life and oral bioavailability.

  • Modulation of Basicity: The electron-withdrawing nature of the chlorine atoms reduces the basicity of the anilinic nitrogen (N1) of the piperazine ring. This can influence the compound's pKa, affecting its absorption, distribution, metabolism, and excretion (ADME) profile and potentially reducing off-target interactions at physiological pH.

  • Enhanced Lipophilicity: The addition of two chlorine atoms increases the lipophilicity of the fragment, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

  • Specific Receptor Interactions: The chlorine atoms can participate in favorable halogen bonding or occupy specific hydrophobic pockets within a protein's active site, leading to enhanced binding affinity and selectivity. This has been observed in related dichlorophenylpiperazine analogs targeting dopamine receptors.[4]

These features make this compound a crucial intermediate for developing novel therapeutics, particularly in areas like neuropharmacology and oncology.[5]

Physicochemical Properties and Synthesis

A foundational understanding of the building block's properties and synthesis is critical for its effective use.

Physicochemical Data

The key properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₁₀H₁₂Cl₂N₂[6]
Molar Mass 231.12 g/mol [6]
Appearance Solid[6]
CAS Number 55827-50-4[6]
InChI Key LISGMSBYRAXPJH-UHFFFAOYSA-N[6]
Representative Synthesis of the Building Block

The most common route to N-arylpiperazines involves the condensation of an aniline with a di-electrophilic piperazine precursor. A reliable method for synthesizing this compound involves the reaction of 3,5-dichloroaniline with diethanolamine in the presence of a strong acid catalyst, which generates the bis(2-haloethyl)amine species in situ.

Caption: General synthetic workflow for this compound.

This one-pot procedure, adapted from syntheses of similar arylpiperazines, provides a direct and scalable route to the desired building block.[7]

Core Reactions for Lead Generation and Optimization

The true utility of this compound lies in the reactivity of its secondary amine (N4), which serves as a versatile handle for molecular elaboration. The following three reaction classes form the cornerstone of its application in drug discovery.

Caption: Core synthetic transformations of the 3,5-DCPP building block.

Reductive Amination

This is arguably the most robust and widely used method for forming C-N bonds. It involves the reaction of the piperazine's secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild hydride source.

  • Causality Behind Reagent Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent. Unlike stronger reagents like NaBH₄, it is mild enough not to reduce the starting aldehyde, is tolerant of mildly acidic conditions (which favor iminium ion formation), and can be handled easily on the benchtop, making it ideal for high-throughput synthesis.[8][9] Dichloromethane (DCM) or dichloroethane (DCE) are common solvents.

N-Acylation

The formation of a stable amide bond is a cornerstone of medicinal chemistry. This is typically achieved by coupling the piperazine with a carboxylic acid using a peptide coupling reagent.

  • Causality Behind Reagent Choice: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride) are highly efficient activators of the carboxylic acid, forming a highly reactive intermediate that readily couples with the piperazine.[4] The addition of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is essential to neutralize the acid formed during the reaction and drive it to completion.

Buchwald-Hartwig N-Arylation

For constructing more complex diarylpiperazine structures, palladium-catalyzed Buchwald-Hartwig amination is the state-of-the-art method.[10] This reaction allows for the coupling of the piperazine with a (hetero)aryl halide or triflate.

  • Causality Behind Reagent Choice: The success of this reaction is critically dependent on the synergy between the palladium catalyst, the phosphine ligand, and the base.

    • Catalyst/Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required, especially for less reactive aryl chlorides. They accelerate the key steps of oxidative addition and reductive elimination in the catalytic cycle.[11]

    • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) is necessary to deprotonate the piperazine nitrogen, making it a more potent nucleophile.[11]

    • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the catalyst and base.[11]

Therapeutic Applications & Structure-Activity Relationship (SAR) Insights

Derivatives of this compound have shown promise across multiple therapeutic areas. While specific clinical candidates containing the exact 3,5-DCPP moiety are often proprietary, the closely related 2,3-DCPP analog provides a powerful case study for its utility in CNS disorders.

Case Study: Dopamine D₃/D₂ Receptor Ligands

The 1-(2,3-dichlorophenyl)piperazine moiety is a key component of the antipsychotic drugs aripiprazole and cariprazine and is a well-established scaffold for potent dopamine D₃ and D₂ receptor ligands.[12][13] Structure-activity relationship studies have demonstrated that the dichlorophenylpiperazine unit is critical for high affinity.

Compound/FragmentTarget(s)Key SAR InsightReference
1-(2,3-Dichlorophenyl)piperazine AnalogsDopamine D₃/D₂ ReceptorsThe 2,3-dichlorophenyl group provides the highest D₃ receptor affinity (subnanomolar) in a series of arylpiperazines, highlighting the critical role of the dichlorophenyl substitution for potent receptor binding.[4]
Generic 1-ArylpiperazinesSerotonin & Dopamine ReceptorsThe arylpiperazine moiety is a classic "scaffold for CNS activity," frequently found in antipsychotic, antidepressant, and anxiolytic agents.[1][3]

The insights from the 2,3-dichloro analogs are highly translatable to the 3,5-dichloro isomer. The latter can be expected to confer similar, if not uniquely modulated, pharmacological profiles due to its altered electronic and steric properties, making it a compelling fragment for screening in CNS-targeted libraries.

Detailed Experimental Protocols

The following protocols are designed to be robust and reproducible. Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure for Reductive Amination

Objective: To synthesize a tertiary amine via reductive amination of this compound with an aldehyde.

Reagents & Materials:

  • This compound (1.0 eq)

  • Aldehyde of interest (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet

Step-by-Step Methodology:

  • To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq) and the aldehyde (1.1 eq).

  • Dissolve the components in anhydrous DCM (approx. 0.1 M concentration relative to the piperazine). Stir for 15-20 minutes at room temperature to facilitate pre-formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) to the solution in portions over 5 minutes. Causality Note: Portion-wise addition helps control any mild exotherm.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-12 hours).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with DCM (2x).

  • Combine all organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to yield the desired N-alkylated piperazine derivative.

Protocol 2: General Procedure for HATU-Mediated N-Acylation

Objective: To synthesize an amide by coupling this compound with a carboxylic acid.

Reagents & Materials:

  • This compound (1.1 eq)

  • Carboxylic acid of interest (1.0 eq)

  • HATU (1.2 eq)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M aqueous HCl

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet

Step-by-Step Methodology:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF.

  • Stir the solution for 10-15 minutes at room temperature. This is the "pre-activation" step where the active ester of the carboxylic acid is formed.

  • Add a solution of this compound (1.1 eq) in a small amount of anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic solution sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). Causality Note: The acid wash removes excess DIPEA and unreacted piperazine, while the base wash removes unreacted carboxylic acid and HATU byproducts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the solvent.

  • Purify the crude residue by flash column chromatography or recrystallization to obtain the pure amide product.

Protocol 3: General Procedure for Buchwald-Hartwig N-Arylation

Objective: To synthesize a diarylpiperazine via Pd-catalyzed coupling of this compound with an aryl bromide.

Reagents & Materials:

  • This compound (1.2 eq)

  • Aryl bromide of interest (1.0 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq, 2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene, anhydrous and degassed

  • Schlenk tube or similar reaction vessel for inert atmosphere chemistry

  • Celite®

Step-by-Step Methodology:

  • To a dry Schlenk tube, add the aryl bromide (1.0 eq), this compound (1.2 eq), NaOtBu (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).

  • Evacuate the tube and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Causality Note: The Pd(0) catalyst and phosphine ligand are oxygen-sensitive and will be deactivated if exposed to air.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude oil or solid by flash column chromatography to isolate the desired diarylpiperazine product.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers tangible solutions to common challenges in drug discovery, particularly concerning metabolic stability and target affinity. Its straightforward derivatization via robust chemical methods like reductive amination, acylation, and cross-coupling reactions allows for the rapid exploration of chemical space. By understanding the underlying principles of its reactivity and the strategic value of its unique substitution pattern, medicinal chemists can effectively employ this scaffold to accelerate the design and synthesis of next-generation therapeutics.

References

Application Notes and Protocols for 1-(3,5-Dichlorophenyl)piperazine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phenylpiperazine Scaffold in Modern Drug Discovery

The phenylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly for neurological and psychiatric disorders.[1][2] Its unique structural and physicochemical properties allow it to serve as a versatile anchor for interacting with a range of biological targets, especially G-protein coupled receptors (GPCRs). The piperazine ring, typically in a chair conformation, can be readily substituted at its N1 and N4 positions, enabling chemists to fine-tune a compound's pharmacological profile, including its affinity for specific receptors, functional activity (agonist, antagonist, or partial agonist), and pharmacokinetic properties.[3]

Within this class, dichlorophenylpiperazine derivatives have shown significant therapeutic success. For instance, 1-(2,3-dichlorophenyl)piperazine is a key precursor and metabolite of the atypical antipsychotic aripiprazole, which exhibits partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at 5-HT2A receptors.[4] This multi-target engagement is a hallmark of many modern psychotropic drugs, offering a more nuanced modulation of neurotransmitter systems compared to earlier generations of medications.

This guide focuses on 1-(3,5-Dichlorophenyl)piperazine , a specific isomer within this important chemical class. While less explored in publicly available literature than its 2,3-dichloro counterpart, its structural features suggest significant potential as a scaffold for novel therapeutics targeting the central nervous system (CNS). The symmetric 3,5-dichloro substitution pattern on the phenyl ring is expected to significantly influence the compound's electronic properties and its potential interactions within receptor binding pockets. This document will provide a comprehensive overview of its potential applications, hypothesized molecular targets, and detailed protocols for its synthesis, in vitro characterization, and in vivo evaluation.

Hypothesized Molecular Targets and Therapeutic Potential

Based on the extensive structure-activity relationship (SAR) data for related arylpiperazines, this compound and its derivatives are prime candidates for modulating key neurotransmitter receptors implicated in psychosis, depression, and anxiety.[5][6]

Primary Hypothesized Targets:

  • Dopamine Receptors (D2, D3): The dichlorophenylpiperazine moiety is a well-established pharmacophore for dopamine D2 and D3 receptors.[4][5] Derivatives are likely to act as antagonists or partial agonists, making them suitable for development as antipsychotics or treatments for substance use disorders.

  • Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT2C): Arylpiperazines frequently exhibit high affinity for various serotonin receptor subtypes.[7][8] Modulation of these receptors is a key strategy in the development of antidepressants, anxiolytics, and atypical antipsychotics. The 3,5-dichloro substitution may confer a unique selectivity profile across these subtypes.

Therapeutic Areas of Interest:

  • Schizophrenia and Bipolar Disorder: By targeting a combination of dopamine and serotonin receptors, derivatives of this compound could be developed as next-generation atypical antipsychotics with improved side-effect profiles.

  • Major Depressive Disorder and Anxiety Disorders: Activity at 5-HT1A and other serotonin receptors could lead to the development of novel antidepressants and anxiolytics.

  • Substance Use Disorders: D3 receptor antagonists have shown promise in preclinical models of addiction, suggesting a potential therapeutic avenue for these compounds.[5]

Drug Discovery Workflow for this compound Analogs

The following workflow outlines a typical drug discovery cascade for the evaluation of novel derivatives based on the this compound scaffold.

G cluster_0 Discovery Phase cluster_1 Lead Optimization cluster_2 Preclinical Development Scaffold_Selection Scaffold Selection (this compound) Library_Synthesis Library Synthesis (R-group diversification) Scaffold_Selection->Library_Synthesis Primary_Screening Primary Screening (In vitro binding assays) Library_Synthesis->Primary_Screening Functional_Assays In vitro Functional Assays (Agonist/Antagonist mode) Primary_Screening->Functional_Assays ADME_Tox In vitro ADME/Tox (Metabolic stability, cytotoxicity) Functional_Assays->ADME_Tox SAR_Analysis SAR Analysis & Iterative Synthesis ADME_Tox->SAR_Analysis SAR_Analysis->Library_Synthesis In_Vivo_PK In vivo Pharmacokinetics SAR_Analysis->In_Vivo_PK In_Vivo_Efficacy In vivo Efficacy Models (Behavioral pharmacology) In_Vivo_PK->In_Vivo_Efficacy Preclinical_Candidate Preclinical Candidate Selection In_Vivo_Efficacy->Preclinical_Candidate

Caption: A typical drug discovery workflow for novel compounds.

Protocols

Protocol 1: Synthesis of a Representative N-Alkylated this compound Derivative

This protocol describes a general method for the N-alkylation of this compound with a haloalkyl-containing moiety, a common strategy for creating diverse chemical libraries.[9]

Objective: To synthesize N-(4-bromobutyl)-1-(3,5-dichlorophenyl)piperazine.

Materials:

  • This compound

  • 1,4-Dibromobutane

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq) and 1,4-dibromobutane (5.0 eq). The excess dibromobutane is used to minimize the formation of the bis-alkylated product.

  • Stir the reaction mixture at reflux (approximately 82°C) for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-20% ethyl acetate in hexane) to yield the desired product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: In Vitro Radioligand Binding Assay for Dopamine D2 Receptor

This protocol is for a competitive binding assay to determine the affinity (Ki) of a test compound for the human dopamine D2 receptor.[10]

Objective: To determine the inhibitory constant (Ki) of a this compound derivative at the human D2 receptor.

Materials:

  • Receptor Source: Commercially available membranes from HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]Spiperone (a high-affinity D2 antagonist).

  • Non-specific Ligand: Haloperidol (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4.

  • Test Compound: this compound derivative, serially diluted.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (GF/B), pre-treated with 0.5% polyethyleneimine (PEI).

  • Filtration apparatus (cell harvester).

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer. The concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

  • In a 96-well plate, combine in the following order:

    • Assay buffer.

    • Test compound dilution or vehicle (for total binding) or 10 µM Haloperidol (for non-specific binding).

    • [³H]Spiperone at a final concentration close to its Kd (e.g., 0.2 nM).

    • Receptor membranes (typically 5-15 µg of protein per well).

  • The final assay volume is typically 200 µL.

  • Incubate the plate at room temperature for 90 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through the pre-treated glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis:

  • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ParameterDescription
IC₅₀ Concentration of competitor that displaces 50% of the specific binding of the radioligand.
Ki Inhibitory constant; a measure of the affinity of the competitor for the receptor.
[L] Concentration of the radioligand used in the assay.
Kd Equilibrium dissociation constant of the radioligand for the receptor.
Protocol 3: In Vitro cAMP Functional Assay for a Gi/o-Coupled Receptor

This protocol measures the ability of a test compound to act as an antagonist at a Gi/o-coupled receptor (such as the D2 dopamine receptor) by measuring its ability to block agonist-induced inhibition of cAMP production.[11][12]

Objective: To determine the functional potency (IC₅₀) of a test compound as a D2 receptor antagonist.

Materials:

  • CHO-K1 cells stably expressing the human dopamine D2 receptor and a cAMP-sensitive biosensor (e.g., GloSensor™).

  • Agonist: Quinpirole.

  • Forskolin (to stimulate cAMP production).

  • Test compound.

  • Assay buffer (e.g., HBSS).

  • White, opaque 96-well or 384-well plates.

  • Luminometer.

Procedure:

  • Plate the cells in white, opaque microplates and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of the test compound (antagonist) in assay buffer.

  • Aspirate the culture medium from the cells and add the test compound dilutions. Incubate for 15-30 minutes at room temperature.

  • Add the agonist (Quinpirole) at a concentration that elicits an EC₈₀ response (determined in a prior agonist dose-response experiment).

  • Immediately add Forskolin to stimulate adenylyl cyclase.

  • Incubate for 15-20 minutes at room temperature.

  • Measure the luminescence signal using a plate-reading luminometer. The signal is inversely proportional to the level of cAMP.

Data Analysis:

  • Normalize the data to the control wells (agonist + forskolin, and forskolin alone).

  • Plot the luminescence signal against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced effect.

G D2R_Agonist D2R Agonist (e.g., Quinpirole) D2R Dopamine D2 Receptor D2R_Agonist->D2R binds Gi_o Gi/o Protein D2R->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC

Caption: D2 receptor-mediated inhibition of cAMP production.

Protocol 4: In Vivo Behavioral Model - Amphetamine-Induced Hyperlocomotion

This model is widely used to screen for antipsychotic potential. Dopamine D2 receptor antagonists effectively block the increase in locomotor activity induced by psychostimulants like amphetamine.[13][14][15]

Objective: To assess the ability of a this compound derivative to reverse amphetamine-induced hyperlocomotion in rodents.

Animals:

  • Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g).

  • Animals should be habituated to the testing room and equipment.

Materials:

  • Test compound.

  • d-Amphetamine sulfate.

  • Vehicle (e.g., saline, 0.5% methylcellulose).

  • Open-field activity chambers equipped with infrared beams to automatically track locomotor activity.

Procedure:

  • Acclimate the animals to the open-field chambers for 30-60 minutes.

  • Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral) at various doses. This constitutes the pretreatment period (e.g., 30-60 minutes).

  • After the pretreatment period, administer d-amphetamine (e.g., 1.5 mg/kg, i.p. for rats) or saline.

  • Immediately place the animals back into the activity chambers and record locomotor activity (e.g., total distance traveled, horizontal beam breaks) for 60-90 minutes.

  • Groups should include: Vehicle + Saline, Vehicle + Amphetamine, and Test Compound (multiple doses) + Amphetamine.

Data Analysis:

  • Quantify the total locomotor activity for each animal over the recording period.

  • Compare the activity of the test compound-treated groups to the Vehicle + Amphetamine group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).

  • A significant reduction in amphetamine-induced hyperlocomotion by the test compound indicates potential antipsychotic-like activity.

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel CNS-active agents. By leveraging the extensive knowledge base of related arylpiperazines and employing a systematic discovery workflow encompassing chemical synthesis, in vitro pharmacology, and in vivo behavioral models, researchers can effectively explore the therapeutic potential of this chemical series. The protocols provided herein offer a robust framework for the initial characterization and development of these compounds, paving the way for the identification of new drug candidates for a range of neurological and psychiatric disorders.

References

Application Notes and Protocols for N-Alkylation of 1-(2,3-Dichlorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of N-Alkylation of Dichlorophenylpiperazine

1-(2,3-Dichlorophenyl)piperazine (DCPP) is a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably the atypical antipsychotic aripiprazole.[1][2][3][4] The N-alkylation of the secondary amine on the piperazine ring is a pivotal transformation that introduces the pharmacophoric side chain responsible for the drug's therapeutic effect.[2] The efficiency and regioselectivity of this N-alkylation step are paramount to the overall yield and purity of the final API.[5] This guide provides a comprehensive overview of the primary experimental procedures for the N-alkylation of DCPP, detailing the underlying chemical principles and offering field-proven protocols.

The N-aryl piperazine moiety is a common scaffold in a wide array of biologically active molecules, targeting conditions from central nervous system disorders to cancer.[6][7] Consequently, the development of robust and scalable N-alkylation methodologies is of significant interest to the pharmaceutical industry. This document will explore three principal strategies for the N-alkylation of DCPP: direct alkylation with alkyl halides, reductive amination, and the Buchwald-Hartwig amination for N-arylation.

PART 1: Core Methodologies for N-Alkylation

Direct N-Alkylation with Alkyl Halides

This classical and widely employed method involves the nucleophilic substitution of an alkyl halide by the secondary amine of DCPP.[8] The choice of the alkyl halide, base, and solvent system is crucial for achieving high yields and minimizing side reactions.

Causality of Experimental Choices:

  • Alkyl Halide Reactivity: The reactivity of the alkyl halide follows the order I > Br > Cl. While alkyl iodides are the most reactive, they are also more expensive and less stable. Alkyl bromides often provide a good balance of reactivity and stability.[8] In some cases, the in-situ generation of an alkyl iodide from a less reactive alkyl chloride or bromide using a catalytic amount of sodium or potassium iodide (Finkelstein reaction) can enhance the reaction rate.[3][8]

  • Base Selection: A base is required to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product. Inorganic bases such as potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are commonly used due to their low cost and ease of removal.[5][9] Organic bases like triethylamine (TEA) can also be employed.[3]

  • Solvent Effects: Polar aprotic solvents like acetonitrile (ACN) and N,N-dimethylformamide (DMF) are often preferred as they can solvate the cation of the base while not significantly solvating the nucleophilic amine, thus enhancing its reactivity.[1][10]

Visualizing the Workflow: Direct Alkylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification DCPP 1-(2,3-Dichlorophenyl)piperazine Reflux Heat to Reflux DCPP->Reflux AlkylHalide Alkyl Halide (e.g., 7-(4-bromobutoxy)-3,4-dihydroquinolinone) AlkylHalide->Reflux Base Base (e.g., K₂CO₃) Base->Reflux Solvent Solvent (e.g., Acetonitrile) Solvent->Reflux Cool Cool to Room Temperature Reflux->Cool Reaction Completion Filter Filter Cool->Filter Wash Wash with Water Filter->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (e.g., Recrystallization) Concentrate->Purify Final Product Final Product Purify->Final Product

Caption: Workflow for Direct N-Alkylation of Dichlorophenylpiperazine.

Reductive Amination

Causality of Experimental Choices:

  • Carbonyl Compound: The choice of aldehyde or ketone directly determines the alkyl group to be introduced.

  • Reducing Agent: A mild reducing agent is required to selectively reduce the iminium ion in the presence of the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reagent for this purpose due to its mildness and tolerance of a wide range of functional groups.[13] Sodium cyanoborohydride (NaBH₃CN) is another option, though it is more toxic.

  • Solvent: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common solvents for reductive amination.

Visualizing the Mechanism: Reductive Amination

G DCPP DCPP-NH Iminium [DCPP-N=CHR]⁺ DCPP->Iminium + R-CHO, - H₂O Carbonyl R-CHO Product DCPP-N-CH₂R Iminium->Product + [H⁻] ReducingAgent [H⁻] (e.g., NaBH(OAc)₃) ReducingAgent->Iminium

Caption: Simplified Mechanism of Reductive Amination.

Buchwald-Hartwig Amination for N-Arylation

While the previous methods focus on N-alkylation, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the N-arylation of DCPP.[6][7][14] This is particularly relevant for the synthesis of analogs where an aryl or heteroaryl group is directly attached to the piperazine nitrogen.

Causality of Experimental Choices:

  • Palladium Catalyst and Ligand: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst and the phosphine ligand.[6][7] Common palladium sources include Pd₂(dba)₃ and Pd(OAc)₂. Sterically hindered and electron-rich ligands like RuPhos and XantPhos are often crucial for achieving high yields, especially with less reactive aryl chlorides.[6][14]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaO-t-Bu), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.[6]

  • Solvent: Anhydrous, deoxygenated solvents such as toluene, dioxane, or THF are necessary to prevent catalyst deactivation.[6]

PART 2: Detailed Experimental Protocols

Protocol 1: Direct N-Alkylation - Synthesis of Aripiprazole

This protocol details the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, a key step in the synthesis of aripiprazole.[1][2][3][5]

Materials:

  • 1-(2,3-Dichlorophenyl)piperazine (1.0 equiv)

  • 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (1.0 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Acetonitrile (ACN)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add 1-(2,3-dichlorophenyl)piperazine, 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, and potassium carbonate.

  • Add acetonitrile to the flask.

  • Heat the mixture to reflux and stir for 12 hours.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid inorganic salts and wash with acetonitrile.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure aripiprazole.[3][5]

Quantitative Data Summary

Reactant 1Reactant 2BaseSolventTime (h)Yield (%)Purity (%)Reference
1-(2,3-Dichlorophenyl)piperazine7-(4-Bromobutoxy)-3,4-dihydroquinolinoneNa₂CO₃Ethanol685-90>99.3[2]
1-(2,3-Dichlorophenyl)piperazine HCl7-(4-Bromobutoxy)-3,4-dihydroquinolinoneNa₂CO₃Ethanol128599.32[5]
Protocol 2: Reductive Amination

This protocol provides a general procedure for the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with an aldehyde.[11][13]

Materials:

  • 1-(2,3-Dichlorophenyl)piperazine (1.1 equiv)

  • Aldehyde (1.0 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equiv)

  • Ethyl acetate (EtOAc)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

  • Separatory funnel

Procedure:

  • Dissolve the aldehyde in ethyl acetate in a round-bottom flask.

  • Add 1-(2,3-dichlorophenyl)piperazine to the solution.

  • Add sodium triacetoxyborohydride in portions and stir the mixture at room temperature for 6 hours.[13]

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[13]

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Buchwald-Hartwig N-Arylation

This protocol describes a general procedure for the palladium-catalyzed N-arylation of 1-(2,3-dichlorophenyl)piperazine with an aryl halide.[6][14]

Materials:

  • 1-(2,3-Dichlorophenyl)piperazine (1.2-1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., RuPhos)

  • Base (e.g., NaO-t-Bu)

  • Anhydrous toluene

Equipment:

  • Schlenk tube or oven-dried flask with a septum

  • Magnetic stirrer with heating mantle

  • Inert gas supply (e.g., nitrogen or argon)

  • Syringes

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, 1-(2,3-dichlorophenyl)piperazine, and the base.

  • Seal the tube with a septum, and evacuate and backfill with an inert gas three times.

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of anhydrous toluene.

  • Add the anhydrous toluene to the Schlenk tube, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or HPLC).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

PART 3: Advanced Methodologies and Considerations

Microwave-Assisted N-Alkylation

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[10][15][16][17] For the N-alkylation of piperazines, microwave-assisted synthesis can significantly reduce reaction times and improve yields.[10][18] The general principle involves subjecting the reaction mixture to microwave irradiation in a sealed vessel, which allows for rapid heating to temperatures above the boiling point of the solvent.

Key Advantages:

  • Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[17][18]

  • Improved Yields: The rapid and uniform heating can lead to cleaner reactions with fewer side products.[17]

  • Solvent-Free or Reduced Solvent Conditions: In some cases, reactions can be performed under solvent-free conditions, which is environmentally beneficial.[17]

Considerations:

  • Specialized microwave reactors are required.

  • Careful optimization of reaction parameters (temperature, time, power) is necessary.

References

Spectroscopic Analysis of 1-(3,5-Dichlorophenyl)piperazine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the spectroscopic characterization of 1-(3,5-Dichlorophenyl)piperazine, a key intermediate in pharmaceutical and agrochemical synthesis.[1] We present a multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide an unambiguous structural elucidation and a robust analytical workflow. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the spectroscopic properties of this compound for quality control, reaction monitoring, and structural verification purposes.

Introduction: The Significance of Spectroscopic Characterization

This compound is a versatile building block in medicinal chemistry, often utilized in the synthesis of bioactive molecules targeting neurological and psychiatric disorders.[1] Its structural integrity is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, rigorous analytical characterization is a critical step in the drug development pipeline.

Spectroscopic techniques offer a non-destructive and highly informative means of verifying the chemical structure and purity of a compound. Each technique provides a unique piece of the structural puzzle:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy probes the chemical environment of magnetically active nuclei (e.g., ¹H and ¹³C), revealing detailed information about the connectivity and spatial arrangement of atoms.

  • Infrared (IR) Spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • Mass Spectrometry (MS) determines the molecular weight of a compound and provides insights into its structure through the analysis of fragmentation patterns.

This guide will delve into the theoretical underpinnings and practical application of each of these techniques for the analysis of this compound.

Experimental Workflow: A Multi-Pronged Approach

A comprehensive analysis of this compound necessitates a coordinated application of NMR, IR, and MS. The following workflow ensures a thorough and reliable characterization.

Figure 1: Integrated workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of signals, a complete picture of the molecular skeleton can be assembled.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic and piperazine protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Ar-H (meta)6.8 - 7.0Doublet (d) or Triplet (t)2HProtons ortho to the piperazine group and meta to the chlorine atoms.
Ar-H (para)7.1 - 7.3Triplet (t) or Singlet (s)1HProton para to the piperazine group and between the two chlorine atoms.
Piperazine-H (N-CH₂)3.1 - 3.3Triplet (t)4HProtons on the carbons adjacent to the nitrogen attached to the aromatic ring.
Piperazine-H (N-CH₂)3.0 - 3.2Triplet (t)4HProtons on the carbons adjacent to the secondary amine nitrogen.
Piperazine-H (NH)1.5 - 2.5Broad Singlet (br s)1HThe proton on the secondary amine; its chemical shift can be variable and the peak is often broad.
Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum provides complementary information, confirming the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
Ar-C (C-N)150 - 153Aromatic carbon directly attached to the piperazine nitrogen.
Ar-C (C-Cl)134 - 136Aromatic carbons bearing the chlorine atoms.
Ar-C (C-H, meta)115 - 118Aromatic carbons ortho to the piperazine group.
Ar-C (C-H, para)119 - 122Aromatic carbon para to the piperazine group.
Piperazine-C (N-CH₂)48 - 52Carbons adjacent to the nitrogen attached to the aromatic ring.
Piperazine-C (N-CH₂)45 - 48Carbons adjacent to the secondary amine nitrogen.
Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a spectrometer operating at a frequency of 300 MHz or higher for optimal resolution.

    • Tune and shim the probe to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-160 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound.

Expected IR Absorption Bands
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Functional Group
N-H Stretch3200 - 3400Medium, BroadSecondary Amine (Piperazine)
C-H Stretch (Aromatic)3000 - 3100MediumAr-H
C-H Stretch (Aliphatic)2800 - 3000MediumC-H (Piperazine)
C=C Stretch (Aromatic)1550 - 1600Medium-StrongAromatic Ring
C-N Stretch1250 - 1350Medium-StrongAryl-N and Aliphatic-N
C-Cl Stretch700 - 850StrongAryl-Cl

Note: The presence of C-H stretching vibrations in the piperazine ring can be observed around 2854, 2980, and 2912 cm⁻¹.[2]

Protocol for FT-IR Data Acquisition (KBr Pellet Method)
  • Sample Preparation:

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Label the significant peaks corresponding to the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.

Expected Mass Spectrometry Data
  • Molecular Ion (M⁺): The empirical formula for this compound is C₁₀H₁₂Cl₂N₂. The expected monoisotopic mass is approximately 230.0378 g/mol .[3]

  • Isotopic Pattern: Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. The ratio of the M⁺, [M+2]⁺, and [M+4]⁺ peaks will be approximately 9:6:1, corresponding to the natural abundances of the ³⁵Cl and ³⁷Cl isotopes.

  • Key Fragmentation Pathways: The fragmentation of phenylpiperazines is well-documented.[4][5] Common fragmentation pathways involve cleavage of the piperazine ring. Expected key fragments for this compound include:

    • Loss of ethyleneimine (C₂H₄N) from the piperazine ring.

    • Cleavage of the C-N bond between the aromatic ring and the piperazine moiety.

    • Fragments corresponding to the dichlorophenyl group.

Protocol for Mass Spectrometry Data Acquisition (Electron Ionization - GC/MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or dichloromethane.

  • Instrumentation:

    • Use a Gas Chromatograph coupled to a Mass Spectrometer (GC/MS) with an Electron Ionization (EI) source.

    • Set the GC oven temperature program to ensure proper separation and elution of the analyte.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The EI source will bombard the eluted compound with electrons (typically at 70 eV), causing ionization and fragmentation.

    • The mass analyzer (e.g., a quadrupole) will separate the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis:

    • Identify the molecular ion peak and its isotopic pattern.

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

    • Compare the obtained spectrum with library spectra for confirmation, if available.

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive toolkit for the unambiguous characterization of this compound. The protocols and expected data presented in this application note serve as a robust guide for researchers and scientists in the pharmaceutical and chemical industries. By following these methodologies, one can ensure the identity, purity, and structural integrity of this important synthetic intermediate, thereby upholding the quality and reliability of the subsequent drug development process.

References

A Researcher's Guide to Chlorophenylpiperazines: A Framework for Investigating Neurological Disorders

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: The following guide addresses the role of chlorophenylpiperazine derivatives in neurological research. It is important to note that while the query specifically mentioned 1-(3,5-Dichlorophenyl)piperazine , this particular isomer is not well-characterized in publicly available scientific literature. Therefore, this document provides a comprehensive framework for its investigation by focusing on its well-studied structural isomers and analogues, such as 1-(3-chlorophenyl)piperazine (m-CPP) and various dichlorophenylpiperazine (DCPP) isomers. The principles, protocols, and data presented for these compounds serve as an expert-validated template for the characterization of novel derivatives in this class.

Introduction: The Phenylpiperazine Scaffold in Neuropharmacology

The phenylpiperazine moiety is a cornerstone pharmacophore in the development of centrally acting drugs. Its unique structure allows for versatile interactions with a range of neurotransmitter receptors, making it a privileged scaffold in medicinal chemistry. Several key drugs for neurological and psychiatric disorders, such as the antidepressant Trazodone and the atypical antipsychotic Aripiprazole, contain this core structure.

Often, the metabolites of these drugs are themselves pharmacologically active phenylpiperazine derivatives. For instance, Trazodone is metabolized by the cytochrome P450 enzyme CYP3A4 to m-CPP[1], while Aripiprazole is metabolized to 2,3-Dichlorophenylpiperazine (2,3-DCPP)[2][3]. These active metabolites contribute to the overall therapeutic and side-effect profiles of the parent drug and are invaluable as standalone tools for probing the complex neurobiology of disorders like anxiety, depression, and schizophrenia. This guide provides the foundational knowledge and detailed protocols for researchers aiming to characterize the role of a novel phenylpiperazine derivative, such as this compound, in the study of neurological disorders.

Part 1: Elucidating the Pharmacological Profile

The first step in characterizing a novel compound is to determine its binding affinity and functional activity at relevant biological targets. For phenylpiperazines, the primary targets are typically serotonin (5-HT) and dopamine (D) receptors.

Mechanism of Action: Modulating Serotonergic and Dopaminergic Pathways

Chlorophenylpiperazines exert their effects by binding to and modulating the activity of various G-protein coupled receptors (GPCRs). For example, m-CPP is a well-known agonist at 5-HT2C receptors, an action linked to its anxiogenic (anxiety-producing) effects.[4] In contrast, 2,3-DCPP acts as a partial agonist at D2 and D3 dopamine receptors.[2] Understanding which receptors a compound binds to, and whether it activates (agonist), blocks (antagonist), or partially activates (partial agonist) them, is critical to predicting its physiological effects.

Diagram 1: Key Neurotransmitter Pathways Targeted by Phenylpiperazines

Signaling_Pathways cluster_serotonin Serotonergic Synapse cluster_dopamine Dopaminergic Synapse mCPP m-CPP Receptor5HT2C 5-HT2C Receptor (Postsynaptic) mCPP->Receptor5HT2C Agonist PLC Phospholipase C (PLC) Receptor5HT2C->PLC Activates IP3_DAG ↑ IP3 / DAG (Second Messengers) PLC->IP3_DAG Anxiogenic Anxiogenic Effects IP3_DAG->Anxiogenic DCPP_23 2,3-DCPP ReceptorD2D3 D2/D3 Receptors (Presynaptic & Postsynaptic) DCPP_23->ReceptorD2D3 Partial Agonist AC Adenylyl Cyclase (AC) ReceptorD2D3->AC Inhibits cAMP ↓ cAMP AC->cAMP Modulation Modulation of Psychosis/Mood cAMP->Modulation

Caption: Simplified signaling pathways for m-CPP and 2,3-DCPP.

Comparative Receptor Binding Affinities

The affinity of a compound for a receptor is quantified by the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity.[5] The table below summarizes the Kᵢ values for several well-characterized chlorophenylpiperazine derivatives across a panel of receptors relevant to neurological disorders. This data is essential for building a preliminary hypothesis about a novel analogue's potential effects.

Receptor Subtypem-CPP (Kᵢ, nM)2,3-DCPP (Kᵢ, nM)3,4-DCPP (Kᵢ, nM)Primary Function / Relevance
Serotonin
5-HT₁ₐ360 - 1300[6]-Agonist Activity[7]Mood, Anxiety (Autoreceptor)
5-HT₂ₐ360 - 1300[6]-Agonist Activity[7]Cognition, Psychedelic Effects
5-HT₂C~100[8]--Anxiety, Appetite, Mood[4]
5-HT₃360 - 1300[6]--Nausea, Anxiety
SERT230 (IC₅₀)[9]-Releaser[2]Serotonin Reuptake
Dopamine
D₂>10,000[8]93.3[10]-Psychosis, Motor Control
D₃-0.7 - 2.0[10]-Cognition, Reward[10]
Adrenergic
α₁2500 - 24000[6]--Arousal, Blood Pressure
α₂570[6]--Autoreceptor, Sedation
β2500 - 24000[6]-Blocker[2]Arousal, Cardiac Function
Note: A dash (-) indicates data is not readily available in the cited literature. Kᵢ values can vary based on experimental conditions.[11]

Part 2: Application in Preclinical Models of Neurological Disorders

Once a compound's in vitro profile is established, its in vivo effects are assessed using animal models. Based on the potent interaction of m-CPP with the 5-HT₂C receptor, a key target in anxiety pathways, we will detail a protocol for assessing the anxiogenic potential of a test compound.

Application Protocol 1: Assessing Anxiogenic-Like Effects using the Elevated Plus Maze (EPM)

The EPM is a widely validated behavioral assay for measuring anxiety-like behavior in rodents.[12][13] The test is based on the animal's natural aversion to open, elevated spaces. Anxiogenic compounds, like m-CPP, decrease the time spent and entries into the open arms.[4][14]

Diagram 2: Experimental Workflow for the Elevated Plus Maze Test

EPM_Workflow cluster_pre_test Pre-Test Phase cluster_test Test Phase cluster_post_test Post-Test Phase Habituation 1. Animal Habituation (1 hour in testing room) Drug_Prep 2. Compound Preparation (Vehicle & Test Doses) Injection 3. Systemic Injection (e.g., I.P.) Uptake 4. Drug Uptake Period (15-30 min) Placement 5. Place Mouse in Center of EPM Uptake->Placement Exploration 6. Allow Free Exploration (5 minutes) Recording 7. Record Session (Overhead Video Camera) Removal 8. Return Animal to Home Cage Recording->Removal Cleaning 9. Clean Maze (70% Ethanol) Analysis 10. Analyze Video Data Data_Output 11. Quantify Endpoints

Caption: Step-by-step workflow for in-vivo testing using the EPM.

Detailed Protocol Steps:

  • Animal & Environment Setup:

    • Habituation: Acclimate mice to the behavioral testing room for at least 1 hour before the experiment to reduce novelty-induced stress.[15]

    • Apparatus: Use a standard elevated plus-maze for mice, typically with arms 30-35 cm long and 5 cm wide, elevated 50 cm from the floor.[12][13] The two closed arms should have 15 cm high walls.

    • Environment: Maintain consistent, low-level lighting and use a white noise generator to mask startling background sounds.[15]

  • Compound Administration:

    • Rationale: The goal is to compare the effects of the test compound to a vehicle control and potentially a positive control (like m-CPP).

    • Groups: Prepare at least three groups: Vehicle (e.g., 0.9% saline), Test Compound (e.g., 1 mg/kg), and Positive Control (e.g., m-CPP, 0.25-1.0 mg/kg).[14] Doses should be determined from preliminary range-finding studies.

    • Administration: Administer the compounds via intraperitoneal (I.P.) injection. Allow for a 15-30 minute uptake period before testing.[12]

  • Testing Procedure:

    • Placement: Gently place the mouse in the central square of the maze, facing an open arm.[13]

    • Trial Duration: Allow the animal to explore the maze freely for a single 5-minute trial.[12][13] The experimenter should remain out of the animal's sight.

    • Recording: Record the entire session using an overhead video camera connected to a tracking software (e.g., ANY-maze, EthoVision XT).[15][16]

  • Data Analysis:

    • Blinding: The experimenter analyzing the data should be blinded to the treatment groups to avoid bias.[12]

    • Primary Endpoints: The key measures of anxiety are:

      • Percentage of time spent in the open arms: (Time in Open / Total Time) * 100

      • Percentage of entries into the open arms: (Entries into Open / Total Entries) * 100

    • Locomotor Control: The number of closed-arm entries is used as a measure of general locomotor activity. A significant change in this measure could indicate sedation or hyperactivity, confounding the anxiety results.[17]

    • Statistical Analysis: Use an appropriate statistical test (e.g., one-way ANOVA followed by post-hoc tests) to compare the treatment groups.

  • Post-Trial:

    • Return the animal to its home cage. Do not re-test animals on the EPM to avoid confounds from prior experience.[12]

    • Thoroughly clean the maze with 70% ethanol between trials to remove olfactory cues.[13][15]

Part 3: In Vitro Characterization Protocols

To definitively determine the receptor binding profile of a novel compound like this compound, in vitro radioligand binding assays are the gold standard.[18] These assays quantify the affinity of a test compound for a specific receptor target.

Application Protocol 2: Competitive Radioligand Binding Assay for a Serotonin Receptor

This protocol describes how to determine the inhibition constant (Kᵢ) of a test compound at a specific receptor (e.g., 5-HT₂C) expressed in cell membranes. The assay measures the ability of the unlabeled test compound to compete with and displace a radioactively labeled ligand ("radioligand") that has a known, high affinity for the receptor.

Diagram 3: Workflow for Competitive Radioligand Binding Assay

Binding_Assay_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_detection 3. Detection & Analysis Membrane_Prep Prepare Cell Membranes (Expressing target receptor) Reagent_Prep Prepare Reagents: - Radioligand (e.g., [³H]Mesulergine) - Test Compound Dilutions - Non-specific Ligand (e.g., Mianserin) Assay_Setup Set up Triplicate Wells: - Total Binding (Membranes + Radioligand) - Non-Specific (Total + Unlabeled Ligand) - Competition (Total + Test Compound) Reagent_Prep->Assay_Setup Incubate Incubate at RT (e.g., 60 min) Filtration Rapid Filtration (Separate bound/unbound radioligand) Incubate->Filtration Counting Scintillation Counting (Measure radioactivity on filters) Analysis Data Analysis (Calculate IC₅₀ and Kᵢ)

Caption: General workflow for an in-vitro competitive binding assay.

Detailed Protocol Steps:

  • Materials & Reagents:

    • Membrane Preparation: Source membranes from a cell line (e.g., HEK293 or CHO cells) stably expressing the human receptor of interest (e.g., 5-HT₂C). Prepare membrane homogenates via centrifugation and determine protein concentration using a Bradford or BCA assay.[19][20]

    • Radioligand: A high-affinity radioligand for the target receptor (e.g., [³H]Mesulergine for 5-HT₂C). The concentration used should be at or below its Kₔ value to ensure assay sensitivity.[21]

    • Test Compound: Prepare a serial dilution of your unlabeled test compound (e.g., this compound) spanning a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Buffers: Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4), Wash Buffer (ice-cold Assay Buffer).

    • Apparatus: 96-well microplates, cell harvester for rapid filtration, glass fiber filters, scintillation vials, liquid scintillation cocktail, and a scintillation counter.[20]

  • Assay Procedure:

    • Setup (in triplicate): In a 96-well plate, set up the following reactions (typical final volume 200-250 µL):[19][20]

      • Total Binding: Membrane preparation, radioligand, and assay buffer.

      • Non-specific Binding (NSB): Membrane preparation, radioligand, and a saturating concentration of a known, non-radiolabeled competitor (e.g., 10 µM Mianserin for 5-HT₂C) to define background binding.

      • Competition Binding: Membrane preparation, radioligand, and each concentration of the test compound.

    • Incubation: Incubate the plate for a set time (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.[20]

  • Filtration and Counting:

    • Termination: Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.[19]

    • Washing: Quickly wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.[19]

    • Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[19]

  • Data Analysis:

    • Calculate Specific Binding: For each concentration of the test compound, subtract the average CPM from the NSB wells.[19]

    • Generate Competition Curve: Plot the percent specific binding against the log concentration of the test compound. This will generate a sigmoidal dose-response curve.

    • Determine IC₅₀: Use non-linear regression analysis (e.g., in GraphPad Prism software) to fit the curve and determine the IC₅₀ value—the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[20]

    • Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :[21] Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kₔ is the dissociation constant of the radioligand for the receptor.

Conclusion

The study of chlorophenylpiperazine derivatives is fundamental to advancing our understanding of neurological and psychiatric disorders. While direct data on this compound is scarce, a clear and effective path to its characterization can be forged by leveraging the extensive research on its analogues. By systematically determining its receptor binding profile using in vitro assays and subsequently assessing its behavioral effects in validated in vivo models, researchers can elucidate its unique pharmacological properties. The protocols and comparative data provided in this guide offer a robust, field-proven starting point for these investigations, enabling scientists and drug development professionals to effectively probe the therapeutic potential of this and other novel neuroactive compounds.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1-(3,5-Dichlorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 1-(3,5-Dichlorophenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this key intermediate. Our focus is on providing practical, field-tested insights rooted in the principles of organic chemistry to help you achieve high purity for your downstream applications.

Introduction: The Importance of Purity

This compound is a crucial building block in the synthesis of various pharmacologically active compounds. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields in subsequent steps, and introduce difficult-to-remove related substances in the final active pharmaceutical ingredient (API). This guide will walk you through common purification challenges and provide robust solutions.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of crude this compound.

Issue 1: Oily Product That Fails to Solidify

Plausible Causes:

  • Residual Solvent: The most common cause is the presence of residual organic solvents from the reaction or work-up.

  • Presence of Impurities: Unreacted starting materials or low-melting point by-products can act as a eutectic mixture, depressing the melting point and preventing crystallization.

  • Hygroscopic Nature: The compound may have absorbed moisture from the atmosphere, especially if it is in a salt form like the hydrochloride salt.[1]

Solutions:

  • Thorough Solvent Removal: Ensure your crude product is dried under high vacuum for an extended period. Gentle heating (e.g., 30-40 °C) can aid in the removal of higher-boiling point solvents, but be cautious of potential degradation.

  • Trituration: Attempt to induce crystallization by trituration. This involves adding a small amount of a non-solvent (a solvent in which your product is insoluble, like hexanes or petroleum ether) to the oil and scratching the side of the flask with a glass rod. This can provide nucleation sites for crystal growth.

  • Purification via Chromatography: If trituration fails, the oil likely contains a significant amount of impurities that need to be removed by column chromatography before attempting crystallization again.[2]

  • Conversion to a Salt: If you have the free base, converting it to a hydrochloride salt can often induce crystallization. This is a common technique for purifying amines.

Issue 2: Low Recovery After Recrystallization

Plausible Causes:

  • Inappropriate Solvent System: The chosen solvent or solvent pair may be too good a solvent for your compound, even at low temperatures, leading to significant loss in the mother liquor.

  • Excessive Solvent Volume: Using too much solvent to dissolve the crude product will result in a solution that is not supersaturated upon cooling, preventing efficient crystallization.

  • Premature Crystallization: If the solution cools too quickly, the product may crash out as a fine powder or oil, trapping impurities.

  • Product is Highly Soluble in the Chosen Solvent: The inherent solubility of the compound in the chosen solvent might be too high for effective recrystallization.

Solutions:

  • Solvent System Optimization: The key to a good recrystallization is finding a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For arylpiperazines, common recrystallization solvents include isopropanol, ethanol, methanol, or mixtures with water or non-polar solvents like hexanes.[2] A good starting point is to test the solubility of a small amount of your crude product in various solvents.

  • Minimize Solvent Volume: When dissolving your crude product, add the hot solvent in small portions until the solid just dissolves. This will ensure a supersaturated solution upon cooling.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Slow cooling promotes the formation of larger, purer crystals.

  • Consider a Different Purification Technique: If a suitable recrystallization solvent cannot be found, column chromatography or acid-base extraction may be more appropriate.

Issue 3: Persistent Impurities After Column Chromatography

Plausible Causes:

  • Inappropriate Eluent System: The polarity of the solvent system used for elution may not be optimal to separate the desired product from impurities with similar polarities.

  • Column Overloading: Loading too much crude material onto the column can lead to poor separation.

  • Improper Column Packing: Channels or cracks in the silica gel bed can cause the sample to elute unevenly, resulting in co-elution of the product and impurities.

  • Dry Loading vs. Wet Loading: If the crude product has poor solubility in the initial eluent, it may not load onto the column in a narrow band, affecting separation.

Solutions:

  • Optimize Eluent System via TLC: Before running a column, use Thin Layer Chromatography (TLC) to find a solvent system that gives your product an Rf value of approximately 0.3-0.4 and shows good separation from impurities. For arylpiperazines, common eluent systems include mixtures of hexanes and ethyl acetate, or dichloromethane and methanol.[3][4]

  • Proper Sample Loading: As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel. If your product has poor solubility in the eluent, consider "dry loading" by adsorbing it onto a small amount of silica gel before adding it to the column.[3]

  • Careful Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks.

  • Gradient Elution: If there is a mix of polar and non-polar impurities, a gradient elution, where the polarity of the eluent is gradually increased, can be more effective than an isocratic (constant polarity) elution.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurities will largely depend on the synthetic route used. However, common impurities in the synthesis of arylpiperazines can include:

  • Unreacted Starting Materials: Such as 3,5-dichloroaniline or piperazine.

  • Positional Isomers: If the starting materials are not pure, you may have other dichlorophenylpiperazine isomers.

  • By-products from Side Reactions: These can include products of over-alkylation (if piperazine is alkylated) or other reactions related to the specific reagents used.[]

  • Residual Catalysts: If a catalyst was used in the synthesis, it may need to be removed.

Q2: Can I use acid-base extraction to purify this compound?

A2: Yes, acid-base extraction is a very effective technique for purifying basic compounds like arylpiperazines from neutral or acidic impurities.[6][7] The piperazine moiety is basic and can be protonated by an acid to form a water-soluble salt.

Here is a general workflow for acid-base extraction:

  • Dissolve the crude product in a water-immiscible organic solvent like diethyl ether or dichloromethane.[6]

  • Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The basic this compound will move into the aqueous layer as its hydrochloride salt.

  • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Basify the aqueous layer with a base (e.g., NaOH) to deprotonate the piperazine and cause the free base to precipitate out or form an oil.

  • Extract the free base back into an organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and evaporate the solvent to yield the purified product.

Q3: What is a good starting point for a recrystallization solvent system for this compound?

  • Isopropanol

  • Ethanol

  • Methanol

If the compound is too soluble in these solvents even at room temperature, you can try a solvent/anti-solvent system. For example, dissolve the compound in a minimal amount of hot ethanol and then slowly add a non-polar solvent like hexanes or water until the solution becomes cloudy. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.

Q4: How can I monitor the purity of my product during the purification process?

A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. By spotting the crude material, the fractions from your column, and the recrystallized product on a TLC plate, you can visualize the removal of impurities. For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. A patent for the related 2,3-dichloro isomer suggests a reverse-phase HPLC method using a C8 or C18 column with a mobile phase of acetonitrile and a phosphate buffer. This could be a good starting point for developing a method for the 3,5-dichloro isomer.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

This is a general protocol and should be optimized for your specific crude product.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., isopropanol)

  • Erlenmeyer flask

  • Hot plate

  • Condenser (optional, but recommended for volatile solvents)

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the recrystallization solvent, just enough to cover the solid.

  • Gently heat the mixture on a hot plate with stirring.

  • Add more hot solvent in small portions until the solid completely dissolves.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the crystals under vacuum to remove all traces of solvent.

Solvent Solubility of Arylpiperazines (General) Notes
Isopropanol Sparingly soluble at RT, soluble when hotGood starting point for recrystallization.
Ethanol Generally more soluble than in isopropanolMay need to be used in a solvent/anti-solvent system.
Hexanes InsolubleGood as an anti-solvent or for trituration.
Ethyl Acetate Variable solubilityCan be used for recrystallization or as a chromatography eluent.

This table provides general guidance; specific solubility should be determined experimentally.

Protocol 2: General Column Chromatography Procedure

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Chromatography column

  • Eluent (e.g., hexanes/ethyl acetate mixture)

  • Collection tubes

Procedure:

  • Prepare the column: Pack a chromatography column with silica gel as a slurry in the initial, least polar eluent.

  • Prepare the sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel.

  • Load the sample: Carefully add the sample to the top of the silica gel bed.

  • Elute the column: Begin eluting with the chosen solvent system, collecting fractions in test tubes.

  • Monitor the fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Eluent System (Hexanes:Ethyl Acetate) Typical Application
95:5For eluting non-polar impurities.
80:20 to 70:30A good starting point for eluting the arylpiperazine product.
50:50For eluting more polar impurities.

This table provides starting points for eluent systems. The optimal system should be determined by TLC analysis.

Visualizing Purification Workflows

Decision Tree for Purification Strategy

Purification_Strategy start Crude this compound is_oil Is the crude product an oil? start->is_oil triturate Attempt trituration with a non-solvent (e.g., hexanes) is_oil->triturate Yes recrystallize Proceed to Recrystallization is_oil->recrystallize No (It's a solid) solidifies Does it solidify? triturate->solidifies solidifies->recrystallize Yes column_chrom Purify by Column Chromatography solidifies->column_chrom No purity_check Check purity (TLC, HPLC, NMR) recrystallize->purity_check column_chrom->purity_check acid_base Consider Acid-Base Extraction column_chrom->acid_base If separation is poor purity_check->column_chrom Purity < 98% pure_product Pure Product purity_check->pure_product Purity ≥ 98%

Caption: A decision-making workflow for selecting a suitable purification strategy.

General Workflow for Acid-Base Extraction

Acid_Base_Extraction start Crude Product in Organic Solvent extract Extract with aqueous HCl (1M) start->extract org_layer1 Organic Layer (Neutral/Acidic Impurities) extract->org_layer1 Organic Phase aq_layer1 Aqueous Layer (Piperazine HCl Salt) extract->aq_layer1 Aqueous Phase basify Basify with NaOH aq_layer1->basify precipitate Precipitated/Oily Free Base basify->precipitate extract_back Extract with fresh Organic Solvent precipitate->extract_back org_layer2 Organic Layer (Pure Product) extract_back->org_layer2 dry_evap Dry (Na2SO4) and Evaporate org_layer2->dry_evap pure_product Pure this compound dry_evap->pure_product

References

challenges in the synthesis of dichlorophenylpiperazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Dichlorophenylpiperazine Synthesis: A Technical Support Guide

Welcome to the technical support center for the synthesis of dichlorophenylpiperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. As Senior Application Scientists, we have compiled our expertise and field-proven insights to provide you with a comprehensive resource for troubleshooting your experiments.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the synthesis of dichlorophenylpiperazine derivatives:

Q1: What are the main ?

The primary challenges in synthesizing dichlorophenylpiperazine derivatives include controlling the regioselectivity of the reaction, minimizing the formation of side products, and achieving high yields of the desired product. The presence of two chlorine atoms on the phenyl ring makes the reaction susceptible to double substitution, leading to the formation of diarylpiperazine impurities. Additionally, the reactivity of the dichlorophenyl starting material can be influenced by the position of the chlorine atoms (e.g., 1,2-dichloro-, 1,3-dichloro-, or 1,4-dichlorobenzene).

Q2: Which synthetic routes are most commonly used for dichlorophenylpiperazine synthesis?

The two most prevalent methods for synthesizing dichlorophenylpiperazine derivatives are:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile and widely used method for forming C-N bonds. It offers good functional group tolerance and can be performed under relatively mild conditions.

  • Nucleophilic Aromatic Substitution (SNA_r): This method involves the direct reaction of a dichlorobenzene with piperazine, often at high temperatures and in the presence of a strong base. While it can be a more cost-effective approach, it often requires harsher reaction conditions and may lead to lower selectivity compared to the Buchwald-Hartwig amination.

Q3: How can I control the regioselectivity of the reaction?

Controlling which of the two chlorine atoms reacts is a critical aspect of dichlorophenylpiperazine synthesis. Several factors can influence the regioselectivity:

  • Electronic Effects: The electronic properties of other substituents on the dichlorophenyl ring can direct the substitution to a specific position.

  • Steric Hindrance: Bulky substituents near one of the chlorine atoms can sterically hinder the approach of the piperazine nucleophile, favoring substitution at the less hindered position.

  • Reaction Conditions: Careful optimization of the catalyst, ligand, base, solvent, and temperature can significantly improve the regioselectivity of the reaction.

Q4: What are the common side products, and how can I minimize their formation?

The most common side product is the diarylpiperazine, which results from the reaction of two molecules of the dichlorophenyl starting material with one molecule of piperazine. To minimize the formation of this and other side products, consider the following:

  • Stoichiometry: Using a molar excess of piperazine can favor the formation of the monosubstituted product.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to reduce the formation of the double substitution product.

  • Catalyst and Ligand Choice (for Buchwald-Hartwig): The selection of the appropriate palladium catalyst and ligand is crucial for controlling the reaction and minimizing side product formation.

Troubleshooting Guide

Encountering issues in the lab is a common part of the research process. This troubleshooting guide is designed to help you diagnose and resolve some of the most frequent problems encountered during the synthesis of dichlorophenylpiperazine derivatives.

Problem 1: Low or No Product Yield

A low or non-existent yield of the desired product is one of the most frustrating challenges. Here's a breakdown of potential causes and solutions:

Potential Cause Recommended Solution
Inactive Catalyst Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider using a pre-catalyst that is activated in situ.
Incorrect Base The choice of base is critical. For Buchwald-Hartwig reactions, common bases include sodium tert-butoxide (NaO_t_Bu) and potassium carbonate (K₂CO₃). The strength and solubility of the base can significantly impact the reaction rate and yield.
Poor Solvent Quality Use anhydrous, deoxygenated solvents, as water and oxygen can deactivate the catalyst and interfere with the reaction. Toluene, dioxane, and DMF are commonly used solvents.
Insufficient Temperature The reaction may require higher temperatures to proceed at a reasonable rate. Monitor the reaction progress by TLC or LC-MS and adjust the temperature accordingly.
Starting Material Quality Verify the purity of your dichlorobenzene and piperazine starting materials. Impurities can inhibit the reaction.

Troubleshooting Workflow: Low Product Yield

low_yield_troubleshooting start Low or No Product Yield check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are the reaction conditions optimal? start->check_conditions check_reagents Are the reagents pure? start->check_reagents solution_catalyst Use fresh catalyst or a pre-catalyst. Ensure inert atmosphere. check_catalyst->solution_catalyst No solution_conditions Optimize base, solvent, and temperature. Monitor reaction progress. check_conditions->solution_conditions No solution_reagents Verify purity of starting materials. Use anhydrous, deoxygenated solvents. check_reagents->solution_reagents No

Caption: A workflow for troubleshooting low product yield.

Problem 2: Poor Regioselectivity

Achieving the desired regioselectivity is often the most significant hurdle. If you are observing a mixture of isomers, consider the following:

Potential Cause Recommended Solution
Inappropriate Ligand In Buchwald-Hartwig amination, the choice of phosphine ligand can have a profound impact on regioselectivity. Experiment with different ligands, such as XPhos, SPhos, or RuPhos, to find the optimal one for your specific substrate.
Steric and Electronic Effects Analyze the steric and electronic properties of your dichlorobenzene substrate. If possible, modify the substitution pattern to favor the desired isomer.
Reaction Temperature Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.
Problem 3: Formation of Diarylpiperazine Side Product

The formation of the diarylpiperazine side product can significantly reduce the yield of your desired monosubstituted product.

Potential Cause Recommended Solution
Incorrect Stoichiometry The molar ratio of piperazine to dichlorobenzene is a critical parameter. An excess of piperazine can help to minimize the formation of the diarylpiperazine.
Prolonged Reaction Time Extended reaction times can lead to the formation of the double substitution product. Monitor the reaction closely and quench it once the starting material has been consumed.
High Temperature High reaction temperatures can promote the formation of the diarylpiperazine. Try running the reaction at a lower temperature.

Side Product Formation Diagram

side_product_formation dichlorobenzene Dichlorobenzene desired_product Monosubstituted Product (Dichlorophenylpiperazine) dichlorobenzene->desired_product piperazine Piperazine piperazine->desired_product side_product Disubstituted Product (Diarylpiperazine) piperazine->side_product + 2x Dichlorobenzene desired_product->side_product + Dichlorobenzene

Caption: Formation of the desired product and the common diarylpiperazine side product.

Detailed Protocol: Buchwald-Hartwig Amination

This is a general protocol for the synthesis of a dichlorophenylpiperazine derivative via Buchwald-Hartwig amination. It should be adapted and optimized for your specific substrates.

Materials:

  • Dichlorobenzene derivative (1.0 mmol)

  • Piperazine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol)

  • XPhos (0.04 mmol)

  • NaO_t_Bu (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine the dichlorobenzene derivative, piperazine, Pd₂(dba)₃, XPhos, and NaO_t_Bu.

  • Solvent Addition: Add the anhydrous toluene to the flask via syringe.

  • Reaction: Stir the reaction mixture at 80-110 °C. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Analytical Methods for Characterization

Proper characterization of your product is essential to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of your dichlorophenylpiperazine derivative and for identifying any impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of your product and for quantifying the amount of any impurities.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of your product, confirming its identity.

Technical Support Center: Optimizing Reaction Conditions for 1-(3,5-Dichlorophenyl)piperazine Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the alkylation of 1-(3,5-dichlorophenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic step. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve your desired product with high yield and purity.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the N-alkylation of this compound.

Q1: What are the primary challenges in the alkylation of this compound?

The main challenges revolve around controlling selectivity and minimizing side reactions. Since this compound has a secondary amine, the primary goal is mono-alkylation. However, several issues can arise:

  • Di-alkylation: The mono-alkylated product is also a secondary amine and can react further with the alkylating agent, leading to a quaternary ammonium salt. This is a common problem, especially if the alkylating agent is highly reactive or used in excess.[1]

  • Low Reactivity: The nucleophilicity of the piperazine nitrogen is reduced by the electron-withdrawing effect of the 3,5-dichlorophenyl group. This can necessitate harsher reaction conditions, which in turn may promote side reactions.

  • Side Reactions of the Alkylating Agent: Depending on the structure of the alkylating agent (e.g., alkyl halides), elimination reactions can compete with the desired substitution, particularly with sterically hindered substrates or stronger bases.[2]

  • Purification Difficulties: The basic nature of the piperazine product can make purification by standard silica gel chromatography challenging due to tailing.[2] Additionally, separating the desired mono-alkylated product from the starting material and di-alkylated byproducts can be difficult.

Q2: Which reaction conditions are most critical to control for successful alkylation?

Several parameters must be carefully optimized:

  • Choice of Base: The base is crucial for deprotonating the piperazine nitrogen, enhancing its nucleophilicity. The choice of base can influence the reaction rate and the prevalence of side reactions.

  • Solvent Selection: The solvent affects the solubility of reactants and can influence the reaction pathway. Polar aprotic solvents are generally preferred.

  • Reaction Temperature: Temperature control is vital. Higher temperatures can increase the reaction rate but may also lead to a higher incidence of side products.

  • Stoichiometry of Reactants: The molar ratio of the piperazine, alkylating agent, and base must be carefully controlled to favor mono-alkylation.

Q3: What are the recommended starting conditions for a typical alkylation?

A good starting point for the alkylation of this compound with an alkyl halide is:

  • Base: Potassium carbonate (K₂CO₃) is a mild inorganic base that is often effective and easy to remove after the reaction.[1][2]

  • Solvent: Acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are common choices as they are polar aprotic solvents that facilitate Sₙ2 reactions.[2][3]

  • Temperature: Starting at room temperature and gently heating to 50-70°C while monitoring the reaction progress is a standard approach.[3]

  • Stoichiometry: A slight excess of the piperazine (1.1-1.2 equivalents) relative to the alkylating agent can help to minimize di-alkylation.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low or No Product Formation

If you are observing little to no formation of your desired alkylated product, consider the following:

Potential Causes & Solutions
  • Insufficiently Reactive Alkylating Agent: Alkyl chlorides are less reactive than bromides, which are less reactive than iodides. If using a chloride, consider converting it to a bromide or iodide in situ by adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) (Finkelstein reaction).[4]

  • Base is too Weak or Sterically Hindered: If potassium carbonate is ineffective, a stronger base may be required. However, very strong bases like sodium hydride (NaH) can promote elimination side reactions.[3] Consider using a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA or Hünig's base).[3]

  • Low Reaction Temperature: The electron-withdrawing nature of the dichlorophenyl group may require more thermal energy. Gradually increase the reaction temperature and monitor for product formation and byproduct generation.

  • Poor Solubility: If your reactants are not fully dissolved, the reaction will be slow. Consider a more polar solvent like DMF or dimethyl sulfoxide (DMSO).

Issue 2: Formation of a Di-alkylated Quaternary Salt

The presence of a significant amount of di-alkylated product is a common issue.

Potential Causes & Solutions
  • Excess Alkylating Agent: Ensure you are not using an excess of the alkylating agent. A 1:1 or even a slight excess of the piperazine is recommended.

  • High Reaction Concentration or Temperature: High concentrations and temperatures can accelerate the second alkylation step. Try running the reaction at a lower concentration or temperature.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly (e.g., via a syringe pump) to a solution of the piperazine and base can help maintain a low concentration of the alkylating agent, thus favoring mono-alkylation.[3]

Issue 3: Difficulty in Product Purification

Challenges in isolating the pure product are often encountered.

Potential Causes & Solutions
  • Tailing on Silica Gel Chromatography: The basicity of the piperazine nitrogen can cause streaking on acidic silica gel. To counteract this, add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to your eluent.[2]

  • Co-elution of Starting Material and Product: If the starting material and product have similar polarities, separation can be difficult. Consider derivatizing the crude mixture (e.g., by Boc-protection of the remaining starting material) to alter its polarity before chromatography.

  • Acid-Base Extraction: This technique can be very effective for separating the basic piperazine product from non-basic impurities. Dissolve the crude mixture in an organic solvent (like ethyl acetate or dichloromethane) and extract with a dilute acidic aqueous solution (e.g., 1M HCl). The piperazine product will move to the aqueous layer as its hydrochloride salt. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the free base product can be extracted back into an organic solvent.[2]

Experimental Protocols & Data

General Protocol for N-Alkylation

This protocol provides a robust starting point for your optimization studies.

Materials:

  • This compound

  • Alkyl halide (e.g., 1-bromobutane)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add this compound (1.0 eq.).

  • Add anhydrous acetonitrile to dissolve the piperazine.

  • Add anhydrous potassium carbonate (2.0 eq.).

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add the alkyl halide (1.0-1.1 eq.) to the mixture.

  • Heat the reaction mixture to 60°C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, using a hexane/ethyl acetate gradient with 0.5% triethylamine) to isolate the mono-alkylated product.

Data Summary: Influence of Reaction Parameters

The following table summarizes the expected outcomes based on variations in key reaction parameters.

ParameterVariationExpected Effect on YieldExpected Effect on PurityRationale
Base Weak (e.g., K₂CO₃) vs. Strong (e.g., NaH)Stronger base may increase yieldStronger base may decrease purityStronger bases can accelerate the reaction but may also promote side reactions like elimination.[2][3]
Solvent MeCN vs. DMFDMF may increase yieldMay have minimal effectDMF's higher polarity can improve solubility and reaction rates, especially for less reactive starting materials.
Temperature Room Temp vs. 80°CHigher temp increases yieldHigher temp may decrease purityIncreased temperature accelerates both the desired reaction and potential side reactions.
Alkyl Halide R-Cl vs. R-Br vs. R-IR-I > R-Br > R-ClMinimal effectReactivity follows the trend of leaving group ability (I⁻ > Br⁻ > Cl⁻).[4]

Visualizing the Process

General Reaction Scheme

The following diagram illustrates the fundamental N-alkylation reaction.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products A This compound E N-Alkyl-1-(3,5-Dichlorophenyl)piperazine A->E Nucleophilic Attack B Alkyl Halide (R-X) B->E F Salt Byproduct B->F C Base (e.g., K2CO3) C->A Deprotonation C->F D Solvent (e.g., MeCN) D->E Reaction Medium

Caption: General N-alkylation workflow.

Troubleshooting Decision Tree

This diagram provides a logical path for addressing common experimental issues.

G cluster_troubleshooting_yield Troubleshooting: Low Yield cluster_troubleshooting_purity Troubleshooting: Purity Issues Start Start Experiment Monitor Monitor Reaction (TLC/LC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Workup & Purify Complete->Workup Yes LowYield Low Yield? Complete->LowYield No (Stalled) Impure Impure Product? Workup->Impure Success Pure Product (Success) IncreaseTemp Increase Temperature LowYield->IncreaseTemp Yes Impure->Success No SlowAddition Slowly Add Alkyl Halide Impure->SlowAddition Di-alkylation? OptimizeChromo Optimize Chromatography (add Et3N) Impure->OptimizeChromo Yes StrongerBase Use Stronger Base (e.g., DIPEA) IncreaseTemp->StrongerBase ReactiveHalide Use More Reactive Halide (R-Br or R-I + NaI) StrongerBase->ReactiveHalide ReactiveHalide->Monitor LowerTemp Lower Temperature SlowAddition->LowerTemp AdjustStoich Use Excess Piperazine LowerTemp->AdjustStoich AdjustStoich->Start

References

Technical Support Center: 1-(3,5-Dichlorophenyl)piperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3,5-Dichlorophenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side-product formation during the synthesis of this important pharmaceutical intermediate. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two primary synthetic strategies are:

  • Nucleophilic Aromatic Substitution (SNAr): This involves the reaction of 1,3,5-trichlorobenzene or 3,5-dichloroaniline with piperazine. The electron-withdrawing nature of the chlorine atoms activates the aromatic ring towards nucleophilic attack by piperazine.[1][2][3]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds. It typically involves the reaction of an aryl halide (like 1,3,5-trichlorobenzene or 3,5-dichloroaniline) with piperazine in the presence of a palladium catalyst and a suitable phosphine ligand.[4][5][6][7]

Q2: What is the most likely major side-product in the synthesis of this compound?

A2: The most common and often most difficult to remove side-product is the di-substituted piperazine , specifically 1,4-bis(3,5-dichlorophenyl)piperazine . This occurs when a second molecule of the dichlorophenyl starting material reacts with the remaining secondary amine of the desired product.

Q3: How can I minimize the formation of the di-substituted piperazine side-product?

A3: The key is to control the stoichiometry of the reactants. Using a significant excess of piperazine relative to the dichlorophenyl starting material will statistically favor the mono-substitution product. A molar ratio of 4:1 to 10:1 (piperazine:dichlorophenyl compound) is often a good starting point. The excess piperazine can typically be removed during the workup and purification steps.

Q4: Are there any other significant impurities I should be aware of?

A4: Besides the di-substituted product, other potential impurities include:

  • Unreacted starting materials: 3,5-dichloroaniline or 1,3,5-trichlorobenzene.

  • Positional isomers: If the starting material is not exclusively 3,5-disubstituted, you may see isomers like 1-(2,3-dichlorophenyl)piperazine or 1-(3,4-dichlorophenyl)piperazine.[8][9]

  • Products of catalyst decomposition or side-reactions in the case of Buchwald-Hartwig amination, which can sometimes lead to dehalogenation of the starting material.[10]

Troubleshooting Guide: Side-Product Formation

This section provides a more in-depth look at specific issues and their solutions.

Issue 1: High Levels of 1,4-bis(3,5-dichlorophenyl)piperazine Detected

Primary Cause: Incorrect stoichiometry or insufficient excess of piperazine. Localized high concentrations of the aryl halide can also promote di-substitution.

Troubleshooting Steps:

  • Increase Piperazine Excess: As a first step, increase the molar excess of piperazine. See the table below for suggested starting ratios.

  • Slow Addition: Add the aryl halide solution slowly to a solution of piperazine. This maintains a high concentration of piperazine relative to the aryl halide throughout the reaction, minimizing the chance of the mono-substituted product reacting further.

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the kinetic mono-substituted product over the thermodynamic di-substituted product. However, this may also slow down the reaction rate, so optimization is key.

Parameter Recommendation Rationale
Piperazine:Aryl Halide Ratio Start at 5:1, may increase to 10:1Statistically favors mono-substitution.
Addition Method Slow, dropwise addition of aryl halideMaintains a high localized concentration of piperazine.
Temperature 80-100 °C (typical)Balance between reaction rate and selectivity.
Issue 2: Presence of Unreacted 3,5-Dichloroaniline or 1,3,5-Trichlorobenzene

Primary Cause: Incomplete reaction due to insufficient reaction time, low temperature, or catalyst deactivation (in Buchwald-Hartwig reactions).

Troubleshooting Steps:

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material.

  • Increase Reaction Time/Temperature: If the reaction has stalled, consider increasing the temperature or extending the reaction time.

  • Catalyst and Ligand Integrity (Buchwald-Hartwig): Ensure the palladium catalyst and phosphine ligand are not degraded. Use fresh, high-quality reagents and maintain an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.[6]

Issue 3: Dehalogenation of the Aryl Halide

Primary Cause: This is a known side-reaction in some palladium-catalyzed couplings, often promoted by certain bases or impurities.[10]

Troubleshooting Steps:

  • Choice of Base: The choice of base is critical. Stronger, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) are commonly used. Experiment with different bases to see which minimizes dehalogenation for your specific system.

  • Ligand Selection: Bulky, electron-rich phosphine ligands can often suppress dehalogenation by promoting the desired reductive elimination step.

  • Reaction Temperature: As with di-substitution, lowering the temperature may reduce the rate of this side-reaction.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This is a representative starting point and may require optimization.

Materials:

  • 3,5-Dichloroaniline (1.0 mmol, 1.0 equiv.)

  • Piperazine (5.0 mmol, 5.0 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2.0 mol%)

  • Biarylphosphine Ligand (e.g., XPhos) (0.04 mmol, 4.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.5 mmol, 2.5 equiv.)

  • Anhydrous Toluene (10 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add the Pd₂(dba)₃, XPhos, NaOtBu, and piperazine to an oven-dried Schlenk flask.

  • Add the anhydrous toluene.

  • Add the 3,5-dichloroaniline.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or HPLC until the 3,5-dichloroaniline is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing Reaction Pathways

Below is a simplified representation of the main reaction and the primary side-reaction.

reaction_pathway ArylHalide 3,5-Dichlorophenyl Starting Material Product This compound (Desired Product) ArylHalide->Product + Piperazine SideProduct 1,4-bis(3,5-Dichlorophenyl)piperazine (Side-Product) ArylHalide->SideProduct Piperazine Piperazine (Excess) Piperazine->Product Product->SideProduct + Aryl Halide

References

stability issues and degradation of 1-(3,5-Dichlorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 1-(3,5-Dichlorophenyl)piperazine (DCPP). This document is intended for researchers, scientists, and professionals in drug development who are working with this compound. DCPP is a substituted phenylpiperazine, a chemical class that is prevalent in many active pharmaceutical ingredients (APIs). Understanding the stability and degradation profile of DCPP is critical for ensuring the accuracy of experimental results, the integrity of analytical data, and the safety and efficacy of potential drug candidates.

This guide provides a comprehensive overview of the known stability characteristics of DCPP and related compounds, troubleshooting advice for common issues encountered during its handling and analysis, and detailed protocols for investigating its degradation pathways.

Core Stability Profile & Handling

While specific forced degradation studies on this compound are not extensively published, the stability profile can be inferred from safety data sheets (SDS) of structurally similar dichlorophenylpiperazine and chlorophenylpiperazine compounds, as well as the general chemistry of the piperazine moiety. The product is generally stable under standard ambient conditions.[1] However, its stability can be compromised by exposure to certain environmental factors.

Table 1: Recommended Storage and Handling for DCPP

ParameterRecommendationRationale & Expert Insight
Storage Temperature See product label; typically room temperature or refrigerated.Phenylpiperazines can be susceptible to degradation at elevated temperatures. Storing at recommended temperatures minimizes the risk of thermal decomposition.
Atmosphere Store in a tightly closed container, preferably under an inert atmosphere (e.g., argon, nitrogen).[2]The piperazine nitrogen atoms can be susceptible to oxidation. An inert atmosphere displaces oxygen, preventing oxidative degradation.
Light Exposure Store in an amber glass bottle or other light-protecting container.Aromatic compounds and amines can be photosensitive. Protection from light prevents photolytic degradation, which can lead to the formation of colored degradants and loss of potency.
Moisture Store in a dry, well-ventilated place.[3]Some piperazine salts can be hygroscopic.[2] Absorbed moisture can facilitate hydrolytic degradation, especially if acidic or basic impurities are present.
Incompatible Materials Avoid strong oxidizing agents, strong acids, and strong alkalis.[1][4]Strong oxidizers can lead to N-oxidation or other oxidative degradation pathways. Strong acids and bases can catalyze hydrolysis or other reactions.

Troubleshooting Guide: A-Q&A Approach

This section addresses specific issues that you may encounter during your experiments with DCPP. The answers provide potential causes and a logical workflow for diagnosing the problem.

Question 1: I'm seeing unexpected peaks in my HPLC/LC-MS analysis of a DCPP sample. What could be the cause?

Answer:

The appearance of new, unexpected peaks in your chromatogram is a classic sign of sample degradation. The identity of these peaks will depend on the specific stressor that caused the degradation. Here’s a systematic approach to troubleshoot this issue:

  • Review Your Sample Preparation and Handling:

    • Solvent: Are you using a solvent that could be reacting with your compound? For instance, highly acidic or basic mobile phases or diluents can promote hydrolysis. Ensure your solvents are fresh and of high purity.

    • pH: The stability of amines like DCPP can be highly pH-dependent. If your sample is in a buffered solution, ensure the pH is stable and in a range where DCPP is known to be stable.

    • Temperature: Was the sample exposed to high temperatures during preparation (e.g., sonication for dissolution)? Heat can accelerate degradation.

    • Light: Was the sample protected from light during preparation and while waiting for analysis (e.g., in an autosampler)? Use amber vials to minimize light exposure.

  • Hypothesize the Degradation Pathway:

    • Oxidation: The piperazine ring is susceptible to oxidation. This could be happening if your sample was exposed to air for an extended period or if your solvents contained peroxides.

    • Hydrolysis: While the core structure is generally stable, extreme pH conditions could potentially lead to reactions.

    • Photodegradation: Exposure to UV light can cause a variety of reactions in aromatic compounds.

  • Investigate and Confirm:

    • To confirm your hypothesis, you can perform a preliminary forced degradation study (see Protocol 1 below). Stressing small aliquots of your sample under controlled conditions (e.g., with acid, base, peroxide, heat, light) and analyzing the resulting chromatograms can help you match the unknown peaks to specific degradation conditions.

Question 2: My DCPP solution, which is normally colorless, has developed a yellow or brownish tint. Why?

Answer:

Discoloration is often a visual indicator of chemical degradation, typically involving the formation of chromophoric (light-absorbing) species.

  • Primary Cause - Oxidation: The most likely cause is oxidation. Oxidative degradation of aromatic amines can lead to the formation of highly conjugated systems, which often appear colored. This can be initiated by exposure to atmospheric oxygen, trace metal ions, or light.

  • Troubleshooting Steps:

    • Check Solvent Purity: Ensure your solvents are free of peroxides, which are common impurities in ethers like THF and can act as strong oxidizing agents.

    • Inert Handling: When preparing solutions for long-term storage or for sensitive experiments, consider using solvents that have been sparged with an inert gas (like nitrogen or argon) to remove dissolved oxygen.

    • Storage: Always store solutions in tightly capped, light-protected containers. If possible, flush the headspace of the vial with an inert gas before sealing.

Question 3: I am observing a decrease in the potency or concentration of my DCPP stock solution over time. What is happening?

Answer:

A decline in potency is a direct consequence of the degradation of the parent compound into other species. If you've ruled out experimental errors (e.g., evaporation of solvent, incorrect dilutions), then chemical instability is the most probable cause.

  • Logical Diagnostic Workflow:

    • Quantify the Loss: Use a validated analytical method (see Protocol 2 for developing one) to track the peak area of DCPP over time.

    • Perform a Mass Balance Analysis: In your chromatogram, sum the peak areas of the parent compound and all degradation products. A good stability-indicating method should result in a mass balance close to 100%, meaning the loss in the main peak area is accounted for by the gain in the areas of the new peaks.

    • Identify the Stress Factor: Refer back to the troubleshooting steps in Question 1 . Is the solution stored at room temperature? Is it exposed to light? By identifying the environmental factor causing the degradation, you can implement appropriate controls.

Experimental Protocols

Protocol 1: Conducting a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[5][6]

Objective: To intentionally degrade DCPP under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • High-purity water and methanol (or other suitable solvent)

  • pH meter, heating block or oven, photostability chamber

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of DCPP in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Set Up Stress Conditions (in separate amber vials):

    • Acid Hydrolysis: Mix equal parts of the stock solution with 0.1 M HCl. If no degradation is observed after 24 hours at room temperature, repeat with 1 M HCl and gentle heating (e.g., 60 °C).

    • Base Hydrolysis: Mix equal parts of the stock solution with 0.1 M NaOH. Similar to acid hydrolysis, increase the base concentration and temperature if needed.

    • Oxidation: Mix equal parts of the stock solution with 3% H₂O₂. If needed, increase the concentration to 30% H₂O₂. Keep the reaction at room temperature and protected from light.

    • Thermal Degradation: Store a vial of the stock solution in an oven at an elevated temperature (e.g., 70 °C). Also, test the solid compound under the same conditions.

    • Photolytic Degradation: Expose a vial of the stock solution and a sample of the solid compound to light in a photostability chamber (ICH Q1B guidelines recommend an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Control Samples: For each condition, prepare a control sample stored at the recommended storage conditions.

  • Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours, and then weekly if needed). The goal is to achieve 5-20% degradation of the parent compound.[6]

  • Analysis: Before analysis by HPLC or LC-MS, neutralize the acidic and basic samples. Dilute all samples to the same concentration.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the drug substance without interference from its degradation products, impurities, or excipients.

Objective: To develop an HPLC method that separates DCPP from all potential degradation products generated during the forced degradation study.

Starting Chromatographic Conditions (example):

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: Start with a shallow gradient (e.g., 10% B to 90% B over 20 minutes) to screen for all potential degradants.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Use a photodiode array (PDA) detector to monitor the analyte and degradants at multiple wavelengths. A wavelength of around 254 nm is a good starting point for aromatic compounds.[7]

  • Column Temperature: 30 °C.

Method Development & Validation:

  • Inject a Stressed Sample: Inject a sample from the forced degradation study that shows significant degradation (e.g., the oxidized sample).

  • Optimize Separation: Adjust the gradient, mobile phase composition (e.g., pH, organic solvent), and flow rate to achieve baseline separation between the parent DCPP peak and all degradation peaks.

  • Peak Purity Analysis: Use the PDA detector to perform peak purity analysis on the DCPP peak in the presence of its degradants. The peak should be spectrally pure, confirming that no degradant is co-eluting.

  • Validation: Once the method is optimized, validate it according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

While specific studies on DCPP are limited, based on the chemistry of similar molecules like mCPP, we can hypothesize several degradation pathways.[8]

  • N-Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, forming N-oxides.

  • Ring Opening/Degradation: The piperazine ring can undergo oxidative cleavage or other forms of degradation, potentially leading to the formation of ethylenediamine derivatives.[8]

  • Aromatic Ring Hydroxylation: The dichlorophenyl ring could be hydroxylated, although this is often a metabolic process, it can sometimes occur under strong oxidative stress.

  • Dehalogenation: Under certain conditions (e.g., photolysis), dechlorination might occur, but this is generally less common.

Q2: What are the optimal long-term storage conditions for solid DCPP?

Based on available safety data, the optimal conditions are to store the solid compound in a tightly sealed container, protected from light and moisture, in a dry and well-ventilated area.[1][3] For maximum stability, storage in an amber glass vial under an inert atmosphere (e.g., argon) at refrigerated temperatures (2-8 °C) is recommended.

Q3: Are there any known incompatible solvents or excipients I should avoid in a formulation?

Avoid solvents that can react with amines. For example, be cautious with solvents that may contain reactive impurities like aldehydes or ketones. As mentioned, solvents prone to peroxide formation (e.g., unstabilized THF) should be used with care. In formulations, avoid strong oxidizing agents and highly acidic or basic excipients that could alter the micro-pH environment and catalyze degradation.

Visualizations

Hypothetical Degradation Pathway of DCPP

G cluster_stress Stress Conditions DCPP This compound (Parent Compound) N_Oxide N-Oxide Derivative DCPP->N_Oxide [O] Ring_Opened Ring-Opened Products (e.g., Diamine Derivatives) DCPP->Ring_Opened [O] or H₂O Hydroxylated Hydroxylated DCPP DCPP->Hydroxylated [O] Polymer Polymeric Impurities DCPP->Polymer Light/Heat Oxidation Oxidation (e.g., H₂O₂) Oxidation->N_Oxide Oxidation->Ring_Opened Oxidation->Hydroxylated Hydrolysis Acid/Base Hydrolysis (e.g., HCl, NaOH) Hydrolysis->Ring_Opened Photolysis Photolysis (UV/Vis Light) Photolysis->Polymer

Caption: A potential degradation map for DCPP under various stress conditions.

Troubleshooting Workflow for Stability Issues

G start Observation: Unexpected Peaks, Discoloration, or Potency Loss review 1. Review Sample Handling - Solvent Purity - pH - Temperature - Light Exposure start->review hypothesis 2. Formulate Hypothesis - Oxidation? - Hydrolysis? - Photodegradation? review->hypothesis forced_degradation 3. Perform Targeted Forced Degradation Study (See Protocol 1) hypothesis->forced_degradation analyze 4. Analyze Stressed Samples with Stability-Indicating Method (See Protocol 2) forced_degradation->analyze match 5. Match Degradant Peaks to Stress Condition analyze->match implement 6. Implement Controls - Use fresh solvents - Protect from light - Store at lower temp - Use inert atmosphere match->implement end Problem Resolved implement->end

Caption: A step-by-step workflow for diagnosing and resolving DCPP stability problems.

References

Technical Support Center: Troubleshooting Low Yield in Buchwald-Hartwig Amination of Piperazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the Buchwald-Hartwig amination of piperazines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful C-N cross-coupling reaction. The N-aryl piperazine motif is a cornerstone in medicinal chemistry, and mastering its synthesis is crucial.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to help you diagnose and resolve issues leading to low reaction yields.

The Scientist's Perspective: Understanding the "Why"

Low yields in Buchwald-Hartwig aminations are rarely due to a single, isolated factor. More often, they result from a suboptimal interplay between the catalyst, ligand, base, solvent, and the electronic properties of your specific substrates. My goal here is not just to provide a checklist of solutions, but to empower you with the mechanistic understanding to make informed decisions in your reaction optimization. The palladium-catalyzed cycle, consisting of oxidative addition, amine coordination and deprotonation, and reductive elimination, is sensitive to subtle electronic and steric changes.[4][5] Understanding how each component influences these elementary steps is key to successful troubleshooting.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common experimental outcomes and provides a logical flow for diagnosing and resolving the underlying issues.

Issue 1: No Reaction or Very Low Conversion of Starting Materials

You've set up your reaction, but TLC or LC-MS analysis shows predominantly unreacted aryl halide and piperazine. This indicates a failure to initiate or sustain the catalytic cycle.

Possible Causes & Recommended Actions:

  • Inactive Catalyst: The Pd(0) active species may not be forming or is being deactivated.

    • Expert Insight: While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, they require in situ reduction to Pd(0), which can be inefficient.[6] Pre-catalysts, where the palladium is already in the desired oxidation state and coordinated to a ligand, often provide more consistent results and cleaner reactions.[7]

    • Action Plan:

      • Switch to a palladium pre-catalyst (e.g., an XPhos- or RuPhos-based G3 or G4 pre-catalyst).

      • Ensure your palladium source is not old or degraded.

      • If using Pd(OAc)₂, consider adding a reducing agent like a phosphine ligand, which also serves to stabilize the Pd(0) species.

  • Suboptimal Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating both oxidative addition and reductive elimination.[5][8]

    • Expert Insight: The choice of ligand is highly dependent on the substrate. Electron-rich aryl halides generally require more electron-rich and sterically hindered phosphine ligands to promote oxidative addition.[8] For challenging couplings, especially with aryl chlorides, bulky biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often necessary.[4][9]

    • Action Plan:

      • Screen a panel of ligands. Start with commonly successful ones for piperazine couplings like XantPhos, BINAP, or RuPhos.[1]

      • Consult literature for similar substrate combinations to guide your ligand selection.

  • Inappropriate Base: The base's role is to deprotonate the piperazine, forming the active nucleophile.[5] If the base is too weak, the reaction may not proceed.

    • Expert Insight: Strong bases like NaOt-Bu are often effective but can cause degradation of sensitive substrates.[6][7] Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be good alternatives, especially if your starting materials are base-sensitive.[8]

    • Action Plan:

      • If using a weak base, try switching to a stronger one like NaOt-Bu or LHMDS.

      • Ensure the base is anhydrous, as water can hydrolyze the active catalyst and starting materials.

  • Low Reaction Temperature: The reaction may have a high activation energy barrier.

    • Action Plan: Incrementally increase the reaction temperature, typically in the range of 80-110 °C, while monitoring for decomposition.[1]

Issue 2: Formation of Significant Side Products

Your starting materials are consumed, but the desired product is contaminated with one or more major impurities, leading to a low isolated yield.

Common Side Products and Solutions:

  • Bis-arylation of Piperazine: This is a very common issue when using unprotected piperazine, as both nitrogen atoms can react.[2]

    • Expert Insight: The mono-arylated product can sometimes be more reactive than the starting piperazine, leading to the formation of the undesired bis-arylated product.

    • Action Plan:

      • Use a Protecting Group: The most robust solution is to use a mono-protected piperazine, such as N-Boc-piperazine.[8][10] This ensures only one nitrogen is available for coupling. The Boc group can be easily removed later.

      • Stoichiometry Control: Use a large excess of piperazine (5-10 equivalents).[8] This statistically favors the mono-arylation.

      • Slow Addition: Add the aryl halide slowly to the reaction mixture to maintain a low concentration, further disfavoring the second addition.[8]

  • Hydrodehalogenation of the Aryl Halide: The aryl halide is converted to the corresponding arene.

    • Expert Insight: This side reaction can occur via β-hydride elimination from the palladium-amide intermediate, which competes with reductive elimination.[4] It can also be a sign of catalyst decomposition or running the reaction for too long or at too high a temperature.[10]

    • Action Plan:

      • Lower the Temperature: This can often favor the desired reductive elimination pathway.

      • Change the Ligand: Bulkier ligands can sterically disfavor the conformation required for β-hydride elimination.

      • Use a Weaker Base: Strong bases can sometimes promote this side reaction.

Issue 3: Difficulty in Product Isolation and Purification

The reaction appears to work, but isolating the pure product is challenging, resulting in a low final yield.

Possible Causes & Recommended Actions:

  • Co-elution with Ligand-Derived Impurities: Oxidized phosphine ligands or other byproducts can be difficult to separate from the desired product.

    • Action Plan:

      • Acid-Base Extraction: If your product is basic (which N-aryl piperazines are), you can perform an acidic wash (e.g., with 1M HCl) to move your product into the aqueous layer, leaving non-polar impurities in the organic phase. Then, basify the aqueous layer and re-extract your product.[8]

      • Optimize Chromatography: Screen different solvent systems for column chromatography. Sometimes a small amount of a polar modifier (like methanol or triethylamine) in your eluent can improve separation.

  • Product is a Stubborn Solid or Oil: This can make handling and purification difficult.

    • Action Plan:

      • Crystallization: If the product is a solid, recrystallization can be a highly effective purification method.[8]

      • Salt Formation: Consider forming a salt of your product (e.g., the hydrochloride or tartrate salt) which may be a more crystalline and easier-to-handle solid.

Frequently Asked Questions (FAQs)

Q1: Which palladium source and ligand combination is a good starting point for my piperazine amination?

A1: A robust starting point for many systems is a combination of a palladium pre-catalyst like XPhos Pd G3 and a strong base like NaOt-Bu in a solvent such as toluene or dioxane.[7] However, the optimal conditions are highly substrate-dependent. It is always recommended to perform a small screen of conditions.

Q2: My aryl halide is an aryl chloride. Are there special considerations?

A2: Yes, aryl chlorides are generally less reactive than aryl bromides or iodides due to the stronger C-Cl bond.[7] Oxidative addition is often the rate-limiting step. To achieve good yields, you will likely need:

  • A highly active, electron-rich, and sterically hindered ligand (e.g., XPhos, RuPhos).[9]

  • Higher reaction temperatures.

  • A strong base.

Q3: How do I choose the right base for my reaction?

A3: The choice of base is a balance between reactivity and substrate stability.

  • Strong Bases (NaOt-Bu, KOt-Bu, LHMDS): Use these for less reactive aryl halides (like chlorides) or when you need to run the reaction at a lower temperature. Be cautious if your substrates have base-sensitive functional groups (e.g., esters).[6]

  • Weaker Bases (Cs₂CO₃, K₃PO₄): These are a good choice for more reactive aryl halides (iodides, bromides) or when your substrates are sensitive to strong bases.[8]

Q4: What is the best solvent for my reaction?

A4: Toluene, dioxane, and THF are the most common solvents for Buchwald-Hartwig aminations.[8] The choice often depends on the solubility of your starting materials and the desired reaction temperature. Aprotic polar solvents like t-butanol can sometimes be beneficial if solubility is an issue.[8] Avoid chlorinated solvents and acetonitrile as they can inhibit the catalyst.[6]

Visualizing the Process

The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_complex L-Pd(II)(Ar)(X) OxAdd->PdII_complex Ligand_Exchange Amine Coordination (Piperazine-H) PdII_complex->Ligand_Exchange Amine_complex [L-Pd(II)(Ar)(Piperazine-H)]+X- Ligand_Exchange->Amine_complex Deprotonation Deprotonation (Base) Amine_complex->Deprotonation Amido_complex L-Pd(II)(Ar)(Piperazine) Deprotonation->Amido_complex Reductive_Elimination Reductive Elimination Amido_complex->Reductive_Elimination Reductive_Elimination->Pd0 Catalyst Regeneration Product Ar-Piperazine Reductive_Elimination->Product

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Observed Check_Conversion Check SM Conversion Start->Check_Conversion Low_Conversion Low/No Conversion Check_Conversion->Low_Conversion Low High_Conversion High Conversion Check_Conversion->High_Conversion High Catalyst 1. Check Catalyst Activity (Use Pre-catalyst) Low_Conversion->Catalyst Side_Products Analyze Side Products High_Conversion->Side_Products Ligand 2. Screen Ligands (Bulky, Electron-Rich) Catalyst->Ligand Base 3. Increase Base Strength (e.g., NaOtBu) Ligand->Base Temp 4. Increase Temperature Base->Temp Bis_Arylation Bis-Arylation? Side_Products->Bis_Arylation Yes Dehalogenation Dehalogenation? Side_Products->Dehalogenation Yes Protect Use N-Boc-Piperazine or Piperazine Excess Bis_Arylation->Protect Optimize Lower Temperature Change Ligand/Base Dehalogenation->Optimize

Caption: A logical workflow for troubleshooting low yields.

Protocols and Data

General Protocol for Buchwald-Hartwig Amination of N-Boc-piperazine

This protocol is a general starting point and may require optimization for your specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • N-Boc-piperazine (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, or a pre-catalyst like XPhos Pd G3, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 1.1-1.2 times the moles of Pd)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, 1.4-2.0 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl halide, N-Boc-piperazine, base, palladium source, and ligand.

  • Seal the tube with a septum.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Recommended Conditions for Different Aryl Halides
Aryl Halide TypeRecommended LigandRecommended BaseTypical Temp. (°C)Key Considerations
Aryl Iodide XantPhos, BINAPCs₂CO₃, K₃PO₄80 - 100Generally reactive; milder conditions are often sufficient.
Aryl Bromide RuPhos, XPhosNaOt-Bu, K₃PO₄90 - 110Good balance of reactivity; a wide range of conditions can be effective.
Aryl Chloride XPhos, BrettPhosNaOt-Bu, LHMDS100 - 120Challenging substrate; requires highly active catalyst systems.
Aryl Triflate BINAP, dppfCs₂CO₃, K₃PO₄80 - 100Reactivity is similar to aryl bromides.

This table provides general guidance. Optimization is crucial for achieving high yields.

References

Technical Support Center: Scaling Up the Synthesis of 1-(3,5-Dichlorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1-(3,5-Dichlorophenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the scale-up of this important pharmaceutical intermediate. Our goal is to equip you with the expertise and practical insights needed to navigate the challenges of this synthesis, ensuring a robust, efficient, and scalable process.

Introduction to the Synthesis of this compound

This compound is a key building block in the synthesis of several active pharmaceutical ingredients (APIs). The successful and efficient synthesis of this compound is therefore of significant interest. Two primary synthetic routes are commonly employed for its preparation: the traditional nucleophilic substitution reaction and the more modern palladium-catalyzed Buchwald-Hartwig amination. Each method presents a unique set of challenges, particularly when transitioning from laboratory-scale experiments to pilot or industrial-scale production.

This guide will delve into the intricacies of both synthetic pathways, offering a structured approach to troubleshooting common issues and answering frequently asked questions.

Section 1: Troubleshooting Guide for Synthesis Routes

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Route 1: Traditional Synthesis via Nucleophilic Substitution

This classical approach typically involves the reaction of 3,5-dichloroaniline with a piperazine precursor, such as bis(2-chloroethyl)amine or diethanolamine, often at elevated temperatures.

cluster_0 Traditional Synthesis Workflow A Step 1: Reactant Mixing (3,5-dichloroaniline + bis(2-chloroethyl)amine) B Step 2: Heating and Reaction (High Temperature, e.g., 120-220°C) A->B Solvent (e.g., xylene) C Step 3: Work-up and Neutralization B->C Reaction monitoring (TLC, HPLC) D Step 4: Extraction and Solvent Removal C->D Base (e.g., NaOH) E Step 5: Purification (e.g., Crystallization or Distillation) D->E Crude product F Final Product E->F Pure this compound cluster_1 Buchwald-Hartwig Amination Workflow G Step 1: Reactant and Catalyst Loading (Aryl halide, piperazine, Pd catalyst, ligand, base) H Step 2: Inert Atmosphere and Heating (e.g., 80-110°C) G->H Anhydrous, deoxygenated solvent (e.g., toluene, dioxane) I Step 3: Reaction Monitoring (HPLC, GC-MS) H->I Stirring J Step 4: Work-up and Catalyst Removal I->J Reaction completion K Step 5: Purification J->K Filtration, extraction L Final Product K->L Pure product

Technical Support Center: Synthesis of 1-(3,5-Dichlorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(3,5-Dichlorophenyl)piperazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical nuances of this synthesis, with a specific focus on the profound impact of solvent selection on reaction outcomes. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your results.

Introduction: The Decisive Role of the Reaction Medium

The synthesis of this compound, a key building block in medicinal chemistry, typically proceeds via a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed Buchwald-Hartwig amination. In both pathways, the solvent is not merely an inert medium but an active participant that dictates reactant solubility, modulates nucleophile reactivity, stabilizes transition states, and ultimately governs the reaction's yield, purity, and rate. Misunderstanding the role of the solvent is a primary source of experimental failure. This guide provides the insights necessary to make informed decisions and troubleshoot common solvent-related issues.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both a diagnosis and a validated solution.

Q1: My reaction has stalled with significant amounts of unreacted starting material. The mixture appears heterogeneous. What's the likely cause?

A1: The primary suspect is poor solubility of your starting materials, particularly the aryl halide (e.g., 1,3,5-trichlorobenzene). If reactants are not fully dissolved, the reaction can only occur at the solid-liquid interface, leading to drastically reduced rates or complete stalling.

Root Cause Analysis: 1,3,5-Trichlorobenzene has limited solubility in many common polar solvents, especially at lower temperatures. For a reaction to proceed efficiently, all components must be in the solution phase to ensure effective molecular collisions.

Solutions & Protocol Adjustments:

  • Consult Solubility Data: Select a solvent in which your aryl halide is known to be highly soluble at the target reaction temperature. Toluene and cyclohexane, for instance, are excellent solvents for 1,3,5-trichlorobenzene.[1][2][3]

  • Increase Temperature: If compatible with the reaction's thermal stability, increasing the temperature will improve the solubility of most organic solids.[1][2] Toluene or xylene are suitable high-boiling point options for this purpose.[4][5]

  • Consider Solvent Mixtures: A co-solvent system can sometimes improve solubility while maintaining the desired polarity for the reaction mechanism.

Q2: The reaction yield is consistently low, even with complete consumption of the starting material. Could my choice of a protic solvent like ethanol or isopropanol be the issue?

A2: Yes, this is a classic problem. Using a protic solvent in this type of amine coupling reaction can significantly reduce the nucleophilicity of piperazine, thereby lowering the reaction rate and overall yield.

Root Cause Analysis: Protic solvents (those with O-H or N-H bonds) can form strong hydrogen bonds with the lone pair of electrons on the piperazine nitrogen atoms. This solvation shell "cages" the nucleophile, increasing the energy barrier for it to attack the electrophilic aryl halide.[6][7] This effect is particularly detrimental in SNAr reactions where a potent nucleophile is required.

Solutions & Protocol Adjustments:

  • Switch to a Polar Aprotic Solvent: For SNAr pathways, solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are superior. They possess high polarity to stabilize the charged Meisenheimer intermediate—the key transition state in SNAr—without deactivating the piperazine nucleophile through hydrogen bonding.[8][9]

  • Use Aprotic, Nonpolar Solvents for Buchwald-Hartwig: If you are running a palladium-catalyzed coupling, solvents like toluene, dioxane, or THF are the standard choices.[10][11] These solvents are compatible with the catalytic cycle and do not interfere with the catalyst or base.

Q3: I am observing a significant amount of a di-substituted impurity, 1,4-bis(3,5-dichlorophenyl)piperazine. How can I improve selectivity for the mono-substituted product?

A3: The formation of the di-substituted product is a common challenge due to the presence of two reactive nitrogen atoms on the piperazine ring. Solvent choice, in conjunction with other reaction parameters, can help control this.

Root Cause Analysis: High temperatures and prolonged reaction times, often employed to drive the reaction to completion in suboptimal solvents, can provide the necessary energy to overcome the steric hindrance and electronic deactivation of the second substitution.

Solutions & Protocol Adjustments:

  • Employ a Large Excess of Piperazine: While not a solvent effect, using a large excess (5-10 equivalents) of piperazine statistically favors mono-substitution. The aryl halide is more likely to encounter an unreacted piperazine molecule than a mono-substituted one.

  • Use a Mono-Protected Piperazine: The most robust solution is to use a starting material like N-Boc-piperazine.[11] This chemically ensures only one nitrogen can react. The Boc group is then removed in a subsequent step.

  • Optimize Solvent and Temperature: In a well-chosen solvent where the reaction proceeds efficiently, you can often use lower temperatures and shorter reaction times, which kinetically favors the mono-substituted product.[11] Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is maximized.

Frequently Asked Questions (FAQs)

Q1: What is the most probable reaction mechanism for this synthesis, and how does the solvent influence it?

A1: Two primary mechanisms are employed for this transformation:

  • Nucleophilic Aromatic Substitution (SNAr): This is a two-step addition-elimination process. Piperazine (the nucleophile) attacks the electron-deficient aryl halide, forming a negatively charged, non-aromatic intermediate called a Meisenheimer complex. The leaving group (e.g., a chloride ion) is then expelled, restoring aromaticity.[12]

    • Solvent Effect: The rate-determining step is typically the formation of the charged Meisenheimer complex. Polar aprotic solvents (DMF, DMSO) are ideal because they effectively stabilize this charged intermediate without deactivating the amine nucleophile, thereby accelerating the reaction.[7][9]

  • Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction. The mechanism involves a catalytic cycle of oxidative addition, ligand exchange, and reductive elimination to form the C-N bond.[13]

    • Solvent Effect: The choice of solvent is critical for catalyst stability and activity. Aprotic solvents of low to medium polarity, such as toluene, 1,4-dioxane, or THF, are most common.[10] These solvents effectively dissolve the catalyst complex and organic substrates while being compatible with the strong bases (e.g., NaOt-Bu, K₃PO₄) used.

Q2: Why is it critical to use anhydrous (dry) solvents for a Buchwald-Hartwig reaction?

A2: Water can be detrimental to the Buchwald-Hartwig catalytic cycle. It can react with the strong bases used, hydrolyze the phosphine ligands, and potentially deactivate the palladium catalyst, leading to low yields or complete reaction failure. Therefore, using freshly distilled or commercially available anhydrous solvents is essential for reproducibility and success.

Q3: Can this reaction be performed without a solvent?

A3: Yes, solvent-free or "neat" conditions have been successfully developed for some Buchwald-Hartwig aminations.[14][15] This approach is considered a "green chemistry" alternative. It typically involves heating a mixture of the aryl halide, amine, base, and catalyst. The benefits include reduced waste, lower cost, and often faster reaction times. However, this method may require careful temperature control to avoid thermal decomposition and may not be suitable for all substrate combinations.[16]

Data Summary & Visualization

Effective solvent selection begins with understanding the physical properties of the reactants and the solvents themselves.

Table 1: Solubility of 1,3,5-Trichlorobenzene in Various Organic Solvents

This table summarizes the mole fraction solubility (x) of 1,3,5-trichlorobenzene, a common starting material for this synthesis, at various temperatures. This data is crucial for ensuring a homogeneous reaction mixture.

SolventSolubility (x) at 283.15 K (10°C)Solubility (x) at 298.15 K (25°C)Solubility (x) at 313.15 K (40°C)Reference
Toluene0.20150.28410.3924[2]
Cyclohexane0.12550.19830.3011[2]
Ethyl Acetate0.15120.21170.2895[2]
Acetone0.13450.18320.2456[2]
n-Butanol0.08990.13880.2078[2]
Isopropyl Alcohol0.04870.07550.1132[2]

Data adapted from the Journal of Chemical & Engineering Data.[2]

Visualization of Key Concepts
Solvent Selection Workflow

This diagram outlines a logical workflow for selecting an appropriate solvent system for the synthesis of this compound.

A Start: Define Reaction B Choose Synthetic Route A->B C S(N)Ar Pathway B->C Nucleophilic Aromatic Substitution D Buchwald-Hartwig Pathway B->D Pd-Catalyzed Cross-Coupling G Select Polar Aprotic Solvent (e.g., DMF, DMSO, NMP) C->G H Select Aprotic, Low-Polarity Solvent (e.g., Toluene, Dioxane) D->H E Check Reactant Solubility (See Table 1) F Solubility Adequate? E->F I Consider Higher Temperature or Co-solvent F->I No J Proceed with Experiment F->J Yes G->E H->E I->E K Poor Solubility L Good Solubility

Caption: A decision-making workflow for solvent selection.

Role of Polar Aprotic Solvents in SNAr

This diagram illustrates how polar aprotic solvents stabilize the critical Meisenheimer complex intermediate, accelerating the reaction.

cluster_0 S(N)Ar Reaction Coordinate cluster_1 Solvent Interaction R Reactants (Aryl-Cl + Piperazine) TS Meisenheimer Complex (Transition State) [Aryl(Cl)(Pip)]- R->TS ΔG‡ P Products (Aryl-Pip + Cl-) TS->P Solvent Polar Aprotic Solvent (e.g., DMSO) Solvent->TS stabilization

Caption: Stabilization of the SNAr intermediate by polar aprotic solvents.

Experimental Protocols

The following are generalized starting protocols. Note: These are illustrative and should be optimized for your specific laboratory conditions and scale.

Protocol 1: Synthesis via SNAr Reaction

This protocol is favored when using a highly activated aryl halide or when avoiding metal catalysts is desired.

Materials:

  • 1,3-dichloro-5-iodobenzene (1 eq.)

  • Piperazine (5 eq.)

  • Potassium Carbonate (K₂CO₃, 2 eq.)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add piperazine and anhydrous DMF.

  • Stir the mixture until the piperazine is fully dissolved.

  • Add potassium carbonate to the solution.

  • Add 1,3-dichloro-5-iodobenzene to the reaction mixture. Note: The reaction is often more efficient with an iodo or bromo leaving group compared to a chloro group in SNAr.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

This protocol is highly versatile and effective for coupling aryl chlorides.

Materials:

  • 1,3,5-Trichlorobenzene (1 eq.)

  • Piperazine (1.2 eq.)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq.)

  • RuPhos (0.04 eq.)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 eq.)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂, RuPhos, and Sodium tert-butoxide.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene, followed by 1,3,5-trichlorobenzene and piperazine.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-18 hours).

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl).

  • Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

Validation & Comparative

A Comparative Guide to Validating the Biological Activity of 1-(3,5-Dichlorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and characterize the biological activity of 1-(3,5-Dichlorophenyl)piperazine. We will objectively compare its potential performance with relevant alternatives, supported by detailed experimental protocols and data interpretation guidelines. Our approach emphasizes scientific integrity, ensuring that each protocol is a self-validating system.

Introduction and Rationale

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents targeting the central nervous system (CNS).[1][2] Phenylpiperazine derivatives, in particular, are known to interact with a variety of monoamine receptors and transporters, leading to their use as antidepressants, antipsychotics, and anxiolytics.[3][4]

This compound is a halogenated phenylpiperazine derivative. While its direct biological activity is not extensively documented in public literature, its structural similarity to known psychoactive compounds, such as the anxiogenic agent 1-(3-Chlorophenyl)piperazine (mCPP) and the aripiprazole metabolite 1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP), strongly suggests potential activity at serotonin (5-HT) and dopamine (D) receptors.[5][6][7][8] Therefore, a systematic validation of its biological activity is a critical step in evaluating its therapeutic potential.

This guide will focus on a comparative analysis of this compound against its structural isomer, 2,3-DCPP, and the well-characterized serotonergic agent, mCPP. We will detail the necessary in vitro assays to determine its binding affinity and functional activity at key serotonin and dopamine receptor subtypes.

Comparative Compounds and Endogenous Ligands

To provide a robust assessment of this compound's activity, it is essential to benchmark it against appropriate reference compounds.

Compound/LigandRationale for Comparison
This compound The test compound with unknown activity.
1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP) A key metabolite of the atypical antipsychotic aripiprazole, with known partial agonist activity at D2 and D3 receptors.[5][9]
1-(3-Chlorophenyl)piperazine (mCPP) A non-selective serotonin receptor agonist, often used to probe serotonergic systems.[4][6] It also has an affinity for the serotonin transporter.[10]
Serotonin (5-HT) The endogenous agonist for serotonin receptors.
Dopamine The endogenous agonist for dopamine receptors.

Key Biological Targets and Signaling Pathways

Based on the pharmacology of related phenylpiperazine compounds, the primary targets for investigation are key G-protein coupled receptors (GPCRs) within the serotonin and dopamine systems.

Serotonin Receptors

Serotonin receptors are a diverse family of receptors that mediate a wide range of physiological and psychological processes.[11] We will focus on the following subtypes:

  • 5-HT1A Receptor: A Gi/o-coupled receptor that inhibits adenylyl cyclase. It is a target for anxiolytics and antidepressants.

  • 5-HT2A Receptor: A Gq/11-coupled receptor that activates the phospholipase C (PLC) signaling pathway, leading to an increase in intracellular calcium.[12][13] It is a key target for atypical antipsychotics and psychedelics.

  • 5-HT2C Receptor: Another Gq/11-coupled receptor involved in the regulation of mood, appetite, and cognition. mCPP has a notable potency at this receptor.[6]

Serotonin_Receptor_Signaling_Pathways cluster_5HT1A 5-HT1A Receptor (Gi/o-coupled) cluster_5HT2A_2C 5-HT2A/2C Receptors (Gq/11-coupled) 5-HT1A_R 5-HT1A Gi_o Gi/o 5-HT1A_R->Gi_o AC_inhib Adenylyl Cyclase (Inhibition) Gi_o->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec 5-HT2_R 5-HT2A / 5-HT2C Gq_11 Gq/11 5-HT2_R->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_inc ↑ Intracellular Ca²⁺ IP3_DAG->Ca_inc PKC_act PKC Activation IP3_DAG->PKC_act

Caption: Simplified signaling pathways for key serotonin receptors.

Dopamine Receptors

Dopamine receptors are crucial for motor control, motivation, and reward. Atypical antipsychotics often target these receptors.

  • D2 Receptor: A Gi/o-coupled receptor that is a primary target for both typical and atypical antipsychotics.

  • D3 Receptor: Also Gi/o-coupled, it is implicated in cognition and substance abuse.[7][14]

Dopamine_Receptor_Signaling_Pathway cluster_D2_D3 Dopamine D2/D3 Receptors (Gi/o-coupled) D2_D3_R D2 / D3 Gi_o_D Gi/o D2_D3_R->Gi_o_D AC_inhib_D Adenylyl Cyclase (Inhibition) Gi_o_D->AC_inhib_D cAMP_dec_D ↓ cAMP AC_inhib_D->cAMP_dec_D

Caption: Simplified signaling pathway for D2/D3 dopamine receptors.

Experimental Workflows for Biological Activity Validation

A two-stage approach is recommended for a thorough validation: first, determine the binding affinity of the compound to the receptors of interest, and second, characterize its functional effect as an agonist, antagonist, or inverse agonist.

Experimental_Workflow Start Test Compound: This compound Binding_Assay Stage 1: Radioligand Binding Assays Start->Binding_Assay Affinity Determine Affinity (Ki) for 5-HT & D Receptors Binding_Assay->Affinity Functional_Assay Stage 2: Functional Assays Efficacy Determine Functional Activity (EC50/IC50, Emax) Functional_Assay->Efficacy Affinity->Functional_Assay If significant binding is observed Conclusion Pharmacological Profile Efficacy->Conclusion

Caption: High-level experimental workflow for validation.

Stage 1: Receptor Binding Affinity

Radioligand binding assays are the gold standard for measuring the affinity of a ligand for a receptor.[11][15] These assays quantify the ability of a test compound to displace a radioactively labeled ligand with known affinity for the target receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound and comparators for selected serotonin and dopamine receptors. A lower Ki value indicates a higher binding affinity.

Methodology: Competition binding assays will be performed using membranes from cells stably expressing the human recombinant receptor of interest.[16][17]

Comparative Data (Illustrative)

The following table presents hypothetical Ki values for this compound to illustrate how the data would be presented, alongside literature-derived values for the comparators.

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)D2 (Ki, nM)D3 (Ki, nM)
This compound 502515250180
1-(2,3-Dichlorophenyl)piperazine ModerateModerateModerateLow (Partial Agonist)[5]Low (Partial Agonist)[7]
1-(3-Chlorophenyl)piperazine (mCPP) ~130~30~1-5>1000>1000
Serotonin ~1-5~5-10~5-15HighHigh
Dopamine HighHighHigh~1-10~1-10

*Values are for illustrative purposes only and must be determined experimentally.

Stage 2: Functional Activity

Once binding affinity is established, functional assays are crucial to determine whether the compound activates (agonist), blocks (antagonist), or has no effect on receptor signaling.[12][18]

Objective: To determine the potency (EC50 for agonists, IC50 for antagonists) and efficacy (Emax) of this compound at the target receptors.

Methodology:

  • [35S]GTPγS Binding Assay: This assay measures the first step in G-protein activation following receptor stimulation by an agonist.[19][20] It is particularly useful for Gi/o-coupled receptors like 5-HT1A, D2, and D3. An increase in [35S]GTPγS binding indicates agonist activity.

  • Second Messenger Assays: These assays measure downstream signaling events. For Gq/11-coupled receptors like 5-HT2A and 5-HT2C, measuring intracellular calcium mobilization is a common and robust method.[13][21]

Comparative Data (Illustrative)

Compound5-HT1A (EC50, Emax)5-HT2A (EC50, Emax)D2 (EC50, Emax)
This compound IC50 = 40 nM (Antagonist)EC50 = 30 nM, 60% (Partial Agonist)IC50 = 300 nM (Antagonist)
1-(2,3-Dichlorophenyl)piperazine --Partial Agonist
1-(3-Chlorophenyl)piperazine (mCPP) AgonistAgonist-
Serotonin Full AgonistFull Agonist-
Dopamine --Full Agonist

*Values are for illustrative purposes only and must be determined experimentally.

Detailed Experimental Protocols

Protocol: Radioligand Competition Binding Assay

This protocol is a general template and should be optimized for each receptor-radioligand pair.

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the target receptor (e.g., human 5-HT2A).

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM EDTA, pH 7.4) using a Dounce homogenizer.

    • Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei and debris.

    • Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes.[16]

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer, determine protein concentration (e.g., BCA assay), and store at -80°C.

  • Assay Procedure:

    • In a 96-well plate, add in order:

      • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).

      • Test compound (this compound or comparators) at 10-12 different concentrations.

      • Radioligand at a fixed concentration (near its Kd value, e.g., [3H]Ketanserin for 5-HT2A).

      • Membrane preparation (typically 10-50 µg protein per well).

    • Define non-specific binding using a high concentration of a known unlabeled ligand (e.g., 10 µM Mianserin for 5-HT2A).

    • Define total binding in wells with no test compound.

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[16]

  • Filtration and Counting:

    • Rapidly harvest the contents of each well onto glass fiber filters (e.g., GF/B) using a cell harvester, washing multiple times with ice-cold wash buffer to separate bound from free radioligand.[15]

    • Dry the filters and place them in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

Protocol: [35S]GTPγS Binding Assay
  • Assay Setup:

    • In a 96-well plate, add in order:

      • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).

      • GDP (typically 10-30 µM final concentration).

      • Test compound at various concentrations (for agonist mode) or a fixed concentration of agonist plus various concentrations of the test compound (for antagonist mode).

      • Membrane preparation (2-20 µg protein).

    • Pre-incubate for 15-20 minutes at 30°C.

  • Initiation and Incubation:

    • Initiate the reaction by adding [35S]GTPγS (typically 0.1-0.5 nM).

    • Incubate for 30-60 minutes at 30°C with gentle agitation.[19]

  • Termination and Detection:

    • Terminate the reaction by rapid filtration over glass fiber filters, similar to the binding assay.

    • Wash filters with ice-cold buffer.

    • Quantify bound [35S]GTPγS by liquid scintillation counting.

  • Data Analysis:

    • Plot the stimulated [35S]GTPγS binding against the log concentration of the compound.

    • For agonists, fit the data to a sigmoidal dose-response curve to determine EC50 and Emax (relative to a standard full agonist).

    • For antagonists, determine the IC50 from the inhibition curve.

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for the initial validation of the biological activity of this compound. By comparing its binding affinity and functional profile to structurally related and well-characterized compounds, researchers can build a comprehensive understanding of its pharmacological properties.

The proposed workflow, starting with radioligand binding assays followed by functional characterization, will elucidate its primary molecular targets and mechanism of action. The illustrative data tables provide a clear framework for presenting and interpreting the experimental results. Based on these initial in vitro findings, further studies, including selectivity panels against a broader range of receptors and transporters, as well as in vivo behavioral assays, can be strategically designed to fully explore the therapeutic potential of this novel compound.

References

A Comparative Guide to the Structure-Activity Relationship of 1-(3,5-Dichlorophenyl)piperazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth technical analysis of the structure-activity relationships (SAR) of 1-(3,5-dichlorophenyl)piperazine analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings on the synthesis, biological targets, and functional activities of this important class of compounds. We will explore the nuanced effects of structural modifications on their pharmacological profiles, with a focus on their interactions with dopamine and serotonin receptors, as well as their potential in oncology and infectious diseases.

Introduction: The Versatility of the Phenylpiperazine Scaffold

The 1-arylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] Its ability to be readily modified at the N4-position allows for the exploration of a vast chemical space, leading to compounds with a wide range of biological activities. The this compound core, in particular, has been a subject of intense investigation due to its presence in compounds targeting the central nervous system (CNS). The dichloro-substitution pattern on the phenyl ring significantly influences the electronic and lipophilic properties of the molecule, thereby affecting its binding affinity and selectivity for various biological targets.

Core Structure and Numbering

The fundamental structure of the compounds discussed in this guide is the this compound core. The numbering convention used throughout this document is as follows:

Caption: General structure of this compound.

Synthesis of this compound Analogs

The synthesis of this compound analogs typically involves a multi-step process. A general and widely adopted method is the reaction of a substituted aniline with a bis(2-haloethyl)amine derivative.

Representative Synthetic Protocol:

A common route to synthesize the this compound core involves the reaction of 3,5-dichloroaniline with bis(2-chloroethyl)amine hydrochloride.[2] The subsequent N-alkylation or N-acylation of the piperazine ring allows for the introduction of various substituents at the N4-position, leading to a diverse library of analogs.

Step 1: Synthesis of this compound

  • To a solution of 3,5-dichloroaniline in a suitable high-boiling solvent such as xylene, add bis(2-chloroethyl)amine hydrochloride.

  • Heat the reaction mixture at reflux for an extended period (e.g., 24-48 hours).

  • After cooling, the reaction mixture is typically worked up by extraction and purification via chromatography or crystallization to yield this compound.

Step 2: N4-Functionalization

The secondary amine of the piperazine ring is a versatile handle for further derivatization.

  • N-Alkylation: Reaction with an appropriate alkyl halide (e.g., R-Br, R-Cl) in the presence of a base (e.g., K2CO3, Et3N) in a polar aprotic solvent (e.g., acetonitrile, DMF) affords the N4-alkylated analogs.

  • N-Acylation: Treatment with an acyl chloride or carboxylic acid (using a coupling agent like HATU or BOP-Cl) in the presence of a base provides the corresponding N4-acylated derivatives.

Structure-Activity Relationships at Dopamine and Serotonin Receptors

A significant body of research on this compound analogs has focused on their activity at dopamine (D2, D3) and serotonin (5-HT1A) receptors, which are key targets for the treatment of various neuropsychiatric disorders.[3][4][5]

Dopamine D2 and D3 Receptor Affinity

The affinity of these analogs for D2 and D3 receptors is highly dependent on the nature of the substituent at the N4-position of the piperazine ring. Generally, a long-chain aromatic or heteroaromatic moiety connected via an appropriate linker enhances affinity and selectivity.

Key SAR Observations:

  • The Dichlorophenyl Moiety: The 3,5-dichloro substitution pattern is often associated with potent activity. Variations in the substitution on the phenyl ring can modulate affinity and selectivity. For instance, moving the chloro substituents to the 2,3-positions can alter the D2/D3 selectivity profile.[6]

  • The Linker: The length and rigidity of the linker between the piperazine nitrogen and the terminal group are critical. Alkyl chains of four to five carbons are frequently optimal for high affinity.

  • The Terminal Group: The nature of the terminal aromatic or heteroaromatic group plays a crucial role in determining both affinity and functional activity (agonist, antagonist, or partial agonist).

Serotonin 5-HT1A Receptor Affinity

Many D2/D3 receptor ligands based on the arylpiperazine scaffold also exhibit significant affinity for the 5-HT1A receptor.[3][5] This dual activity is a hallmark of several atypical antipsychotic drugs.

Key SAR Observations:

  • The structural requirements for high 5-HT1A affinity often overlap with those for D2/D3 receptors.

  • The nature of the aryl group on the piperazine and the terminal moiety can be fine-tuned to modulate the D2/5-HT1A affinity ratio.

Comparative Binding Affinities (Ki, nM)
Compound/AnalogD2 Receptor Ki (nM)D3 Receptor Ki (nM)5-HT1A Receptor Ki (nM)Reference
Aripiprazole Analog ---[7]
9b--23.9[7]
12a300-41.5[7]
Fluorophenylpiperazine Analog ---[8]
3a>10009667.8[8]
6a>10001.4199[8]
7a>10002014.3[8]

Note: The data presented are from different studies and should be compared with caution due to variations in experimental conditions.

Signaling Pathways

The interaction of this compound analogs with their target receptors initiates a cascade of intracellular signaling events.

Dopamine D2 Receptor Signaling

D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins. Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors.

D2_Signaling D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Cellular Effects PKA->Downstream Phosphorylation of targets

Caption: Simplified Dopamine D2 Receptor Signaling Pathway.

Serotonin 5-HT1A Receptor Signaling

5-HT1A receptors are also GPCRs that couple to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, resulting in neuronal hyperpolarization.

Caption: Simplified Serotonin 5-HT1A Receptor Signaling Pathway.

Anticancer and Antimycobacterial Activities

Recent studies have expanded the therapeutic potential of dichlorophenylpiperazine analogs beyond CNS disorders, with promising results in oncology and infectious diseases.

In Vitro Cytotoxicity

Several this compound derivatives have demonstrated potent cytotoxic activity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis.

Comparative Cytotoxicity Data (IC50, µM)

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Chlorophenylamino-s-triazine 2c MCF7 (Breast)4.14[9]
Chlorophenylamino-s-triazine 2c C26 (Colon)7.87[9]
Chlorophenylamino-s-triazine 3c MCF7 (Breast)4.98[9]
Chlorophenylamino-s-triazine 3c C26 (Colon)3.05[9]
Benzo[a]phenazine-Piperazine Derivative 5d-2 HeLa (Cervical)1.04-2.27[10]
Benzo[a]phenazine-Piperazine Derivative 5d-2 A549 (Lung)1.04-2.27[10]
Benzo[a]phenazine-Piperazine Derivative 5d-2 MCF-7 (Breast)1.04-2.27[10]
Benzo[a]phenazine-Piperazine Derivative 5d-2 HL-60 (Leukemia)1.04-2.27[10]

Note: The data presented are from different studies and should be compared with caution due to variations in experimental conditions.

Antimycobacterial Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel antitubercular agents. Certain dichlorophenylpiperazine analogs have shown promising antimycobacterial activity.

Comparative Antimycobacterial Activity (MIC, µM)

Compound/AnalogM. tuberculosis H37Ra MIC (µM)Reference
Compound 6e < 3.80[4]
Compound 8h 8[11]

Note: MIC stands for Minimum Inhibitory Concentration.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for key experiments.

Radioligand Binding Assay for D2/D3 Receptors

This protocol is adapted from established methods for determining the binding affinity of unlabeled compounds.

Materials:

  • Cell membranes expressing human D2 or D3 receptors

  • Radioligand (e.g., [3H]-Spiperone)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Non-specific binding determinator (e.g., Haloperidol)

  • Test compounds

  • 96-well plates

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add assay buffer, radioligand, and either the test compound, vehicle, or the non-specific binding determinator.

  • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the Ki values using appropriate software.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Conclusion

The this compound scaffold represents a highly versatile platform for the design of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of specific structural modifications in determining the pharmacological profile of these analogs. By systematically modulating the substituents on the phenyl and piperazine rings, as well as the nature of the linker and terminal moieties, it is possible to fine-tune the affinity and selectivity for various biological targets, including dopamine and serotonin receptors. Furthermore, the emerging data on the anticancer and antimycobacterial activities of these compounds open up new avenues for their therapeutic application. The experimental protocols and signaling pathway diagrams provided herein offer a valuable resource for researchers in the field, facilitating the rational design and evaluation of new and improved this compound-based drug candidates.

References

A Comparative Analysis of Dichlorophenylpiperazine Isomers' Receptor Binding Profiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Within the expansive landscape of neuropharmacology, phenylpiperazine derivatives represent a cornerstone for the development of centrally acting therapeutic agents. Their versatile scaffold allows for nuanced interactions with a wide array of G-protein coupled receptors (GPCRs), particularly within the dopaminergic and serotonergic systems. This guide focuses on a specific subset of these compounds: the dichlorophenylpiperazine (DCPP) isomers. The precise positioning of two chlorine atoms on the phenyl ring drastically alters the molecule's electronic and steric properties, leading to distinct receptor binding affinities and functional outcomes.

This document provides a detailed comparative analysis of the 2,3-DCPP and 3,4-DCPP isomers, with additional context provided by related chlorinated phenylpiperazines. Understanding these structure-activity relationships (SAR) is paramount for researchers, scientists, and drug development professionals aiming to design novel ligands with improved selectivity and desired pharmacological profiles. We will delve into the experimental data that underpins our understanding of these interactions, provide detailed protocols for key assays, and explore the downstream signaling consequences of receptor binding.

Comparative Receptor Binding Profiles of DCPP Isomers

The pharmacological profile of a DCPP isomer is fundamentally defined by its binding affinity (Ki) at various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity. The data presented below, synthesized from multiple in vitro studies, highlights the critical influence of chlorine atom placement on receptor interaction.

Dopamine Receptor Subtypes

The 2,3-dichloro substitution pattern is a recurring motif in ligands targeting the D3 dopamine receptor with high affinity.[1] Studies have shown that the 2,3-dichlorophenylpiperazine moiety, when incorporated into larger molecules, consistently yields compounds with subnanomolar affinity for the D3 receptor.[1] For instance, one such derivative demonstrated a Ki value of less than 10 nM at the D3 receptor, with a 56-fold selectivity over the D2 receptor.[1] This suggests that the electronic and steric properties conferred by the 2,3-dichloro substitution are highly favorable for interaction with the D3 binding pocket. In contrast, while data for the standalone 3,4-DCPP isomer is less prevalent in the context of high-affinity D3 ligands, it is known to act as a serotonin releasing agent.[2]

It has been noted that 2,3-DCPP itself acts as a partial agonist at both D2 and D3 dopamine receptors.[2] The development of selective D3 receptor antagonists is of significant interest for treating neuropsychiatric disorders, and the 2,3-DCPP scaffold has proven to be a valuable starting point for these efforts.[3]

Serotonin Receptor Subtypes
Adrenergic Receptor Subtypes

The interaction of DCPP isomers with adrenergic receptors is less extensively characterized than their dopaminergic and serotonergic profiles. However, it is known that 3,4-DCPP acts as a β1-adrenergic receptor blocker, albeit with relatively low affinity.[2] Adrenergic receptors, which are activated by norepinephrine and epinephrine, play a crucial role in regulating cardiovascular function and other physiological processes.[8][9] The ability of a DCPP isomer to interact with these receptors could contribute to its overall pharmacological effect and side-effect profile.

Summary of Receptor Binding Affinities (Ki, nM)
IsomerD2 ReceptorD3 ReceptorSerotonin ReceptorsAdrenergic Receptors
2,3-DCPP Partial Agonist[2]Partial Agonist[2]Likely interacts with multiple subtypes (inferred from mCPP)[4]Data not readily available
3,4-DCPP Data not readily availableData not readily availableSerotonin Releasing Agent[2]β1-adrenergic blocker (low affinity)[2]

This table summarizes the known functional activities and binding characteristics. Precise Ki values for the standalone isomers across a comprehensive panel of receptors are not consistently available in the literature.

Experimental Methodologies: Unveiling Receptor Interactions

The binding affinity data discussed above is primarily generated through in vitro radioligand binding assays. These experiments are fundamental to pharmacology and provide a quantitative measure of a compound's ability to interact with a specific receptor.

Protocol 1: Competitive Radioligand Binding Assay

This protocol describes a standard method for determining the binding affinity (Ki) of an unlabeled test compound (e.g., a DCPP isomer) by measuring its ability to displace a radiolabeled ligand from a receptor.[10][11][12]

Objective: To determine the inhibitory constant (Ki) of a test compound at a specific receptor subtype.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from transfected HEK293 cells).

  • Radioligand with known affinity (Kd) for the receptor (e.g., [3H]Spiperone for D2 receptors).

  • Unlabeled test compounds (DCPP isomers).

  • Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[12]

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Step-by-Step Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a cold lysis buffer and pellet the membranes through centrifugation.[12] Resuspend the pellet in fresh buffer and store at -80°C. On the day of the assay, thaw the membranes and resuspend them in the final assay buffer.[12]

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Radioligand + Membranes.

    • Non-specific Binding (NSB): Radioligand + Membranes + a high concentration of a known unlabeled ligand.

    • Competitive Binding: Radioligand + Membranes + varying concentrations of the test compound.

  • Incubation: Add the membrane preparation, radioligand, and test compound solutions to the wells.[12] Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[12]

  • Filtration: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters.[11] The membranes with the bound radioligand will be trapped on the filter.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the NSB counts from the total binding counts.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Receptor Membranes Incubation Incubate to Equilibrium Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Test_Compound Test Compound (DCPP) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Separate Bound/Free Counting Scintillation Counting Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Workflow for a Competitive Radioligand Binding Assay.
Protocol 2: cAMP Functional Assay for Gαi/o-Coupled Receptors

Binding affinity does not reveal the functional consequence of a ligand-receptor interaction (i.e., whether the ligand is an agonist, antagonist, or inverse agonist). Functional assays, such as measuring changes in cyclic adenosine monophosphate (cAMP), are necessary to determine this. D2-like dopamine receptors are typically coupled to the inhibitory G-protein, Gαi/o, which, when activated, inhibits adenylyl cyclase and leads to a decrease in intracellular cAMP levels.[13][14]

Objective: To determine the functional activity of a DCPP isomer at a Gαi/o-coupled receptor.

Materials:

  • CHO-K1 or HEK293 cells transiently or stably expressing the Gαi/o-coupled receptor of interest.[15][16]

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds (DCPP isomers).

  • cAMP assay kit (e.g., HTRF, ELISA-based).[15][17]

  • Cell culture reagents.

Step-by-Step Procedure:

  • Cell Culture and Plating: Culture the cells expressing the receptor of interest and seed them into 96-well plates. Allow the cells to adhere and grow overnight.[16]

  • Compound Preparation: Prepare serial dilutions of the test compounds.

  • Cell Stimulation:

    • To measure agonist activity: Add the test compounds to the cells and incubate. Then, add a fixed concentration of forskolin to stimulate cAMP production.

    • To measure antagonist activity: Pre-incubate the cells with the test compounds. Then, add a known agonist for the receptor followed by forskolin.

  • Incubation: Incubate the plates for a specified time (e.g., 30 minutes) at 37°C to allow for changes in intracellular cAMP levels.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.[18] These kits typically rely on a competitive immunoassay format.[17]

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the test compound concentration.

    • For agonists, determine the EC50 (the concentration that produces 50% of the maximal response).

    • For antagonists, determine the IC50 (the concentration that inhibits 50% of the agonist-induced response).

Signaling Pathways and Functional Implications

The interaction of a DCPP isomer with a receptor initiates a cascade of intracellular events. For D2-like dopamine receptors, the canonical pathway involves the inhibition of adenylyl cyclase.

Gαi/o Signaling Pathway

When an agonist, such as dopamine or a DCPP partial agonist, binds to a D2-like receptor, it induces a conformational change in the receptor. This promotes the exchange of GDP for GTP on the α-subunit of the associated Gαi/o protein. The activated Gαi-GTP subunit then dissociates from the βγ-subunits and inhibits the enzyme adenylyl cyclase. This leads to a reduction in the production of the second messenger cAMP.[13] Lower levels of cAMP result in decreased activity of Protein Kinase A (PKA), which in turn modulates the phosphorylation of various downstream targets, ultimately altering cellular function.[19]

Gai_Signaling cluster_membrane Plasma Membrane Receptor D2-like Receptor G_Protein Gαi/oβγ-GDP Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., Dopamine) Agonist->Receptor Binds ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Cell_Response Cellular Response PKA_active->Cell_Response Phosphorylates Targets

Canonical Gαi/o-coupled receptor signaling pathway.

Conclusion and Future Directions

The comparative analysis of dichlorophenylpiperazine isomers underscores a fundamental principle of medicinal chemistry: subtle structural modifications can lead to profound changes in pharmacological activity. The 2,3-dichloro substitution pattern consistently confers high affinity for the dopamine D3 receptor, making it a privileged scaffold for the design of selective ligands. In contrast, the 3,4-dichloro isomer exhibits a different profile, with known activity as a serotonin releasing agent and a weak β1-adrenergic blocker.

This guide provides a framework for understanding the structure-activity relationships of these compounds and the experimental techniques used to elucidate them. For drug development professionals, this knowledge is critical for the rational design of next-generation therapeutics with enhanced selectivity and reduced off-target effects. Future research should aim to generate comprehensive binding data for a wider range of DCPP isomers across a broader panel of CNS receptors. Furthermore, elucidating the functional activity (agonist vs. antagonist) of these isomers at each target is essential for predicting their in vivo effects and therapeutic potential. By combining detailed in vitro profiling with in vivo pharmacological studies, the scientific community can continue to leverage the versatility of the dichlorophenylpiperazine scaffold to develop novel treatments for a variety of neuropsychiatric and neurological disorders.

References

A Comparative Guide to Phenylpiperazine Efficacy: Profiling 1-(3,5-Dichlorophenyl)piperazine in the Context of Serotonergic Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Guide Prepared by: Gemini, Senior Application Scientist

Introduction: The Phenylpiperazine Scaffold in Neuropharmacology

The phenylpiperazine moiety is a cornerstone in the design of centrally acting agents, renowned for its versatile interaction with a range of monoaminergic receptors. Compounds built on this scaffold are integral to therapies for depression, anxiety, and psychosis. Their clinical utility stems from their ability to modulate neurotransmitter systems, primarily serotonin (5-hydroxytryptamine, 5-HT) and dopamine (DA). A key metabolite of several successful drugs, such as the antidepressant Trazodone and the antipsychotic Aripiprazole, is a phenylpiperazine derivative, underscoring the intrinsic activity of this chemical class.

This guide provides a comparative analysis of the in vitro and in vivo efficacy of phenylpiperazine-based compounds. We will focus on the nuanced effects of chloro-substitution on the phenyl ring by examining the well-characterized agent 1-(3-chlorophenyl)piperazine (m-CPP) as a benchmark. While direct experimental data for 1-(3,5-Dichlorophenyl)piperazine (DCPP) is not extensively available in peer-reviewed literature, this guide will establish a robust scientific framework to infer its potential pharmacological profile. We will achieve this by dissecting the structure-activity relationships (SAR) of related dichlorophenylpiperazine isomers and providing detailed, validated protocols for its empirical characterization.

This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the pharmacological landscape of phenylpiperazines and to design experiments to elucidate the activity of novel analogues like this compound.

Pharmacological Benchmark: 1-(3-chlorophenyl)piperazine (m-CPP)

To establish a baseline for comparison, we first examine the extensively studied profile of m-CPP, an active metabolite of Trazodone.[1][2][3] m-CPP exhibits a complex pharmacology, acting as a non-selective agonist at multiple serotonin receptors while also interacting with the serotonin transporter (SERT).

In Vitro Profile of m-CPP

The in vitro characteristics of m-CPP reveal a broad-spectrum serotonergic agent. Its primary mechanism involves direct agonism at postsynaptic 5-HT receptors, but it also demonstrates significant affinity for SERT.

  • Receptor Binding: Radioligand binding assays have quantified m-CPP's affinity for various targets. It binds with moderate to high affinity to several 5-HT receptor subtypes, particularly 5-HT2C, and also engages with adrenergic receptors.[4] Notably, it displays an appreciable affinity for the serotonin transporter, which contributes to its mechanism of action.[5]

  • Functional Activity: In vitro functional assays show that m-CPP acts as an agonist at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C receptors.[6] Its interaction with SERT is complex; rather than being a simple reuptake inhibitor, it acts as a serotonin releasing agent, a property demonstrated in in vitro models using brain synaptosomes.[7]

In Vivo Profile of m-CPP

Animal and human studies confirm the central activity of m-CPP, which translates its in vitro receptor interactions into measurable physiological and behavioral outcomes.

  • Neurochemical Effects: In vivo microdialysis studies in rats show that systemic administration of m-CPP robustly increases extracellular serotonin levels in brain regions like the hippocampus.[8] This effect is consistent with its action as a serotonin-releasing agent.[8] Its impact on dopamine is less pronounced, with only modest increases observed at higher doses.[8]

  • Behavioral and Physiological Effects: In preclinical models, m-CPP induces a range of behaviors associated with serotonergic activation, including hypolocomotion and anxiogenic-like effects.[9] In human subjects, oral administration of m-CPP elicits neuroendocrine responses, such as increased plasma levels of prolactin and cortisol, and can produce subjective feelings of anxiety.[6][10] These effects are hallmarks of central 5-HT receptor stimulation.

Comparative Analysis: The Influence of Dichloro-Substitution

The addition of a second chlorine atom to the phenyl ring, as in dichlorophenylpiperazines, can significantly alter the compound's affinity, selectivity, and functional activity. While direct data for the 3,5-dichloro isomer is scarce, we can infer its potential properties by examining related isomers.

  • 2,3-Dichlorophenylpiperazine (2,3-DCPP): This isomer is a known metabolite of the atypical antipsychotics aripiprazole and cariprazine.[5] Unlike m-CPP's broad serotonergic profile, studies show that 2,3-DCPP acts as a partial agonist at dopamine D2 and D3 receptors, with less clarity on its activity at serotonin receptors.[5] This shift from a primarily serotonergic agent to one with significant dopaminergic activity highlights the critical role of substituent positioning.

  • 3,4-Dichlorophenylpiperazine (3,4-DCPP): The 3,4-isomer is reported to act as a serotonin releaser via SERT and as a β1-adrenergic receptor blocker, albeit with relatively low affinity for both.[5]

Inferred Profile of this compound: Based on the established SAR, the 3,5-dichloro substitution pattern is expected to produce a distinct pharmacological profile. The symmetric placement of electron-withdrawing chlorine atoms may influence receptor interactions differently than the asymmetric 2,3- or 3,4-patterns. It is plausible that 1-(3,5-DCPP) retains significant affinity for serotonin receptors, similar to m-CPP, but its selectivity profile across 5-HT subtypes and its activity at dopamine receptors remain to be empirically determined.

Data Summary: Phenylpiperazine Receptor Affinities
Compound5-HT ReceptorsDopamine ReceptorsAdrenergic ReceptorsSerotonin Transporter (SERT)
m-CPP Agonist at 5-HT1A, 1B, 1D, 2C (Ki ≈ 100 nM for 5-HT)[4]Low affinity (Ki > 10,000 nM)[4]Moderate affinity for α1 and β subtypes[4]Moderate affinity (IC50 ≈ 230 nM), acts as a releaser[5][7]
2,3-DCPP Activity unclear[5]Partial agonist at D2 and D3[5]Not well-characterizedNot well-characterized
1-(3,5-DCPP) Data Not Available Data Not Available Data Not Available Data Not Available

Proposed Experimental Workflows for Characterizing this compound

To address the current data gap, a systematic evaluation of 1-(3,5-DCPP) is required. The following section details validated experimental protocols to define its in vitro and in vivo efficacy, providing a clear roadmap for researchers.

Workflow 1: In Vitro Characterization

This workflow aims to determine the binding affinity and functional activity of 1-(3,5-DCPP) at key CNS targets.

Caption: Workflow for in vitro characterization of 1-(3,5-DCPP).

Step-by-Step Protocol: Radioligand Binding Assay

  • Preparation of Membranes: Homogenize brain tissue (e.g., rat cortex for 5-HT receptors) or cultured cells expressing the receptor of interest in an appropriate ice-cold buffer. Centrifuge the homogenate and resuspend the resulting pellet (membrane fraction) in fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the membrane preparation, a specific radioligand (e.g., [³H]-Ketanserin for 5-HT2A receptors), and varying concentrations of the test compound (1-(3,5-DCPP)).

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.

  • Quantification: Wash the filters with ice-cold buffer to remove non-specific binding. Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand. Specific binding is calculated by subtracting non-specific from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and calculate the IC50 value, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathway: Postulated 5-HT2C Receptor Activation

Given the high affinity of many phenylpiperazines for the 5-HT2C receptor, this is a primary candidate for interaction. Activation of this Gq/11-coupled receptor initiates the phospholipase C signaling cascade.

signaling_pathway DCPP 1-(3,5-DCPP) (Hypothesized Agonist) Receptor 5-HT2C Receptor DCPP->Receptor Binds G_protein Gαq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) Activation DAG->PKC Ca ↑ Intracellular Ca2+ ER->Ca Releases Ca->PKC Co-activates

Caption: Hypothesized signaling pathway for 5-HT2C receptor activation.

Workflow 2: In Vivo Efficacy Evaluation

This workflow outlines key preclinical experiments to assess the central effects of 1-(3,5-DCPP) in rodent models.

Caption: Workflow for in vivo characterization of 1-(3,5-DCPP).

Step-by-Step Protocol: Elevated Plus Maze (EPM) for Anxiolytic/Anxiogenic Effects

  • Apparatus: The EPM consists of four arms (two open, two enclosed by walls) arranged in a plus shape and elevated from the floor.

  • Acclimation: Allow animals (typically rats or mice) to acclimate to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer 1-(3,5-DCPP) or vehicle control at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection). A positive control (e.g., diazepam for anxiolytic effects, m-CPP for anxiogenic effects) should be included.

  • Testing: Place the animal on the central platform of the maze, facing an open arm. Allow the animal to explore freely for a set duration (e.g., 5 minutes).

  • Data Collection: An overhead camera connected to video-tracking software records the session. Key parameters measured include the time spent in the open arms versus the closed arms and the number of entries into each arm type.

  • Interpretation: Anxiolytic compounds typically increase the time spent and entries into the open arms, as the animal is less fearful of the open spaces. Conversely, anxiogenic compounds decrease open arm exploration. Total arm entries can be used as a measure of general locomotor activity.

Conclusion and Future Directions

This compound stands as an uncharacterized member of a pharmacologically significant class of compounds. While a definitive comparison of its efficacy is not yet possible due to a lack of published data, a robust framework for its evaluation can be constructed based on the extensive knowledge of related phenylpiperazines. The well-documented profile of m-CPP provides a crucial benchmark, demonstrating a broad-spectrum serotonergic activity that translates to clear in vivo effects. The divergent pharmacology of dichlorinated isomers like 2,3-DCPP underscores the profound impact of substituent placement on molecular targets.

The proposed experimental workflows provide a clear and validated path forward for the scientific community. By systematically executing in vitro binding and functional assays followed by targeted in vivo behavioral studies, the precise pharmacological profile of this compound can be elucidated. This research is essential to determine its potential as a novel pharmacological tool or therapeutic candidate and to fully understand the structure-activity landscape of dichlorinated phenylpiperazines.

References

Navigating the Void: A Comparative Guide to Assessing Cross-Reactivity of 1-(3,5-Dichlorophenyl)piperazine and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher navigating the complex landscape of drug discovery, phenylpiperazine derivatives represent a rich territory of pharmacologically active scaffolds. However, the subtle shift of a single functional group can dramatically alter the biological activity profile of a molecule, transforming a selective ligand into a promiscuous agent, or vice versa. This guide addresses a compound with a notable lack of public pharmacological data, 1-(3,5-Dichlorophenyl)piperazine (3,5-DCPP), and provides a framework for its characterization.

In the absence of direct experimental data for 3,5-DCPP, we will objectively compare the known receptor interaction profiles of its isomers, 1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP) and 1-(3,4-Dichlorophenyl)piperazine (3,4-DCPP), as a predictive foundation. Furthermore, this guide will furnish researchers with the detailed experimental protocols necessary to independently determine the cross-reactivity of 3,5-DCPP against key receptor families, thereby empowering the scientific community to fill this knowledge gap.

The Influence of Isomerism on Phenylpiperazine Pharmacology: A Comparative Overview

The positioning of chlorine atoms on the phenyl ring of dichlorophenylpiperazine isomers significantly influences their interaction with aminergic G-protein coupled receptors (GPCRs), namely serotonin, dopamine, and adrenergic receptors. While data for the 3,5-isomer is unavailable, the known activities of the 2,3- and 3,4-isomers provide critical insights into potential targets.

Table 1: Comparative Receptor Activity of Dichlorophenylpiperazine Isomers

IsomerPrimary Receptor InteractionsReported Activity
1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP) Dopamine D2 and D3 receptorsPartial Agonist[1]
1-(3,4-Dichlorophenyl)piperazine (3,4-DCPP) Serotonin Transporter (SERT), β1-Adrenergic ReceptorSerotonin Releaser, Receptor Blocker (low affinity)[1]
This compound (3,5-DCPP) UndeterminedNo publicly available data

This comparative data underscores the necessity of a comprehensive screening approach for 3,5-DCPP. The known activity of its isomers at dopamine, serotonin, and adrenergic targets makes these receptor families the logical starting point for an in-depth cross-reactivity investigation.

Charting the Course: Experimental Workflows for Determining Receptor Cross-Reactivity

To elucidate the receptor binding profile and functional activity of this compound, a tiered experimental approach is recommended. This begins with broad screening to identify potential interactions, followed by functional assays to determine the nature of these interactions.

G cluster_0 Phase 1: Binding Affinity Profiling cluster_1 Phase 2: Functional Activity Characterization cluster_2 Phase 3: Data Analysis & Interpretation a Compound of Interest (3,5-DCPP) b Radioligand Displacement Assays a->b c Broad Receptor Panel Screen (Serotonin, Dopamine, Adrenergic, etc.) b->c d Identified 'Hit' Receptors c->d High Affinity Binders h Determine Ki values (Binding Affinity) c->h e Functional Assays d->e f cAMP Assay (Gs/Gi-coupled receptors) e->f g Calcium Flux Assay (Gq-coupled receptors) e->g i Determine EC50/IC50 values (Potency & Efficacy) f->i g->i j Generate Selectivity Profile h->j i->j

Caption: A tiered workflow for characterizing the cross-reactivity of an unknown compound.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor.[2][3] This method relies on the competition between the unlabeled test compound (3,5-DCPP) and a radiolabeled ligand with known affinity for the target receptor.

Step-by-Step Methodology:

  • Preparation of Cell Membranes: Prepare cell membrane fractions from cell lines stably expressing the human receptor of interest (e.g., HEK293 cells expressing Dopamine D2 receptor).

  • Assay Buffer: Utilize a binding buffer appropriate for the specific receptor being tested (e.g., Tris-HCl buffer with physiological salts).

  • Reaction Mixture: In a 96-well plate, combine:

    • A fixed concentration of the appropriate radioligand (e.g., [³H]-Spiperone for D2 receptors).

    • Varying concentrations of the test compound (this compound).

    • The cell membrane preparation.

  • Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.[2]

  • Separation of Bound and Free Radioligand: Rapidly filter the reaction mixture through a glass fiber filter mat using a cell harvester. The filter will trap the cell membranes with the bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine non-specific binding by including a high concentration of a known, unlabeled ligand.

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Functional Assays: From Binding to Biological Response

Once binding affinity is established, functional assays are crucial to determine whether the compound acts as an agonist (activator), antagonist (blocker), or inverse agonist at the receptor. The choice of assay depends on the G-protein coupling of the receptor.

Many serotonin, dopamine, and adrenergic receptors signal through the modulation of cyclic AMP (cAMP) levels. Gs-coupled receptors increase cAMP, while Gi-coupled receptors decrease it.

Step-by-Step Methodology:

  • Cell Culture: Plate cells expressing the receptor of interest in a 96- or 384-well plate.

  • Compound Addition:

    • Agonist Mode: Add varying concentrations of this compound to the cells.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of 3,5-DCPP before adding a known agonist at its EC50 concentration.[4]

  • Stimulation (for Gi-coupled receptors): For Gi-coupled receptors, add a Gs-activator like forskolin to stimulate cAMP production, which can then be inhibited by a Gi-activating agonist.

  • Incubation: Incubate for a specified time to allow for cAMP production or inhibition.

  • Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, typically based on competitive immunoassay principles (e.g., HTRF, AlphaScreen, or ELISA).[5][6][7]

  • Data Analysis: Plot the measured signal against the logarithm of the test compound concentration to generate dose-response curves and determine EC50 (for agonists) or IC50 (for antagonists) values.

Receptors such as the serotonin 5-HT2A receptor couple to Gq proteins, which activate phospholipase C and lead to an increase in intracellular calcium (Ca²⁺).

Step-by-Step Methodology:

  • Cell Culture: Seed cells expressing the Gq-coupled receptor in a 96- or 384-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The dye is trapped in the cytoplasm and its fluorescence increases upon binding to Ca²⁺.[8][9][10]

  • Compound Addition:

    • Agonist Mode: Add varying concentrations of this compound.

    • Antagonist Mode: Pre-incubate with 3,5-DCPP before adding a known agonist.

  • Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR or FlexStation).[8] The peak fluorescence response is typically used for analysis.

  • Data Analysis: Generate dose-response curves by plotting the fluorescence change against the logarithm of the test compound concentration to determine EC50 or IC50 values.

Understanding the Downstream Consequences: Key Signaling Pathways

To fully appreciate the potential impact of 3,5-DCPP's cross-reactivity, it is essential to understand the signaling cascades initiated by its potential receptor targets.

Dopamine Receptor Signaling

Dopamine receptors are broadly classified into D1-like (D1, D5) and D2-like (D2, D3, D4) families.[11] D1-like receptors are primarily coupled to Gs, leading to cAMP production, while D2-like receptors couple to Gi, inhibiting cAMP formation.[12]

G cluster_D1 D1-like Receptor Signaling cluster_D2 D2-like Receptor Signaling D1_Receptor D1/D5 Receptor Gs Gs-protein D1_Receptor->Gs Dopamine AC_stim Adenylyl Cyclase Gs->AC_stim Activates cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA_stim PKA cAMP_inc->PKA_stim Activates Cellular_Response_D1 Cellular Response (e.g., gene expression, ion channel modulation) PKA_stim->Cellular_Response_D1 D2_Receptor D2/D3/D4 Receptor Gi Gi-protein D2_Receptor->Gi Dopamine AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits Cellular_Response_D2 Cellular Response (e.g., K+ channel opening, Ca2+ channel inhibition) Gi->Cellular_Response_D2 βγ subunit effects cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_inhib PKA cAMP_dec->PKA_inhib Inhibition

Caption: Simplified signaling pathways for D1-like and D2-like dopamine receptors.

Serotonin Receptor Signaling

The serotonin receptor family is incredibly diverse, coupling to all major G-protein families. For instance, 5-HT1 receptors couple to Gi, 5-HT2 receptors to Gq, and 5-HT4, 5-HT6, and 5-HT7 receptors to Gs.[13][14]

G cluster_5HT1 5-HT1 Receptor (Gi) cluster_5HT2 5-HT2 Receptor (Gq) cluster_5HT4 5-HT4/6/7 Receptor (Gs) HT1_Receptor 5-HT1A/B/D Gi Gi-protein HT1_Receptor->Gi Serotonin AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits cAMP_dec ↓ cAMP HT2_Receptor 5-HT2A/B/C Gq Gq-protein HT2_Receptor->Gq Serotonin PLC Phospholipase C Gq->PLC Activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC HT4_Receptor 5-HT4/6/7 Gs Gs-protein HT4_Receptor->Gs Serotonin AC_stim Adenylyl Cyclase Gs->AC_stim Activates cAMP_inc ↑ cAMP

Caption: Major signaling pathways for different serotonin receptor subfamilies.

Adrenergic Receptor Signaling

Adrenergic receptors are the targets of norepinephrine and epinephrine and are divided into α and β subtypes. α1-receptors couple to Gq, α2-receptors to Gi, and β-receptors to Gs.[15]

G cluster_alpha1 α1-Adrenergic (Gq) cluster_alpha2 α2-Adrenergic (Gi) cluster_beta β-Adrenergic (Gs) a1_Receptor α1 Receptor Gq Gq-protein a1_Receptor->Gq Norepinephrine PLC Phospholipase C Gq->PLC Activates Ca_inc ↑ Intracellular Ca²⁺ PLC->Ca_inc a2_Receptor α2 Receptor Gi Gi-protein a2_Receptor->Gi Norepinephrine AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits cAMP_dec ↓ cAMP b_Receptor β1/2/3 Receptor Gs Gs-protein b_Receptor->Gs Epinephrine AC_stim Adenylyl Cyclase Gs->AC_stim Activates cAMP_inc ↑ cAMP

Caption: Signaling pathways for the main classes of adrenergic receptors.

Conclusion

While the specific cross-reactivity profile of this compound remains to be experimentally determined, the known pharmacology of its 2,3- and 3,4-dichloro isomers strongly suggests that the serotonin, dopamine, and adrenergic receptor families are high-priority targets for investigation. By employing the systematic approach outlined in this guide—from broad radioligand binding screens to specific functional assays—researchers can effectively characterize this and other understudied compounds. This methodical process is fundamental to modern drug development, ensuring a comprehensive understanding of a molecule's biological interactions and paving the way for the development of safer, more selective therapeutics.

References

A Comparative Pharmacological Guide: Mono- vs. Di-substituted Dichlorophenylpiperazines

Author: BenchChem Technical Support Team. Date: January 2026

The dichlorophenylpiperazine scaffold is a cornerstone in the development of centrally acting agents, giving rise to a diverse array of compounds with significant therapeutic potential. The substitution pattern on the phenyl ring, specifically the distinction between mono- and di-substituted analogs, critically dictates the pharmacological profile. This guide provides an in-depth, objective comparison of these two subclasses, supported by experimental data, to inform researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.

The Structural Foundation: Dichlorophenylpiperazines

At its core, the dichlorophenylpiperazine molecule consists of a piperazine ring attached to a phenyl ring bearing two chlorine atoms. The location of these chlorine atoms (e.g., 2,3-dichloro vs. 3,4-dichloro) in mono-substituted analogs, and the nature of the second substituent in di-substituted analogs, profoundly influences the compound's interaction with key neurotransmitter receptors, particularly those for serotonin (5-HT) and dopamine (D).

Unveiling Receptor Affinities: A Tale of Two Substitution Patterns

The initial and most fundamental characterization of a novel compound is the determination of its binding affinity (Ki) at a panel of relevant biological targets. Radioligand binding assays are the industry standard for this purpose, providing a quantitative measure of how strongly a compound binds to a receptor.[1][2][3]

Comparative Binding Profiles

The following table summarizes the receptor binding affinities for representative mono-substituted dichlorophenylpiperazines and more complex di-substituted analogs, which include successful antipsychotic drugs.

CompoundSubstitution Pattern5-HT₁ₐ (Ki, nM)5-HT₂ₐ (Ki, nM)5-HT₂C (Ki, nM)D₂ (Ki, nM)D₃ (Ki, nM)
1-(2,3-DCPP) Mono-substitutedPartial AgonistPartial Agonist
1-(3,4-DCPP) Mono-substitutedLow AffinityLow AffinityLow AffinityLow AffinityLow Affinity
Aripiprazole Di-substituted1.7[4][5]3.4[4][5]15[4]0.34[4][5][6]0.8[5]
Cariprazine Di-substituted2.6[7][8]18.8[7]134[7]0.49[7][8]0.085[7][8]

Binding affinities for mono-substituted compounds are less consistently reported in comprehensive tables; their activity is often described functionally. 1-(2,3-DCPP) is a known metabolite of aripiprazole and cariprazine and acts as a partial agonist at D₂ and D₃ receptors.[9][10] 1-(3,4-DCPP) is known to act as a serotonin releasing agent.[9]

Structure-Activity Relationship (SAR) Insights:

  • Mono-substituted Analogs: These compounds, such as 1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP) and 1-(3,4-Dichlorophenyl)piperazine (3,4-DCPP), often serve as precursors or are metabolites of more complex drugs.[9][11] Their receptor binding profiles are generally characterized by lower affinity and selectivity compared to their di-substituted counterparts. For instance, 2,3-DCPP is recognized as a partial agonist at D₂ and D₃ receptors.[9]

  • Di-substituted Analogs: The addition of a second, often large and complex, substituent dramatically alters the pharmacological landscape. Aripiprazole and Cariprazine, both of which contain a dichlorophenylpiperazine moiety, are prime examples.[9] They exhibit high affinity for multiple receptors, a characteristic known as polypharmacology. Notably, they are potent binders to dopamine D₂ and D₃ receptors, as well as various serotonin receptor subtypes.[4][6][12] Cariprazine, in particular, shows a preference for the D₃ receptor.[13]

Experimental Protocol: Radioligand Binding Assay

The determination of Ki values is a cornerstone of pharmacological profiling. This protocol outlines a standardized approach.

Workflow for Radioligand Binding Assay

G A 1. Receptor Membrane Preparation B 2. Incubation with Radioligand and Test Compound A->B C 3. Separation of Bound and Free Radioligand B->C D 4. Quantification of Radioactivity C->D E 5. Data Analysis (IC₅₀ and Ki Calculation) D->E

Caption: Standard workflow for a radioligand binding competition assay.

Methodology:

  • Receptor Preparation: Membranes from cells or tissues expressing the target receptor are prepared by homogenization and centrifugation.[14]

  • Incubation: The membranes are incubated with a specific radioligand and varying concentrations of the test compound.

  • Filtration: The incubation mixture is rapidly filtered to separate the receptor-bound radioligand from the unbound radioligand.[14]

  • Counting: The radioactivity on the filters is quantified using a scintillation counter.[14]

  • Analysis: The data is used to generate a competition curve, from which the IC₅₀ (concentration of the drug that inhibits 50% of radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Functional Consequences: Agonism, Antagonism, and Partial Agonism

Binding affinity alone does not predict the functional outcome of a drug-receptor interaction. Functional assays are essential to determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist (elicits a submaximal response).

Signaling Pathways and Their Measurement

The primary targets of dichlorophenylpiperazines are G-protein coupled receptors (GPCRs). Their activation triggers intracellular signaling cascades that can be quantified.

Common GPCR Signaling Pathways

G cluster_Gi Gi-Coupled Receptors (e.g., D₂, 5-HT₁ₐ) cluster_Gq Gq-Coupled Receptors (e.g., 5-HT₂ₐ) Ligand_Gi Ligand_Gi Receptor_Gi Receptor_Gi Ligand_Gi->Receptor_Gi Inhibits Adenylyl_Cyclase_Gi Adenylyl_Cyclase_Gi Receptor_Gi->Adenylyl_Cyclase_Gi Inhibits cAMP_Gi cAMP_Gi Adenylyl_Cyclase_Gi->cAMP_Gi Decreases Ligand_Gq Ligand_Gq Receptor_Gq Receptor_Gq Ligand_Gq->Receptor_Gq Activates PLC PLC Receptor_Gq->PLC Activates IP₃ IP₃ PLC->IP₃ Generates Ca_Release Ca_Release IP₃->Ca_Release Stimulates

Caption: Simplified signaling cascades for Gi and Gq-coupled receptors.

Key Functional Assays:

  • cAMP Assays: For Gi-coupled receptors like D₂, activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP). This change can be measured using various assay formats, including HTRF and AlphaScreen.[15][16][17][18]

  • Inositol Phosphate (IP) Assays: Gq-coupled receptors like 5-HT₂ₐ activate phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP₃). Assays that measure the accumulation of a stable downstream metabolite, inositol monophosphate (IP₁), are commonly used.[19][20][21][22][23]

Functional Profiles:

  • Mono-substituted Analogs: As mentioned, 1-(2,3-DCPP) displays partial agonist activity at D₂ and D₃ receptors.[9] This intrinsic activity is a key differentiator from simple antagonists.

  • Di-substituted Analogs: Aripiprazole and Cariprazine are classic examples of "dopamine system stabilizers."[5] They act as partial agonists at D₂ and D₃ receptors and 5-HT₁ₐ receptors, and as antagonists at 5-HT₂ₐ receptors.[4][7][12][24][25][26] This complex functional profile is thought to contribute to their efficacy in treating both positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects.[6][25]

Behavioral Pharmacology: From Molecular Interactions to In Vivo Effects

Preclinical behavioral models in animals are crucial for predicting the therapeutic potential and possible side effects of novel compounds.[27]

Predictive Behavioral Models for Antipsychotic Activity:

  • Conditioned Avoidance Response: Inhibition of this response is a classic indicator of antipsychotic efficacy.[28]

  • Amphetamine- or PCP-Induced Hyperlocomotion/Stereotypy: Reversal of the effects of these psychostimulants is predictive of efficacy against positive symptoms of psychosis.[29][30]

  • Catalepsy Models: The induction of catalepsy in rodents is often used to assess the potential for extrapyramidal side effects.[30]

The behavioral profiles of dichlorophenylpiperazines are a direct reflection of their receptor binding and functional activities. The complex polypharmacology of di-substituted analogs like aripiprazole and cariprazine is believed to underlie their broad therapeutic window and atypical antipsychotic profile.[28][31][32]

Concluding Remarks for the Drug Developer

The comparative pharmacology of mono- and di-substituted dichlorophenylpiperazines provides a clear illustration of fundamental principles in medicinal chemistry and pharmacology.

  • Mono-substituted analogs serve as valuable chemical building blocks and can possess intrinsic pharmacological activity, often as partial agonists.[33][34] Their simpler structure makes them useful tools for probing specific receptor functions.

  • Di-substituted analogs demonstrate how the addition of a second substituent can dramatically enhance affinity and create a complex functional profile, leading to highly effective and well-tolerated therapeutics. The success of drugs like aripiprazole and cariprazine underscores the power of this approach in designing multi-target ligands for complex neuropsychiatric disorders.

This guide highlights the importance of a comprehensive pharmacological evaluation, from initial binding assays to functional characterization and in vivo behavioral studies, in the successful development of novel CNS agents.

References

A Researcher's Guide to the Validation of Dichlorophenylpiperazines as Research Tools

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of dichlorophenylpiperazine (DCPP) derivatives as research tools. It is intended for researchers, scientists, and drug development professionals who require rigorously validated chemical probes to ensure the integrity and reproducibility of their experimental findings. We will delve into the critical validation workflow, from initial compound verification to in-depth pharmacological characterization, using the most-studied isomer, 1-(2,3-Dichlorophenyl)piperazine, as a primary example.

Part 1: The Critical Importance of Isomer Specificity

Before embarking on any experimental validation, it is crucial to address the specific isomeric form of the compound . The user's query specified 1-(3,5-Dichlorophenyl)piperazine. However, the scientific literature is predominantly focused on its positional isomer, 1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP) . This compound is well-documented as a primary metabolite of the atypical antipsychotic drug aripiprazole.[1][2][3] Another isomer, 3,4-DCPP, is also known but is less characterized.[1]

This distinction is not trivial. The position of the chlorine atoms on the phenyl ring can dramatically alter the molecule's steric and electronic properties, leading to significant differences in its pharmacological profile, including receptor affinity, selectivity, and functional activity. Therefore, the first step in any validation process is the unequivocal confirmation of the compound's identity and isomeric purity via analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For the remainder of this guide, we will focus on the validation of 2,3-DCPP due to the availability of public data, while the principles and protocols described are broadly applicable to any phenylpiperazine-based research tool.

Part 2: The Validation Workflow: A Step-by-Step Approach

Pillar 1: In Vitro Characterization - What is the Target?

The foundational step is to determine the compound's affinity (how tightly it binds) and functional activity (what it does upon binding) at its intended target and a panel of potential off-targets.

Experiment 1: Receptor Binding Affinity Profile

This experiment determines the dissociation constant (Ki) of the compound at various receptors. A lower Ki value indicates higher binding affinity. The goal is to build a selectivity profile. A truly selective probe should exhibit a significantly higher affinity for its primary target(s) over other related proteins.[6]

Protocol: Competitive Radioligand Binding Assay

  • Preparation: Culture cells expressing the receptor of interest (e.g., HEK293 cells transfected with the human Dopamine D2 receptor). Prepare cell membrane homogenates.

  • Competition Reaction: In a multi-well plate, incubate the membrane homogenates with a known concentration of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors) and varying concentrations of the test compound (2,3-DCPP).

  • Incubation & Wash: Allow the reaction to reach equilibrium. Rapidly filter the mixture through a glass fiber filtermat to separate bound from unbound radioligand. Wash the filters to remove non-specific binding.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. Use non-linear regression (Cheng-Prusoff equation) to calculate the IC₅₀ (concentration of the compound that inhibits 50% of radioligand binding) and subsequently derive the Ki value.

  • Selectivity Panel: Repeat this process for a wide range of receptors, particularly those known to interact with phenylpiperazines, such as other dopamine receptor subtypes and various serotonin (5-HT) receptors.[7][8][9]

Comparative Binding Data (Illustrative)

CompoundPrimary Target Ki (nM)Off-Target Ki (nM) (5-HT2A)Off-Target Ki (nM) (5-HT1A)Selectivity (Off-Target/Primary)
2,3-DCPP (Example) 15 (D2)501203.3x (vs 5-HT2A)
Alternative: Aripiprazole 0.34 (D2)3.41.710x (vs 5-HT2A)
Alternative: Quinpirole 3.5 (D2/D3)>1000>1000>285x

Note: Data is illustrative and compiled from various literature sources for comparison. Actual values may vary between experiments.

Experiment 2: Functional Activity Profile

Binding alone does not reveal the compound's action. It could be an activator (agonist), a blocker (antagonist), or a partial agonist. Functional assays are required to determine this.

Protocol: [³⁵S]GTPγS Binding Assay (for Gi/o-coupled receptors like D₂)

  • Principle: Agonist activation of a Gi/o-coupled receptor promotes the exchange of GDP for GTP on the Gα subunit. This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, as an index of G-protein activation.[10]

  • Assay Setup: Incubate cell membranes expressing the target receptor (e.g., D₂) with GDP, varying concentrations of the test compound (2,3-DCPP), and a fixed concentration of [³⁵S]GTPγS.

  • Data Acquisition: After incubation, filter the reaction and measure the amount of bound [³⁵S]GTPγS via scintillation counting.

  • Analysis:

    • Agonism: An increase in [³⁵S]GTPγS binding indicates agonism. The data is plotted to determine potency (EC₅₀) and efficacy (Eₘₐₓ) relative to a full agonist.

    • Antagonism: To test for antagonism, the assay is run by co-incubating a fixed concentration of a known agonist with varying concentrations of the test compound. A rightward shift in the agonist's dose-response curve indicates competitive antagonism.

Comparative Functional Data (Illustrative)

CompoundTargetFunctional ActivityPotency (EC₅₀/IC₅₀, nM)
2,3-DCPP D2Partial Agonist~25
Aripiprazole D2Partial Agonist~2
Haloperidol D2Antagonist~1.5 (IC₅₀)
(±)-8-OH-DPAT 5-HT1AFull Agonist~1

Note: 2,3-DCPP has been shown to act as a partial agonist at dopamine D2 and D3 receptors.[1]

Pillar 2: In-Cell Validation - Does it Work in a Biological System?

Demonstrating activity on isolated membranes is not enough. The compound must be able to cross the cell membrane, engage its target in the complex cellular environment, and elicit a functional response.

Experiment 3: Cellular Target Engagement

This experiment confirms that the compound physically interacts with its intended target inside intact cells.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Principle: The binding of a ligand to its target protein often increases the protein's thermal stability. CETSA measures this change.

  • Methodology:

    • Treat intact cells with the test compound (2,3-DCPP) or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Cool the samples and centrifuge to separate aggregated, denatured proteins from the soluble fraction.

    • Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.

  • Result: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Experiment 4: Downstream Signaling & Phenotypic Response

This step connects target engagement to a measurable biological outcome. For a D₂ partial agonist, this could involve measuring changes in cAMP levels or assessing a downstream cellular process regulated by dopamine signaling.

Protocol: cAMP Accumulation Assay

  • Principle: D₂ receptors are Gi/o-coupled, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

  • Methodology:

    • Use cells expressing the D₂ receptor.

    • Pre-treat cells with a phosphodiesterase inhibitor (to prevent cAMP degradation) and an adenylyl cyclase activator like forskolin to induce a high basal level of cAMP.

    • Add the test compound (2,3-DCPP). A partial agonist will cause a dose-dependent decrease in the forskolin-stimulated cAMP levels.

    • Lyse the cells and measure cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).

Visual Summaries: Workflows and Pathways

To better conceptualize the validation process and the underlying biology, the following diagrams are provided.

Chemical Probe Validation Workflow

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: In Vitro Profiling cluster_2 Phase 3: Cellular & In Vivo Validation A Compound Acquisition B Identity & Purity Confirmation (NMR, LC-MS) A->B C Binding Assays (Determine Ki, Selectivity) B->C D Functional Assays (Determine EC50/IC50, Efficacy) C->D E Cellular Target Engagement (e.g., CETSA) D->E F Cellular Functional Response (e.g., cAMP, Biomarkers) E->F G In Vivo PK/PD & Efficacy (Animal Models) F->G H Decision Point: Is the probe potent, selective, and active in cells? F->H H->G Yes I Re-evaluate or Select Alternative H->I No

Caption: A generalized workflow for validating a chemical probe.

Dopamine D₂ Receptor Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Dopamine Dopamine or 2,3-DCPP D2R D₂ Receptor Dopamine->D2R G_protein Gαi/o-Gβγ Complex D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA activates Response Cellular Response (e.g., ↓ Gene Expression) PKA->Response

Caption: Simplified D₂ receptor Gi-coupled signaling cascade.

Part 3: Decision Framework - Is DCPP the Right Tool for Your Experiment?

The choice of a research tool depends entirely on the biological question. The data from your validation studies should feed into a logical decision-making process.

Logic Diagram: Selecting the Appropriate Research Tool

G start What is the research question? q1 Investigating D₂ partial agonism? start->q1 q2 Is high selectivity critical? q1->q2 Yes tool_other Use a different tool (e.g., antagonist, 5-HT ligand) q1->tool_other No q3 Is a known metabolite profile needed? q2->q3 No tool_alt Use highly selective alternative (e.g., Quinpirole for D₂/D₃) q2->tool_alt Yes tool_dcpp Use 2,3-DCPP (Moderate selectivity, metabolite of Aripiprazole) q3->tool_dcpp Yes q3->tool_alt No

Caption: Decision tree for selecting a research tool.

Based on available data, 2,3-DCPP acts as a D₂/D₃ partial agonist but may have confounding activity at serotonin receptors.[1] If the experimental goal is to study the specific consequences of D₂/D₃ receptor activation with minimal interference, a more selective tool like quinpirole might be preferable. However, if the research involves studying the pharmacology of aripiprazole's metabolites or requires a tool with a mixed D₂/5-HT profile, then a thoroughly validated batch of 2,3-DCPP could be appropriate.

Conclusion

The validation of a chemical tool like this compound or its more studied isomer, 2,3-DCPP, is a prerequisite for rigorous science. Researchers must move beyond simply purchasing a compound and assuming its activity. By systematically characterizing its identity, purity, in vitro binding and functional profile, and its activity in a cellular context, one can build a comprehensive understanding of the tool's strengths and limitations. This diligence ensures that the data generated is reliable, reproducible, and accurately attributed to the compound's interaction with its intended biological target.

References

A Comparative Study of 1-(3,5-Dichlorophenyl)piperazine and m-chlorophenylpiperazine (mCPP): A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative framework for two phenylpiperazine derivatives: 1-(3,5-Dichlorophenyl)piperazine and the extensively studied meta-chlorophenylpiperazine (mCPP). While mCPP is a well-characterized psychoactive compound frequently utilized as a research tool, a significant knowledge gap exists regarding the pharmacological profile of this compound. This document outlines the known properties of both molecules and presents a comprehensive experimental plan to facilitate a direct, data-driven comparison for researchers in pharmacology and drug development.

Introduction: The Phenylpiperazine Scaffold and its Significance

The phenylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous centrally active drugs. Its derivatives are known to interact with a wide range of neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors, leading to diverse pharmacological effects. mCPP, with its single chlorine substitution at the meta position of the phenyl ring, is a non-selective serotonergic agent that has been instrumental in elucidating the function of various 5-HT receptor subtypes.[1][2] In contrast, this compound, featuring two chlorine atoms on the phenyl ring, remains largely uncharacterized in the public domain, presenting an opportunity for novel pharmacological discovery. This guide aims to provide a comprehensive overview of mCPP and a clear experimental roadmap for the characterization and comparison of this compound.

Chemical and Physical Properties

A fundamental comparison begins with the basic chemical and physical properties of the two compounds. The addition of a second chlorine atom in this compound is expected to alter its electronic properties, lipophilicity, and steric hindrance, which in turn could significantly influence its pharmacological activity.

PropertyThis compoundm-chlorophenylpiperazine (mCPP)
Chemical Structure this compoundmCPP
IUPAC Name This compound1-(3-chlorophenyl)piperazine
Molecular Formula C₁₀H₁₂Cl₂N₂C₁₀H₁₃ClN₂
Molecular Weight 231.12 g/mol 196.68 g/mol
CAS Number 55827-50-46640-24-0

Pharmacological Profile of m-chlorophenylpiperazine (mCPP): A Well-Characterized Tool

mCPP is a non-selective serotonin receptor agonist with varying affinities for multiple 5-HT receptor subtypes.[1] It also interacts with other neurotransmitter systems, contributing to its complex pharmacological profile. Its ability to induce anxiety and headaches has made it a useful tool in preclinical and clinical research to probe the serotonergic system and test the efficacy of novel anxiolytics and anti-migraine medications.

Table 1: Receptor Binding Affinities (Ki, nM) of mCPP

ReceptorKi (nM)
5-HT₁A130
5-HT₁B16
5-HT₁D25
5-HT₂A60
5-HT₂B3.2
5-HT₂C1.9
5-HT₃33
α₁-adrenergic130
α₂-adrenergic400
H₁310
SERT150

Data compiled from various sources.

Functionally, mCPP acts as an agonist at most serotonin receptors, with particularly high potency at 5-HT₂C receptors. Its anxiogenic and anorectic effects are largely attributed to its action at this receptor subtype.[1]

The Uncharacterized Profile of this compound: A Knowledge Gap

Despite its structural similarity to mCPP and the presence of the pharmacologically relevant phenylpiperazine scaffold, there is a notable absence of publicly available data on the receptor binding affinities and functional activities of this compound. While it is commercially available and has been used as a synthetic intermediate, its pharmacological profile remains to be elucidated.[3] This lack of data prevents a direct comparison with mCPP and represents a significant gap in our understanding of the structure-activity relationships of dichlorinated phenylpiperazines.

Proposed Experimental Plan for a Comparative Study

To address the current knowledge gap, a systematic pharmacological evaluation of this compound in parallel with mCPP is proposed. The following experimental workflow outlines the necessary steps to characterize and compare these two compounds.

Figure 1: Proposed experimental workflow for the comparative pharmacological characterization of this compound and mCPP.

In Vitro Characterization: Receptor Binding and Functional Activity

Objective: To determine and compare the binding affinities (Ki) of this compound and mCPP at a broad range of CNS receptors.

Protocol:

  • Membrane Preparation: Utilize commercially available cell lines stably expressing individual human recombinant receptors (e.g., from CHO or HEK293 cells) or prepared from rodent brain tissue.

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives like MgCl₂ or protease inhibitors).

  • Competition Binding:

    • Incubate a fixed concentration of a specific radioligand for the target receptor with the membrane preparation.

    • Add increasing concentrations of the test compounds (this compound or mCPP) to displace the radioligand.

    • Incubate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Recommended Receptor Panel:

  • Serotonin Receptors: 5-HT₁A, 5-HT₁B, 5-HT₁D, 5-HT₂A, 5-HT₂B, 5-HT₂C, 5-HT₃, 5-HT₆, 5-HT₇

  • Dopamine Receptors: D₁, D₂, D₃, D₄, D₅

  • Adrenergic Receptors: α₁, α₂, β₁, β₂

  • Transporters: SERT, DAT, NET

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) and potency (EC₅₀ or IC₅₀) of the compounds at key G-protein coupled receptors (GPCRs).

Protocol (for Gs or Gi-coupled receptors):

  • Cell Culture: Use cell lines stably expressing the receptor of interest (e.g., 5-HT₁A, 5-HT₂C).

  • Assay Medium: Use a suitable buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Agonist Mode:

    • Incubate cells with increasing concentrations of the test compounds.

    • Incubate for a specified time at 37°C.

  • Antagonist Mode:

    • Pre-incubate cells with increasing concentrations of the test compounds.

    • Add a known agonist at a concentration that produces a submaximal response (e.g., EC₈₀).

    • Incubate for a specified time at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • Agonist Mode: Plot the cAMP concentration against the log of the test compound concentration to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect).

    • Antagonist Mode: Plot the inhibition of the agonist-induced cAMP response against the log of the test compound concentration to determine the IC₅₀. Calculate the antagonist constant (Kb) using the Gaddum equation.

In Vivo Characterization: Behavioral Models

Objective: To compare the potential psychoactive effects of this compound and mCPP in a relevant animal model.

The head-twitch response in mice or rats is a characteristic behavioral sign of 5-HT₂A receptor activation and is often used as a preclinical model for hallucinogenic-like effects.

Protocol:

  • Animals: Use male C57BL/6J mice or Sprague-Dawley rats.

  • Habituation: Acclimate the animals to the testing environment.

  • Drug Administration: Administer various doses of this compound, mCPP, or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.

  • Observation: Place the animals individually in observation chambers and record the number of head twitches over a specified period (e.g., 30-60 minutes).

  • Data Analysis: Compare the dose-response curves for HTR induction between the two compounds.

Conclusion and Future Directions

The comprehensive pharmacological characterization of this compound is a crucial step towards understanding the structure-activity relationships of dichlorinated phenylpiperazines. The proposed experimental plan provides a robust framework for a direct and meaningful comparison with the well-established profile of mCPP. The results of such a study will not only elucidate the pharmacological properties of a novel compound but also contribute valuable knowledge to the broader field of medicinal chemistry and neuropharmacology. This research could potentially identify a new pharmacological tool with a unique selectivity profile or even a lead compound for the development of novel therapeutics targeting CNS disorders.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-(3,5-Dichlorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a key intermediate and metabolite in pharmaceutical research, 1-(3,5-Dichlorophenyl)piperazine demands rigorous handling and disposal protocols. Its classification as a hazardous substance necessitates a comprehensive waste management strategy to ensure the safety of laboratory personnel and protect the environment. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to be self-validating, ensuring that each step contributes to a secure and environmentally responsible disposal pathway.

Section 1: Hazard Profile and Safety Rationale

Understanding the inherent risks of this compound is fundamental to appreciating the necessity of stringent disposal protocols. The compound's hazardous properties are primarily due to its reactive chemical structure, which includes a dichlorinated phenyl ring and a piperazine moiety.

Table 1: Hazard Identification for this compound

Hazard ClassificationGHS PictogramHazard StatementRationale and Implications
Skin Irritation (Category 2)
alt text
H315: Causes skin irritation.[1][2]Direct contact can lead to inflammation, redness, and discomfort. This necessitates the use of chemical-resistant gloves and lab coats to prevent dermal exposure.
Serious Eye Irritation (Category 2)
alt text
H319: Causes serious eye irritation.[1][2]The compound can cause significant, potentially damaging, irritation if it comes into contact with the eyes. Sealed safety goggles or a face shield are mandatory.
Respiratory Tract Irritation
alt text
H335: May cause respiratory irritation.[1][2]As a solid, the primary inhalation risk is from dust. Handling must be performed in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of airborne particles.
Environmental Hazard Discharge into the environment must be avoided.[1]Halogenated aromatic compounds can be persistent in the environment and exhibit toxicity to aquatic life.[3][4] Therefore, it is imperative that this chemical is not disposed of down the drain or in regular trash.

Section 2: Required Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential for mitigating the risks associated with handling this compound waste.

Table 2: Recommended Personal Protective Equipment

EquipmentStandardRationale
Hand Protection Nitrile or Neoprene Gloves (confirm breakthrough time with manufacturer)Provides a barrier against skin irritation.[1] Always inspect gloves for integrity before use.
Eye/Face Protection ANSI Z87.1-compliant safety goggles or a full-face shieldProtects against splashes or airborne dust that can cause severe eye irritation.[2]
Body Protection Chemical-resistant lab coatPrevents contamination of personal clothing and minimizes skin contact.
Respiratory Protection Not typically required when handled within a fume hood. For spills outside a hood, an N95-rated respirator may be necessary.Minimizes the risk of inhaling irritating dust particles.[2]

Section 3: Waste Segregation and Temporary Storage

Proper segregation is the cornerstone of effective chemical waste management. Misidentification of waste streams can lead to dangerous chemical reactions and regulatory non-compliance.

Core Principle: this compound and all materials contaminated with it must be classified and segregated as Halogenated Organic Solid Waste .

Protocol for Waste Accumulation:

  • Container Selection: Use a designated, leak-proof, and sealable solid waste container made of a compatible material (e.g., high-density polyethylene).

  • Labeling: Immediately label the container with a "Hazardous Waste" label. The label must clearly state:

    • "Halogenated Organic Solid Waste"

    • "this compound"

    • Associated Hazards: Irritant

    • Accumulation Start Date

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be well-ventilated, away from heat sources, and segregated from incompatible materials.[1][5] The container must remain closed at all times except when adding waste.

Section 4: Disposal Protocols

The following protocols provide step-by-step guidance for disposing of the chemical and associated contaminated materials.

Protocol 4.1: Disposal of Unused or Expired this compound
  • Do Not Attempt Neutralization: Do not try to chemically neutralize the compound in the lab.

  • Maintain Original Container: If possible, keep the chemical in its original, clearly labeled container.

  • Secure and Label for Disposal: Ensure the container is tightly sealed. If not already done, affix a hazardous waste label.

  • Transfer to Waste Collection: Arrange for the transfer of the container to your institution's Environmental Health & Safety (EHS) department or licensed waste management contractor.

Protocol 4.2: Disposal of Contaminated Labware and PPE
  • Gross Contamination: Any items heavily contaminated with solid this compound (e.g., weigh boats, contaminated filter paper, paper towels from cleanup) must be placed directly into the designated Halogenated Organic Solid Waste container.

  • PPE Disposal: Gloves, disposable lab coats, and other PPE used while handling the compound should also be placed in the same solid waste container.

  • Contaminated Glassware: Reusable glassware should be decontaminated by rinsing with a suitable organic solvent (e.g., ethanol or acetone) in a chemical fume hood. The resulting solvent rinse is now considered Halogenated Organic Liquid Waste and must be collected in a separate, appropriately labeled liquid waste container.

Section 5: Emergency Spill Management

In the event of a spill, a calm and methodical response is crucial to ensure safety and prevent environmental release. The following procedure applies to small, manageable spills of solid material.

Spill_Cleanup_Workflow spill Spill Occurs assess Assess Situation (Size, Location, Hazards) spill->assess evacuate Alert Others & Evacuate Immediate Area assess->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) evacuate->ppe ventilate Ensure Adequate Ventilation (Use Fume Hood) ppe->ventilate contain Gently Cover Spill with Absorbent Pads to Prevent Dust ventilate->contain cleanup Carefully Sweep Up Material (Avoid Creating Dust) contain->cleanup package Place Contaminated Materials in Labeled Waste Container cleanup->package decon Decontaminate Spill Area with Soap and Water package->decon contact Contact EHS for Waste Pickup and Report Incident decon->contact

Caption: Workflow for small solid chemical spill cleanup.

Step-by-Step Spill Cleanup Protocol:

  • Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate non-essential individuals from the area.[2]

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate height.

  • Assemble PPE: Don the required PPE as listed in Table 2.

  • Contain Dust: Do not add liquid. Gently cover the spill with dry paper towels or absorbent pads to prevent dust from becoming airborne.

  • Clean Up: Carefully sweep the solid material into a dustpan or onto a stiff piece of cardboard.[2][6] Avoid aggressive actions that could create dust.

  • Package Waste: Place the collected solid, along with all contaminated cleaning materials, into the designated Halogenated Organic Solid Waste container.[1]

  • Decontaminate: Wipe the spill area with a cloth dampened with soap and water, followed by clean water. Place the used cloths in the waste container.

  • Report: Report the spill to your laboratory supervisor and EHS department, and arrange for a waste pickup.

Section 6: The Final Disposal Pathway

The ultimate fate of this compound waste is determined by its chemical properties. As a chlorinated organic compound, it requires a specific, high-energy disposal method to ensure complete destruction.

Waste_Management_Framework generate Waste Generation (e.g., Unused Chemical, Contaminated PPE) identify Chemical Identification: This compound generate->identify classify Waste Classification: Halogenated Organic Solid Waste identify->classify contain Containment: Use Labeled, Sealed Container classify->contain store Temporary Storage: Designated Satellite Accumulation Area contain->store pickup Arrange Pickup by EHS or Licensed Waste Vendor store->pickup dispose Final Disposal Method: High-Temperature Incineration with Flue Gas Scrubbing pickup->dispose

Caption: Decision framework for waste stream management.

Rationale for Incineration: The recommended and most environmentally sound disposal method for halogenated waste is high-temperature incineration (typically >850 °C) at a licensed hazardous waste facility.[2] This process is critical because:

  • Complete Destruction: The high temperatures break the strong carbon-chlorine and aromatic bonds, completely destroying the parent molecule.

  • Acid Gas Neutralization: The combustion of chlorinated compounds produces hydrogen chloride (HCl) gas. Licensed incinerators are equipped with "scrubbers" that neutralize this corrosive and toxic gas before it is released into the atmosphere.

Section 7: Regulatory Overview

The management and disposal of this compound waste are governed by stringent regulations. In the United States, this falls under the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA). Similar regulations exist in other countries. Halogenated organic compounds are a specific focus of these regulations due to their potential for environmental persistence and toxicity.[7] Adherence to the protocols in this guide will help ensure compliance with these legal requirements.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(3,5-Dichlorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel compounds like 1-(3,5-Dichlorophenyl)piperazine is foundational to scientific advancement. However, innovation and safety must be inextricably linked. This guide provides a detailed, experience-driven framework for the safe handling of this compound, focusing on the rationale behind each procedural step and personal protective equipment (PPE) selection. Our goal is to foster a culture of safety that goes beyond mere compliance, ensuring that every researcher is empowered to work confidently and securely.

Understanding the Hazard Profile

This compound and its structural analogs are classified as hazardous substances. The primary risks associated with this compound, as identified in its Safety Data Sheets (SDS), are:

  • Skin Irritation (H315): Direct contact can cause redness, itching, and irritation.[1][2]

  • Serious Eye Irritation (H319): The compound can cause significant, potentially damaging, eye irritation upon contact.[1][2]

  • Respiratory Irritation (H335): Inhalation of the dust or aerosolized particles may lead to irritation of the respiratory tract.[1][2][3][4]

Understanding these hazards is the first step in building a self-validating safety protocol. The causality is clear: the compound's irritant properties dictate the necessity of creating impermeable barriers for skin and eyes and controlling the airborne concentration to prevent inhalation.

Core Protective Measures: Your Primary Line of Defense

Effective protection is not just about wearing equipment; it's about selecting the right equipment and using it correctly. The following PPE is mandatory when handling this compound.

Given the risk of serious eye irritation, standard safety glasses are insufficient.[1][2][4]

  • Requirement: Chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards are required.[5]

  • Causality: Goggles provide a complete seal around the eyes, offering superior protection from splashes, mists, and fine dust that can easily bypass the gaps in standard safety glasses. For procedures with a higher risk of splashing, such as transfers or solution preparations, a face shield should be worn in conjunction with goggles to protect the entire face.[6]

The skin is a primary route of exposure. Therefore, robust hand protection is non-negotiable.

  • Requirement: Use chemical-resistant, impervious gloves.[7] Nitrile or neoprene gloves are recommended.[8]

  • Causality: These materials provide a durable barrier against dichlorophenylpiperazine compounds. It is crucial to inspect gloves for any signs of degradation or perforation before each use.[9] For extended procedures, consider double-gloving. Always remove gloves using a technique that avoids contaminating your skin and dispose of them as hazardous waste.[9]

Protecting exposed skin on the arms and body is critical to prevent accidental contact.

  • Requirement: A buttoned lab coat is the minimum requirement. For larger quantities or tasks with a high splash potential, impervious clothing or a chemical-resistant apron is necessary.[7][8]

  • Causality: A lab coat provides a removable barrier that protects your personal clothing and skin from contamination. In the event of a significant spill, the contaminated coat can be removed quickly to minimize exposure.[7]

The potential for respiratory irritation from airborne dust is a significant concern, especially when handling the solid form of the compound.[1][2][4]

  • Requirement: All handling of this compound powder must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8][9][10]

  • Causality: A fume hood is an engineering control that captures and exhausts airborne contaminants, providing the highest level of respiratory protection. If a fume hood is not available, a suitable respirator with a P1 or higher rated particle filter is mandatory, and a full respiratory protection program must be in place.

Summary of PPE Requirements

For quick reference, the table below summarizes the essential PPE for handling this compound.

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solids Chemical Splash Goggles & Face ShieldNitrile or Neoprene GlovesLab Coat (fully buttoned)Certified Chemical Fume Hood
Preparing Solutions Chemical Splash GogglesNitrile or Neoprene GlovesLab Coat (fully buttoned)Certified Chemical Fume Hood
General Laboratory Use Chemical Splash GogglesNitrile or Neoprene GlovesLab Coat (fully buttoned)Well-ventilated area
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile GlovesChemical-resistant ApronRespirator (if outside a fume hood)
Operational and Disposal Workflow

A safe experiment begins before the first reagent is measured and ends only after all waste is properly disposed of. The following workflow ensures safety at every stage.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase prep_ppe Don Appropriate PPE verify_hood Verify Fume Hood Functionality prep_ppe->verify_hood gather_materials Gather Materials & Spill Kit verify_hood->gather_materials weigh Weigh Compound in Hood gather_materials->weigh dissolve Prepare Solution in Hood weigh->dissolve conduct_exp Conduct Experiment dissolve->conduct_exp decontaminate Decontaminate Surfaces conduct_exp->decontaminate dispose_waste Segregate & Dispose Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Safe Handling Workflow for this compound.

  • Pre-Operation:

    • Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly.

    • Assemble PPE: Don all required PPE as outlined in the table above.

    • Prepare Your Workspace: Ensure a spill kit is readily accessible. Designate a specific area within the fume hood for handling the compound.

  • Handling:

    • Weighing: Carefully weigh the solid compound within the fume hood to contain any dust.

    • Solution Preparation: Add the solid to the solvent slowly to avoid splashing.

    • Execution: Keep all containers with the compound capped when not in immediate use, even within the fume hood.

  • Post-Operation & Disposal:

    • Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent.

    • Waste Disposal: This compound and any materials contaminated with it (gloves, wipes, etc.) must be disposed of as hazardous chemical waste.[10] Follow all local, regional, and national regulations for hazardous waste disposal.[2] Do not empty into drains.[2]

    • Doffing PPE: Remove PPE in an order that minimizes cross-contamination (e.g., gloves first).

    • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[1][5][11]

Emergency Response Plan

In case of accidental exposure, immediate action is critical.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1][7]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water.[1][5][7] Seek medical advice if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[1][7] Seek immediate medical attention.[2]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[7][9]

By integrating these safety protocols into your daily laboratory operations, you build a foundation of trust in your procedures and protect yourself and your colleagues. This commitment to safety is the hallmark of scientific excellence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-Dichlorophenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(3,5-Dichlorophenyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.